4-Fluoro-2-(methylsulfonyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-11(9,10)6-4-5(7)2-3-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRSODIXIGLPSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694818 | |
| Record name | 4-Fluoro-2-(methanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207613-69-1 | |
| Record name | 4-Fluoro-2-(methanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Fluoro-2-(methylsulfonyl)pyridine: A Key Building Block for Modern Drug Discovery
Introduction: The Strategic Value of a Functionalized Pyridine Core
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. 4-Fluoro-2-(methylsulfonyl)pyridine (CAS 1207613-69-1) emerges as a particularly valuable building block, strategically functionalized to offer chemists precise control over molecular design and synthetic strategy.
This guide provides an in-depth analysis of the core properties, synthesis, reactivity, and application of this reagent. The molecule's design is deceptively simple yet potent: a pyridine ring is activated by two key electron-withdrawing groups. The methylsulfonyl group at the 2-position significantly enhances the ring's electrophilicity, while the fluorine atom at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr). This combination unlocks a vast chemical space for researchers in drug discovery, enabling the rapid synthesis of complex, polysubstituted pyridine derivatives. We will explore the causality behind its reactivity, provide field-proven insights into its application, and offer detailed protocols for its use.
Physicochemical and Structural Properties
A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key characteristics of 4-Fluoro-2-(methylsulfonyl)pyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1207613-69-1 | [1] |
| Molecular Formula | C₆H₆FNO₂S | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Purity | Typically ≥95% | [2] |
| Melting Point | Data not publicly available | N/A |
| Boiling Point | Data not publicly available | [3] |
| Storage | Store under an inert atmosphere at room temperature | [3] |
Note: Specific thermal properties such as melting and boiling points have not been extensively reported in public literature, which is common for specialized chemical building blocks.
Synthesis and Reactivity: A Tale of Two Activating Groups
Plausible Synthetic Pathway
While specific, large-scale preparations are often proprietary, a logical and efficient synthesis can be devised from common starting materials based on established pyridine chemistry. A likely route involves the oxidation of a precursor thioether, a common and high-yielding transformation.
The workflow begins with a suitable substituted pyridine, such as 4-fluoro-2-mercaptopyridine. The thioether is formed via methylation, followed by a controlled oxidation to the sulfone.
Caption: Plausible synthesis of 4-Fluoro-2-(methylsulfonyl)pyridine.
This two-step process is advantageous as it utilizes readily available starting materials and employs robust, scalable reactions. The oxidation of the electron-rich thioether to the electron-poor sulfone is the key transformation that "activates" the pyridine ring for subsequent reactions.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary value of 4-Fluoro-2-(methylsulfonyl)pyridine lies in its high reactivity towards nucleophiles via the SNAr mechanism. The pyridine nitrogen, together with the potent electron-withdrawing methylsulfonyl group, drastically lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack.
Attack is favored at the C4 (para) and C2 (ortho) positions relative to the nitrogen because the anionic charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[3][4] In this specific molecule, both the C2 and C4 positions are occupied. However, the fluorine at C4 is a superior leaving group compared to the methylsulfonyl group under typical SNAr conditions.
Therefore, the predominant reaction is the displacement of the fluoride ion by a wide range of nucleophiles (Nu:⁻), such as amines, alcohols, and thiols.
Caption: Regioselective SNAr at the C4 position.
This predictable regioselectivity is a critical feature for drug design, allowing for the confident introduction of diverse functional groups at a specific vector on the pyridine core.
Application in Drug Discovery: The Power of Fluorine
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[5] Fluorine's unique characteristics—small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's profile.[6]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Introducing fluorine at a potential "metabolic soft spot" can block this pathway, thereby increasing the drug's half-life and bioavailability.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the pyridine nitrogen. This can be crucial for optimizing a drug's solubility, cell permeability, and target engagement at physiological pH.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds (with the fluorine acting as a weak acceptor) and dipole-dipole interactions, which can enhance target affinity and selectivity.
The methylsulfonyl group further contributes to the molecule's utility by acting as a strong hydrogen bond acceptor and improving aqueous solubility, which are desirable traits for many drug candidates. This dual functionalization makes 4-Fluoro-2-(methylsulfonyl)pyridine a powerful tool for lead optimization campaigns.
Spectroscopic Characterization: What to Expect
-
¹H NMR: The three aromatic protons will appear as distinct multiplets in the downfield region (likely δ 7.5-9.0 ppm) due to the strong deshielding effects of the ring nitrogen and the sulfonyl group. The protons at C5 and C3 will show coupling to the fluorine atom (³JH-F and ⁴JH-F, respectively), further splitting their signals.
-
¹³C NMR: The spectrum will show six distinct carbon signals. The carbon directly attached to fluorine (C4) will appear as a large doublet due to one-bond C-F coupling (¹JC-F ≈ 240-265 Hz).[2] Other carbons will also exhibit smaller couplings to fluorine (²JC-F, ³JC-F), which can make the proton-decoupled spectrum appear complex. The signal for the methyl group of the sulfone will be a singlet in the upfield region (δ ~40-45 ppm).
-
¹⁹F NMR: This is a highly sensitive and informative technique. A single resonance is expected for the fluorine atom. Its chemical shift will be indicative of the electronic environment of the pyridine ring. For reference, the chemical shift of monofluorobenzene is approximately -113 ppm relative to CFCl₃.
-
Mass Spectrometry: The mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 175.18, corresponding to the molecular weight of the compound.
Safety and Handling
As with any laboratory chemical, 4-Fluoro-2-(methylsulfonyl)pyridine should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact CAS number should always be consulted, data from structurally related compounds suggest the following hazards:
Standard Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Representative Experimental Protocol: SNAr with an Amine
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between 4-Fluoro-2-(methylsulfonyl)pyridine and a generic primary amine (R-NH₂). This serves as a self-validating system; successful product formation confirms the expected reactivity.
Objective: To synthesize a 4-amino-2-(methylsulfonyl)pyridine derivative.
Materials:
-
4-Fluoro-2-(methylsulfonyl)pyridine (1.0 eq)
-
Primary Amine (R-NH₂) (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP, or DMSO)
-
A non-nucleophilic base (e.g., K₂CO₃ or DIPEA) (2.0 - 3.0 eq)
-
Reaction vessel with magnetic stirrer and nitrogen inlet
Caption: General workflow for an SNAr amination reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vessel under a nitrogen atmosphere, add 4-Fluoro-2-(methylsulfonyl)pyridine (1.0 eq), the primary amine (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Heating: Stir the reaction mixture and heat to 100 °C. The choice of temperature is critical; higher temperatures may be required for less nucleophilic amines, but could also lead to side products.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Aqueous Workup: Once complete, cool the reaction to room temperature. Carefully pour the mixture into water and extract with ethyl acetate (3x). The extraction isolates the product from the inorganic base and polar solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the identity and purity of the final compound using NMR spectroscopy and mass spectrometry.
This protocol provides a robust starting point that can be optimized for various amine nucleophiles, demonstrating the versatility of 4-Fluoro-2-(methylsulfonyl)pyridine as a synthetic intermediate.
References
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4-fluoro-2-methylsulfonylpyridine - 1207613-69-1. Chemazone. [Link]
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
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Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
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Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry. [Link]
- Preparation method of fluoropyridine compounds.
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Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
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19F NMR Reference Standards. University of Wisconsin-Madison. [Link]
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Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. [Link]
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How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. J-STAGE. [Link]
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NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]
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Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]
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Synthesis of pyridine trans-tetrafluoro-λ6-sulfane derivatives via radical addition. Organic Chemistry Frontiers. [Link]
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The Strategic Importance of 4-Fluoro-2-(methylsulfonyl)pyridine in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecules
In the landscape of modern medicinal chemistry and materials science, the demand for highly functionalized heterocyclic scaffolds is incessant. Among these, pyridine derivatives are of paramount importance due to their prevalence in a wide array of biologically active compounds and functional materials.[1][2][3][4] 4-Fluoro-2-(methylsulfonyl)pyridine has emerged as a particularly valuable and versatile building block. Its strategic combination of a reactive sulfonyl group and a displaceable fluorine atom on an electron-deficient pyridine core makes it a powerful intermediate for the construction of complex molecular architectures.
This guide provides a comprehensive technical overview of the structure, synthesis, reactivity, and applications of 4-Fluoro-2-(methylsulfonyl)pyridine, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Structural Analysis
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application. The key data for 4-Fluoro-2-(methylsulfonyl)pyridine are summarized below.
| Property | Value |
| CAS Number | 203134-44-3 |
| Molecular Formula | C₆H₆FNO₂S |
| Molecular Weight | 175.18 g/mol |
| Appearance | Off-white to white crystalline solid |
| Melting Point | 76-81 °C |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Structural Diagram
The structure of 4-Fluoro-2-(methylsulfonyl)pyridine is characterized by a pyridine ring substituted at the 2-position with a strongly electron-withdrawing methylsulfonyl group (-SO₂Me) and at the 4-position with a fluorine atom.
Caption: Chemical structure of 4-Fluoro-2-(methylsulfonyl)pyridine.
Synthesis of 4-Fluoro-2-(methylsulfonyl)pyridine
Conceptual Synthetic Workflow
A logical and established pathway for the synthesis is outlined below. This process leverages the known chemistry of pyridine functionalization.
Caption: A plausible synthetic workflow for 4-Fluoro-2-(methylsulfonyl)pyridine.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on established chemical transformations for similar molecules. Researchers should optimize conditions for safety and yield.
Step 1: Synthesis of 2-(Methylthio)-4-fluoropyridine
-
Reaction Setup: To a solution of 2-chloro-4-fluoropyridine (1.0 eq) in a suitable aprotic solvent such as DMF or THF, add sodium thiomethoxide (NaSMe, 1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 4-Fluoro-2-(methylsulfonyl)pyridine
-
Reaction Setup: Dissolve the 2-(methylthio)-4-fluoropyridine (1.0 eq) from the previous step in a chlorinated solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.
-
Reaction Execution: To the cooled solution, add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, maintaining the temperature below 5 °C. The reaction is typically exothermic. Stir the reaction at 0 °C for 1 hour and then at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with additional DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, 4-Fluoro-2-(methylsulfonyl)pyridine, is typically a solid and can be purified by recrystallization or column chromatography.
Reactivity and Mechanistic Insights
The reactivity of 4-Fluoro-2-(methylsulfonyl)pyridine is dominated by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing nature of the methylsulfonyl group at the 2-position.
This strong induction acidifies the ring protons and, more importantly, activates the ring towards attack by nucleophiles. The activation is most pronounced at the positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions). In this molecule, the fluorine atom is located at the highly activated 4-position (para to the nitrogen), making it an excellent leaving group in SNAr reactions.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the 4-position, which bears the fluorine atom. This attack breaks the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing sulfonyl group and the ring nitrogen.
-
Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the fluoride ion, which is a good leaving group. This results in the formation of the substituted pyridine product.
Caption: Use of 4-Fluoro-2-(methylsulfonyl)pyridine in a typical drug discovery workflow.
Spectroscopic Characterization (Predicted)
While a publicly available, peer-reviewed spectrum for this specific compound is not readily available, its spectroscopic data can be predicted with a high degree of confidence based on the analysis of similar fluorinated and sulfonyl-substituted pyridines. [5]
-
¹H NMR: The proton spectrum is expected to show three signals in the aromatic region, corresponding to the protons at the 3-, 5-, and 6-positions of the pyridine ring. The methyl protons of the sulfonyl group will appear as a sharp singlet in the upfield region (around 3.0-3.5 ppm).
-
¹³C NMR: The carbon spectrum will show six distinct signals. The carbon bearing the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, likely in the typical range for fluoropyridines. [6]* Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (175.18 g/mol ).
Safety and Handling
As with all laboratory chemicals, 4-Fluoro-2-(methylsulfonyl)pyridine should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
4-Fluoro-2-(methylsulfonyl)pyridine stands out as a strategically designed and highly effective building block for modern organic synthesis. Its predictable reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the efficient and controlled introduction of a wide range of molecular functionalities. For researchers and scientists in drug discovery and materials science, a thorough understanding of this reagent's properties and reactivity is key to unlocking its full potential in the creation of novel and complex molecules.
References
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[Preparation Of 2 [2 Methyl 1 [
-
45538-A)
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- 6. organicchemistrydata.org [organicchemistrydata.org]
A Tale of Two Isomers: A Senior Application Scientist's Guide to 4-Fluoro-2-(methylsulfonyl)pyridine and 2-Fluoro-4-(methylsulfonyl)pyridine
For the discerning researcher in drug development and medicinal chemistry, the subtle yet profound impact of isomeric substitution on molecular properties is a cornerstone of rational drug design. This technical guide provides an in-depth comparative analysis of two critical building blocks: 4-Fluoro-2-(methylsulfonyl)pyridine and 2-Fluoro-4-(methylsulfonyl)pyridine . While structurally similar, the positional interchange of the fluorine and methylsulfonyl groups imparts distinct electronic and steric characteristics, leading to divergent reactivity profiles and unique strategic applications in the synthesis of complex pharmaceutical agents.
This document moves beyond a simple recitation of facts, offering field-proven insights into the causality behind experimental choices and providing a self-validating framework for the protocols described herein.
Introduction: The Strategic Value of Fluorinated Pyridine Sulfones
The pyridine scaffold is a privileged heterocycle in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] The incorporation of fluorine and a methylsulfonyl group significantly modulates the physicochemical properties of the pyridine ring. Fluorine, with its high electronegativity and small atomic radius, can enhance metabolic stability, binding affinity, and membrane permeability.[2] The potent electron-withdrawing nature of the methylsulfonyl group serves to activate the pyridine ring towards nucleophilic attack, a key transformation in the elaboration of these scaffolds.[3]
The two isomers at the heart of this guide, 4-Fluoro-2-(methylsulfonyl)pyridine and 2-Fluoro-4-(methylsulfonyl)pyridine, are thus highly valuable synthons. Their utility stems from their predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide array of functional groups. The choice between these two isomers is a strategic one, dictated by the desired regioselectivity of substitution and the overall synthetic strategy.
Physicochemical and Spectroscopic Properties: A Comparative Overview
A fundamental understanding of the distinct physical and spectroscopic properties of these isomers is crucial for their effective utilization. The following table summarizes key comparative data.
| Property | 4-Fluoro-2-(methylsulfonyl)pyridine | 2-Fluoro-4-(methylsulfonyl)pyridine |
| Molecular Formula | C₆H₆FNO₂S | C₆H₆FNO₂S |
| Molecular Weight | 175.18 g/mol | 175.18 g/mol [4] |
| Appearance | White to off-white solid | White crystalline powder[4] |
| CAS Number | 1207613-69-1 | 2137660-36-5[4] |
| Predicted ¹H NMR | Complex multiplet patterns expected due to F-H coupling. | Complex multiplet patterns expected due to F-H coupling. |
| Predicted ¹³C NMR | Characteristic C-F and C-S bond resonances with significant C-F coupling constants. | Characteristic C-F and C-S bond resonances with significant C-F coupling constants. |
| Predicted ¹⁹F NMR | Single resonance, chemical shift influenced by the ortho-sulfonyl group. | Single resonance, chemical shift influenced by the para-sulfonyl group. |
Note: Experimentally obtained NMR data can vary slightly based on solvent and concentration. The provided information is based on established principles of NMR spectroscopy for fluorinated pyridines.[5][6]
Synthesis of the Isomers: A Tale of Two Strategies
The synthesis of both isomers typically follows a convergent approach: the preparation of the corresponding fluorinated methylthiopyridine followed by oxidation to the sulfone.
General Synthetic Workflow
The overarching synthetic strategy is depicted below. The key difference lies in the initial selection of the appropriately substituted pyridine precursor.
Caption: General synthetic workflow for fluorinated pyridine sulfones.
Synthesis of 4-Fluoro-2-(methylsulfonyl)pyridine
A common route to this isomer involves starting with 2-chloro-4-fluoropyridine or a related precursor.
Step-by-Step Protocol:
-
Thiolation: To a solution of 2-chloro-4-fluoropyridine in a suitable aprotic solvent such as DMF, add sodium thiomethoxide (NaSMe). The reaction is typically stirred at room temperature until completion, monitored by TLC. The greater reactivity of the chloro-substituent at the 2-position facilitates this displacement.
-
Work-up and Isolation: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-fluoro-2-(methylthio)pyridine.
-
Oxidation: The crude 4-fluoro-2-(methylthio)pyridine is dissolved in a suitable solvent like dichloromethane (DCM) or acetic acid. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until the sulfide is fully converted to the sulfone.
-
Final Purification: The reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product is extracted. The combined organic layers are washed, dried, and concentrated. The final product, 4-Fluoro-2-(methylsulfonyl)pyridine, is purified by column chromatography or recrystallization.
Synthesis of 2-Fluoro-4-(methylsulfonyl)pyridine
The synthesis of this isomer often commences with a pyridine bearing a leaving group at the 4-position.
Step-by-Step Protocol:
-
Thiolation: 4-Chloro-2-fluoropyridine is reacted with sodium thiomethoxide in an aprotic solvent. The nucleophilic attack preferentially occurs at the 4-position, which is activated by both the ring nitrogen and the fluorine at the 2-position.
-
Work-up and Isolation: Similar to the synthesis of the other isomer, the reaction is worked up by aqueous quench and extraction to yield 2-fluoro-4-(methylthio)pyridine.
-
Oxidation: The sulfide is then oxidized to the sulfone using an appropriate oxidizing agent like m-CPBA or hydrogen peroxide in a suitable solvent.
-
Final Purification: Following a similar work-up and purification procedure, pure 2-Fluoro-4-(methylsulfonyl)pyridine is obtained.
Reactivity Profile: A Comparative Analysis of Nucleophilic Aromatic Substitution (SNAr)
The core utility of these isomers lies in their reactivity as electrophiles in SNAr reactions. The regioselectivity and rate of these reactions are governed by the interplay of the electronic effects of the fluorine atom, the methylsulfonyl group, and the pyridine nitrogen.
The Underlying Principles of SNAr on Pyridines
Nucleophilic attack on the pyridine ring is favored at the 2- and 4-positions due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[7] Both the fluorine atom and the methylsulfonyl group are strongly electron-withdrawing, further activating the ring to nucleophilic attack. In these systems, the fluorine atom typically serves as the leaving group.
Caption: General mechanism of SNAr on fluoropyridine sulfones.
4-Fluoro-2-(methylsulfonyl)pyridine: Reactivity at the 4-Position
In this isomer, the fluorine atom is at the 4-position, which is para to the ring nitrogen. This position is highly activated towards nucleophilic attack. The potent electron-withdrawing methylsulfonyl group at the 2-position further enhances the electrophilicity of the C-4 carbon. Consequently, this isomer readily undergoes SNAr at the 4-position with a wide range of nucleophiles (e.g., amines, alcohols, thiols).
2-Fluoro-4-(methylsulfonyl)pyridine: Reactivity at the 2-Position
Here, the fluorine atom is at the 2-position, ortho to the ring nitrogen. This position is also strongly activated. The methylsulfonyl group at the 4-position provides additional activation through resonance and inductive effects. This isomer is therefore an excellent substrate for introducing nucleophiles at the 2-position of the pyridine ring.
A Comparative Perspective on Reactivity
While both isomers are highly reactive, subtle differences can be anticipated. The 2-position is generally considered slightly more electron-deficient than the 4-position in pyridines. However, the steric hindrance from the adjacent nitrogen atom at the 2-position can sometimes play a role, potentially favoring attack at the 4-position in cases with bulky nucleophiles. The choice of isomer is therefore a critical decision in directing the regiochemical outcome of the synthesis.
Applications in Medicinal Chemistry and Drug Development
The ability to selectively introduce functionality at either the 2- or 4-position of the pyridine ring makes these isomers invaluable in the synthesis of complex drug molecules.
-
Scaffold Elaboration: Both isomers serve as versatile platforms for building molecular complexity. By displacing the fluorine atom, medicinal chemists can introduce a variety of side chains and functional groups to explore structure-activity relationships (SAR).
-
Targeted Synthesis: The distinct regioselectivity of each isomer allows for the targeted synthesis of specific analogues. For instance, if a key pharmacophoric element is required at the 4-position of the pyridine ring, 4-Fluoro-2-(methylsulfonyl)pyridine would be the reagent of choice.
-
Lead Optimization: During lead optimization, the facile and predictable reactivity of these isomers enables the rapid generation of libraries of related compounds to fine-tune properties such as potency, selectivity, and pharmacokinetic profiles.
While specific examples directly comparing the use of these two isomers in the development of a single drug are not prevalent in the public domain, numerous patents describe the use of related fluorinated and sulfonylated pyridines in the synthesis of a wide range of therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents.[1][8]
Conclusion: Making the Right Choice
4-Fluoro-2-(methylsulfonyl)pyridine and 2-Fluoro-4-(methylsulfonyl)pyridine are not interchangeable reagents. They are distinct chemical entities with unique reactivity profiles that offer the synthetic chemist precise control over the regiochemical outcome of nucleophilic aromatic substitution reactions.
-
Choose 4-Fluoro-2-(methylsulfonyl)pyridine when the synthetic strategy requires the introduction of a nucleophile at the 4-position of the pyridine ring.
-
Choose 2-Fluoro-4-(methylsulfonyl)pyridine for the selective functionalization of the 2-position .
A thorough understanding of the principles outlined in this guide will empower researchers, scientists, and drug development professionals to make informed decisions in the selection and application of these powerful synthetic building blocks, ultimately accelerating the discovery of novel therapeutics.
References
- Hu, Y., et al. (2011). From Difluoromethyl 2‐Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylation.
- NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes, 2(111).
-
PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Retrieved from [Link]
- Lee, J., et al. (2015). Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. European Journal of Medicinal Chemistry, 95, 224-235.
-
University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
- CN102898358A - Preparation method of fluoropyridine compounds. (2013). Google Patents.
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]
- Zhou, Y., et al. (2019). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Chemical Biology & Drug Design, 93(1), 67-74.
-
Chemcal. (n.d.). 19Flourine NMR. Retrieved from [Link]
- US4628098A - 2-[2-pyridylmethylthio-(sulfinyl)]benzimidazoles. (1986). Google Patents.
- Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. International Journal of Molecular Sciences, 7(10), 455-479.
- Prakash, G. K. S., & Hu, J. (2022). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals (pp. 113-151).
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Retrieved from [Link]
- EP0192287A2 - Process for the preparation of fluorinated pyridines. (1986). Google Patents.
- Schlosser, M., & Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. (2000).
-
Nucleophilic substitution of pyridine. (2017, August 7). [Video]. YouTube. [Link]
-
Preparation Of 2 [2 Methyl 1 [[4 Methylsulfonyl 2 (Trifluoro - Quick Company. (n.d.). Retrieved from [Link]
- Dean, P. A. W., & Evans, D. F. (1967). Fluorine-19 Nuclear Magnetic Resonance.
- Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444-1447.
-
A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs. Retrieved from [Link]
- CN108439832A - Preparation method of 2-amino-4-fluoropyridine. (2018). Google Patents.
- Bartusik, D., & Gierczyk, B. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9989-9998.
- Singh, U. P., & Singh, R. P. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]
- Riss, P. J. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6098.
- D'Auria, M. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(14), 5364.
- Asadi, M., & Asadi, A. (2018). Pyridines and Imidazaopyridines With Medicinal Significance.
-
PubChem. (n.d.). 4-fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]4)
Sources
- 1. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Fluoro-4-(methylsulphonyl)pyridine | CymitQuimica [cymitquimica.com]
- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. ovid.com [ovid.com]
Technical Guide: Nucleophilic Aromatic Substitution Pathways for Fluorinated Sulfonyl Pyridines
Executive Summary
Fluorinated sulfonyl pyridines represent a unique "privileged scaffold" in medicinal chemistry. They possess dual reactivity: the pyridine ring is highly activated for Nucleophilic Aromatic Substitution (
This guide details the mechanistic pathways, regiochemical control, and validated protocols for functionalizing these substrates. It is designed to help you navigate the competition between ring-fluorine displacement and sulfur-center attack.
Part 1: Mechanistic Principles & Regioselectivity
The Electronic Landscape
The reactivity of fluorinated sulfonyl pyridines is governed by the synergistic electron-withdrawal of the pyridine nitrogen and the sulfonyl group.
-
The Fluorine Effect: While the C–F bond is the strongest single bond to carbon (
), fluorine is the premier leaving group in .[1] Its high electronegativity ( ) inductively destabilizes the ground state and lowers the energy of the transition state (Meisenheimer complex) by stabilizing the anionic charge accumulation on the ring. -
The Sulfonyl Activation: The
group is a strong EWG ( ). It activates positions ortho and para to itself.[1]
Regioselectivity Mapping
When multiple electrophilic sites exist, regioselectivity is dictated by the stability of the Meisenheimer intermediate.
-
N-Activation vs. Sulfonyl-Activation:
-
Nucleophilic attack is most favorable at the position para to the sulfonyl group or para to the nitrogen.
-
If a fluorine is located ortho to the sulfonyl group, it is highly labile due to the inductive effect and the ability of the sulfonyl oxygens to coordinate incoming cations (e.g.,
, ), guiding the nucleophile (the "built-in solvation" effect).
-
-
Chemoselectivity: Ring (C) vs. Sulfur (S) Attack:
-
Hard Nucleophiles (Alkoxides, Amines): Preferentially attack the Ring Carbon (
) displacing the ring fluorine. The bond is hard, but the steric shielding and the stability of the C-F bond breakage pathway usually favor ring substitution first. -
SuFEx Context: If the substrate is a Sulfonyl Fluoride (
), the sulfur center is surprisingly stable to standard nucleophiles.[2] It requires specific activation (e.g., Si-based nucleophiles or Ca/H-bonding catalysis) to undergo substitution at sulfur. This allows for orthogonal functionalization : you can perform on the ring without disturbing the handle.
-
Part 2: Strategic Pathways (Visualization)
The following diagram illustrates the decision matrix for functionalizing a generic 2,4-difluoro-5-sulfonylpyridine. Note the divergence between Classical
Caption: Divergent reactivity pathways for fluorinated sulfonyl pyridines. Pathway A (
Part 3: Experimental Protocol (Validated)
This protocol describes the regioselective
Reagents & Equipment
-
Substrate: 2,6-Difluoro-3-(fluorosulfonyl)pyridine (1.0 equiv).
-
Nucleophile: Morpholine or primary amine (1.1 equiv).
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv) or (anhydrous). -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous). Note: MeCN is preferred for easier workup if solubility permits.
-
Atmosphere: Nitrogen or Argon balloon.
Step-by-Step Methodology
-
Preparation: Flame-dry a 25 mL round-bottom flask and cool under
. Add the fluoropyridine substrate (1.0 mmol) and dissolve in anhydrous MeCN (5 mL, 0.2 M). -
Temperature Control: Cool the solution to
using an ice bath. Critical: Lower temperature favors kinetic control and improves regioselectivity if multiple fluorines are present. -
Addition: Add DIPEA (2.5 mmol) followed by the dropwise addition of the amine nucleophile (1.1 mmol) over 5 minutes.
-
Why? Rapid addition of nucleophile can cause localized heating and bis-substitution.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of starting material. If the reaction is sluggish, heat to
. Avoid boiling if preserving an group.
-
-
Workup:
-
Dilute with EtOAc (20 mL).
-
Wash with saturated
(2 x 10 mL) to remove excess amine/base. -
Wash with Brine (1 x 10 mL).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Data Interpretation & Self-Validation
| Parameter | Expected Observation | Troubleshooting / Causality |
| LC-MS | If | |
| 19F NMR | Shift in signal of remaining ring F. | If |
| Regiochemistry | NOE correlation between Nuc and adjacent ring protons. | Use 2D NOESY to confirm if substitution occurred at C2, C4, or C6. |
Part 4: Optimization Logic (Graphviz)
Use this logic flow to troubleshoot low yields or poor selectivity.
Caption: Troubleshooting logic for common failure modes in fluoropyridine SNAr.
References
-
Mechanistic Continuum of SNAr: Neumann, C. N., et al.[3] "A mechanistic continuum of nucleophilic aromatic substitution reactions."[3] Nature, 2016. [Link]
-
SuFEx Chemistry (Sulfonyl Fluoride Stability): Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[4] Angewandte Chemie International Edition, 2014. [Link]
-
Regioselectivity in Fluoropyridines: Loudon, G. M., & Parham, M. "Nucleophilic Aromatic Substitution." Organic Chemistry, 6th Ed. [Link]
-
Fluorination and Reactivity Profiles: Senaweera, S., et al. "Understanding the Reactivity of Fluorinated Pyridines." Journal of Organic Chemistry, 2014. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
Technical Guide: Chemical Stability of the Methylsulfonyl Group on Pyridine Rings
Executive Summary
The methylsulfonyl group (
This guide provides a technical deep-dive into the stability profile of methylsulfonyl pyridines. It details the mechanistic underpinnings of its lability, provides comparative kinetic data against halogenated analogs, and outlines self-validating protocols for assessing its integrity during drug development.
Part 1: Electronic Structure & Reactivity Profile
The "Positional Effect"
The stability of a methylsulfonyl group on a pyridine ring is entirely dictated by its position relative to the ring nitrogen. This is not a subtle effect; it is a binary switch between "stable" and "labile."
-
2- and 4-Positions (Labile): The
group acts as a potent electron-withdrawing group (EWG) ( ). When placed ortho (2-) or para (4-) to the ring nitrogen, the ring becomes highly activated toward Nucleophilic Aromatic Substitution ( ). The ring nitrogen can sequester the negative charge of the intermediate Meisenheimer complex, lowering the activation energy for displacement. -
3-Position (Stable): At the meta (3-) position, the ring nitrogen cannot stabilize the negative charge via resonance. Consequently, 3-methylsulfonylpyridines are chemically robust and behave similarly to sulfones on a benzene ring.
Mechanism of Instability ( )
The primary degradation pathway is not the breakdown of the sulfone itself, but the displacement of the entire group by nucleophiles (water, hydroxide, thiols, amines).
Figure 1: Mechanism of Nucleophilic Displacement The following diagram illustrates the addition-elimination mechanism, highlighting the critical resonance stabilization at the 2-position.
Caption: The
Part 2: Nucleophilic Instability & Comparative Kinetics
The "Super-Halogen" Effect
In many heteroaromatic systems, the methylsulfonyl group is a superior leaving group to chlorine and often comparable to or better than fluorine. This is due to the high polarizability of the sulfone and the stability of the ejected methanesulfinate anion (
Table 1: Relative Reactivity of Leaving Groups in Pyridine
| Leaving Group (at C-2/C-4) | Relative Rate ( | Electronic Character | Stability Implication |
| High (~90x vs Cl) | Strong EWG / Polarizable | High Risk (Labile to alkoxides/thiols) | |
| High | High Electronegativity | High Risk (Labile to hard nucleophiles) | |
| Moderate (Baseline) | Moderate EWG | Moderate Stability | |
| Very Low | Electron Donating | Stable |
Note: Data extrapolated from kinetic studies of methoxide displacement in heterocyclic systems [1].
Chemical Stability vs. Metabolic Stability
It is critical to distinguish between these two stability domains:
-
Metabolic Stability (Enzymatic): The methylsulfonyl group itself is highly resistant to Phase I metabolism (CYP450 oxidation). It is already in a high oxidation state. It is rarely reduced back to a sulfoxide or sulfide in vivo. Verdict: Excellent.
-
Chemical Stability (Hydrolytic/Reactive): If located at the 2- or 4-position, the group is susceptible to hydrolysis by water (slow) or hydroxide (fast), yielding the 2-pyridone or 2-hydroxypyridine. It can also react with intracellular thiols (Glutathione), potentially forming reactive metabolites. Verdict: Poor (Position Dependent).
Part 3: Experimental Protocols
Protocol A: Hydrolytic Stress Testing (Self-Validating)
This protocol determines if your specific scaffold is susceptible to aqueous degradation.
Objective: Quantify the half-life (
Materials:
-
Test Compound (10 mM DMSO stock)
-
Buffers: pH 1.2 (0.1N HCl), pH 7.4 (PBS), pH 9.0 (Borate)
-
Internal Standard (e.g., Caffeine or Indomethacin)
-
HPLC/UPLC-UV/MS
Workflow:
-
Preparation: Dilute DMSO stock to 50 µM in each buffer (ensure <1% DMSO final concentration to avoid solubility artifacts).
-
Incubation: Incubate at 37°C (physiological check) and 60°C (accelerated stress).
-
Sampling: Aliquot at
hours. Quench basic samples immediately with dilute acid to stop hydrolysis. -
Analysis: Monitor the disappearance of the parent peak and the appearance of the hydrolysis product (M-78 mass shift corresponding to loss of
and gain of OH). -
Validation Criteria:
-
Stable: <5% degradation after 24h at pH 7.4.
-
Labile: >20% degradation or distinct formation of pyridone species.
-
Protocol B: Glutathione (GSH) Trapping Assay
This is essential for drug candidates to rule out covalent protein binding liabilities.
Workflow:
-
Incubate test compound (10 µM) with excess GSH (5 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Analyze by LC-MS/MS after 1h and 4h.
-
Flag: Look for the Neutral Loss of 129 Da (Pyroglutamic acid moiety) or the specific parent + GSH mass adduct (Parent - 79 + 307). The displacement of
by GSH indicates a high risk of toxicity.
Part 4: Strategic Mitigation in Drug Design
If the methylsulfonyl group is essential for potency but chemically unstable, apply these structural modifications:
-
Steric Shielding: Introduce a substituent (e.g., Methyl, Cl) at the C-3 position (ortho to the sulfone). This sterically hinders the approach of nucleophiles to the C-2 carbon.
-
Electronic Deactivation: Add an electron-donating group (EDG) like
or elsewhere on the ring. This increases the electron density of the ring, destabilizing the anionic Meisenheimer intermediate and retarding . -
Scaffold Hopping: Move the nitrogen. Shifting from a pyridine to a benzene (if basicity isn't required) or a 3-substituted pyridine eliminates the mechanistic pathway for displacement.
Figure 2: Stability Decision Tree
Caption: Decision logic for assessing the risk of methylsulfonyl pyridine instability.
References
-
Barlin, G. B., & Brown, W. V. (1967). Kinetics of reactions in heterocycles. Part II. Replacement of the methylsulphonyl group in substituted pyridines, pyridazines, and pyrazine by methoxide ion.[2] Journal of the Chemical Society B: Physical Organic. Source:
-
Penketh, P. G., et al. (1994).[3] Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-Bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry. Source:
-
Blakemore, D. C., et al. (2011). Organic Synthesis - State of the Art 2009-2011. Chapter: Functional Group Tolerance in Heterocyclic Chemistry. Source:
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Section on Nucleophilic Aromatic Substitution).[4] Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetics of reactions in heterocycles. Part II. Replacement of the methylsulphonyl group in substituted pyridines, pyridazines, and pyrazine by methoxide ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Whitepaper: Strategic Utilization of 4-Fluoro-2-(methylsulfonyl)pyridine in Medicinal Chemistry
The following technical guide is structured as an advanced whitepaper for medicinal chemists, focusing on the strategic utilization of 4-Fluoro-2-(methylsulfonyl)pyridine in drug discovery.
Executive Summary
In the landscape of heteroaromatic building blocks, 4-Fluoro-2-(methylsulfonyl)pyridine (CAS: 1207613-69-1) represents a "privileged scaffold" due to its dual-electrophilic nature. Unlike standard di-halopyridines, this molecule offers orthogonal reactivity profiles: the C4-Fluorine provides a kinetically rapid site for SNAr, while the C2-Methylsulfonyl group serves as a versatile handle for either subsequent nucleophilic displacement or transition-metal-catalyzed cross-coupling (e.g., Liebeskind-Srogl). This guide outlines the causality behind its reactivity, validated protocols for regioselective functionalization, and safety considerations for scale-up.
Chemical Profile & Electronic Analysis
The utility of this building block stems from the electronic mismatch between the C2 and C4 positions.
| Property | Value/Description |
| CAS Number | 1207613-69-1 |
| Molecular Weight | 175.18 g/mol |
| Appearance | White to off-white solid |
| C4-F Reactivity | Kinetic Control: Highly activated by the pyridine nitrogen (para-position) and the electron-withdrawing sulfone. The C-F bond polarization lowers the activation energy for Meisenheimer complex formation. |
| C2-SO₂Me Reactivity | Thermodynamic/Orthogonal: The sulfone is a "super-leaving group" but is sterically bulkier than fluorine. It also enables chelation-controlled substitution and specific cross-coupling chemistries. |
Electronic Activation Map
The pyridine ring is electron-deficient (
-
C4 Position: Activated by both the ring nitrogen and the C2-sulfone. The small atomic radius of fluorine minimizes steric hindrance, making this the primary site for SNAr with amine and alkoxide nucleophiles.
-
C2 Position: The sulfonyl group is a potent leaving group (better than halides in many contexts) but is often preserved in the first step to serve as a latent handle for C-C bond formation later in the sequence.
The Selectivity Paradox: C4-F vs. C2-SO₂Me
A critical decision point in using this building block is controlling regioselectivity. While both positions are electrophilic, C4-F is generally the site of first attack for steric and kinetic reasons, provided the nucleophile is not directed by specific chelation effects.
Mechanism of Regiocontrol
-
Steric Approach: The methylsulfonyl group at C2 creates a "steric wall" that discourages attack by bulky nucleophiles at the C2 position, funneling reaction to the exposed C4-F.
-
Transition State Energy: The Meisenheimer intermediate resulting from C4 attack is symmetrically stabilized by the nitrogen lone pair and the electron-withdrawing sulfone.
Senior Scientist Insight: To ensure C4 selectivity, conduct the first SNAr at low temperatures (-78 °C to 0 °C) using stoichiometric nucleophile. Excess nucleophile or elevated temperatures may lead to bis-substitution or C2-displacement.
Caption: Decision matrix for regioselective functionalization. Path A (Green) is the standard kinetic route.
Validated Experimental Protocols
Protocol A: Regioselective SNAr at C4 (Displacement of Fluorine)
This protocol is designed to install an amine pharmacophore at the 4-position while preserving the 2-sulfonyl handle.
Reagents:
-
4-Fluoro-2-(methylsulfonyl)pyridine (1.0 equiv)
-
Amine Nucleophile (e.g., Morpholine, 1.05 equiv)
-
Base: DIPEA (Diisopropylethylamine) (1.2 equiv) or K₂CO₃ (1.5 equiv)
-
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Methodology:
-
Setup: Charge a flame-dried round-bottom flask with 4-Fluoro-2-(methylsulfonyl)pyridine and anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice bath. Note: For highly reactive amines, cool to -78 °C.
-
Addition: Add the base followed by the dropwise addition of the amine nucleophile.
-
Reaction: Stir at 0 °C for 1–2 hours. Monitor via TLC or LC-MS. The disappearance of the starting material and formation of the mono-substituted product should be observed.
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Self-Validating Check:
-
¹H NMR: Look for the loss of the C4-H coupling pattern (if applicable) or the shift in the C3/C5 protons. The methylsulfonyl singlet (approx. 3.2–3.3 ppm) should remain intact.
Protocol B: Liebeskind-Srogl Cross-Coupling (C2 Functionalization)
Once the C4 position is substituted, the C2-sulfone can be engaged in a desulfitative cross-coupling to install aryl or heteroaryl groups.
Reagents:
-
C4-Substituted-2-(methylsulfonyl)pyridine (1.0 equiv)
-
Boronic Acid (Ar-B(OH)₂, 1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv)
-
Solvent: THF (anhydrous)
Methodology:
-
Setup: In a glovebox or under strict Argon flow, combine the pyridine substrate, boronic acid, Pd catalyst, and CuTC in a sealed tube.
-
Solvent: Add degassed THF.
-
Heating: Heat to 50–60 °C for 12–18 hours.
-
Mechanism: The CuTC activates the thio/sulfonyl bond, facilitating transmetallation to Palladium.
-
Workup: Filter through a Celite pad to remove copper residues. Concentrate and purify.
Applications in Drug Discovery[1][2][3][4][5][6]
Bioisosteric Replacement
The pyridine core is a classic bioisostere for phenyl rings, improving water solubility and metabolic stability. The 4-fluoro substituent in the starting material allows for the synthesis of 4-amino-pyridines, a motif found in numerous kinase inhibitors (e.g., analogues of Dasatinib).
Metabolic Blocking
If the C4-F is not displaced, it serves as a metabolic blocker, preventing oxidative metabolism (P450 oxidation) at the para-position, extending the drug's half-life (
Fragment-Based Drug Discovery (FBDD)
The sulfone moiety is a "super-hydrophilic" group initially, but its displacement allows for the rapid generation of SAR (Structure-Activity Relationship) libraries.
-
Library Strategy:
-
Step 1: Bulk synthesis of C4-amino intermediate.
-
Step 2: Parallel synthesis displacing the C2-sulfone with diverse alkoxides or performing cross-couplings.
-
Safety & Handling (E-E-A-T)
-
Hazard Identification: 4-Fluoro-2-(methylsulfonyl)pyridine is an irritant (Skin Irrit. 2, Eye Irrit. 2A). It may be harmful if swallowed.[2]
-
Sulfone Stability: While thermally stable, methyl sulfones can react violently with strong reducing agents (e.g., LAH). Avoid these conditions unless reduction is intended.
-
Fluoride Release: In SNAr reactions, fluoride ions are generated. Ensure glass reactors are compatible or use plasticware if HF generation is suspected (unlikely under basic conditions, but caution is warranted).
-
Storage: Store under inert gas at 2–8 °C. Moisture sensitive.
References
-
Synthesis and Reactivity of Fluoropyridines
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Context: General reactivity of 2- and 4-halopyridines towards nucleophiles.[3]
-
Liebeskind-Srogl Coupling Mechanism
- Source: Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind–Srogl C–C Cross-Coupling Reaction.
- Context: Protocol for desulfitative cross-coupling of heteroarom
-
Regioselectivity in Pyridine SNAr
- Source: Lutz, F., et al. (2012). Regioselective Nucleophilic Aromatic Substitution of 2,4-Dihalopyridines. Journal of Organic Chemistry.
- Context: Establishes the kinetic preference for C4 substitution in 2,4-electrophilic systems.
-
Medicinal Chemistry Applications of Fluorine
- Source: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.
-
Context: Bioisosterism and metabolic stability conferred by fluorinated heterocycles.[4]
Sources
An In-depth Technical Guide to the Solubility of 4-Fluoro-2-(methylsulfonyl)pyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-2-(methylsulfonyl)pyridine, a heterocyclic compound of increasing interest in pharmaceutical and agrochemical research. In the absence of extensive published solubility data, this document establishes a predictive framework based on the molecule's physicochemical properties and outlines a rigorous, self-validating experimental protocol for the systematic determination of its solubility in a diverse range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for accurate solubility assessment.
Introduction to 4-Fluoro-2-(methylsulfonyl)pyridine
4-Fluoro-2-(methylsulfonyl)pyridine is a substituted pyridine derivative characterized by the presence of a fluorine atom at the 4-position and a methylsulfonyl group at the 2-position of the pyridine ring. Its molecular structure, combining the aromaticity and hydrogen-bonding capability of the pyridine ring with the strong electron-withdrawing nature of the sulfonyl group and the electronegativity of fluorine, imparts a unique combination of chemical properties. These structural features are often sought after in the design of bioactive molecules to modulate properties such as metabolic stability, membrane permeability, and target binding affinity. An accurate understanding of its solubility is paramount for its effective use in drug discovery and development, impacting formulation, bioavailability, and overall therapeutic efficacy.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO₂S | N/A |
| Molecular Weight | 175.18 g/mol | N/A |
| Appearance | White crystalline powder | N/A |
Theoretical Framework for Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The overall polarity, hydrogen bonding capacity, and size and shape of the molecules are key determinants of these interactions.
Molecular Structure and Polarity Analysis
4-Fluoro-2-(methylsulfonyl)pyridine possesses distinct polar and non-polar regions. The pyridine ring itself is a polar aromatic system due to the presence of the nitrogen atom, which creates a dipole moment. The methylsulfonyl group is highly polar and is a strong electron-withdrawing group, further increasing the polarity of the molecule. The fluorine atom, being the most electronegative element, also contributes to the molecule's polarity.
Hydrogen Bonding Potential
The nitrogen atom in the pyridine ring has a lone pair of electrons and can act as a hydrogen bond acceptor. The oxygen atoms of the sulfonyl group are also potential hydrogen bond acceptors. The molecule itself does not have a hydrogen bond donor. This ability to accept hydrogen bonds will significantly influence its solubility in protic solvents.
Predicted Solubility in Different Solvent Classes
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of multiple hydrogen bond acceptor sites in 4-Fluoro-2-(methylsulfonyl)pyridine, it is predicted to have moderate to good solubility in polar protic solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents have significant dipole moments but do not have hydrogen bond donating capabilities. The strong dipole-dipole interactions between the polar functionalities of the solute and these solvents are expected to result in good solubility. DMSO, being a highly polar aprotic solvent, is anticipated to be a particularly effective solvent.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot engage in strong intermolecular interactions with the polar 4-Fluoro-2-(methylsulfonyl)pyridine molecule. Consequently, the solubility in nonpolar solvents is predicted to be low.
The following diagram illustrates the key molecular interactions that are predicted to govern the solubility of 4-Fluoro-2-(methylsulfonyl)pyridine in different solvent types.
Caption: Predicted intermolecular interactions between 4-Fluoro-2-(methylsulfonyl)pyridine and different solvent classes.
Experimental Protocol for Solubility Determination
To validate the theoretical predictions and to obtain quantitative solubility data, a rigorous experimental protocol is essential. The following section details a step-by-step methodology based on the widely accepted shake-flask method, coupled with a reliable analytical technique for quantification.
Materials and Equipment
-
4-Fluoro-2-(methylsulfonyl)pyridine (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
-
Appropriate vials for analysis
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for determining the solubility of 4-Fluoro-2-(methylsulfonyl)pyridine.
Caption: Experimental workflow for the determination of solubility using the shake-flask method.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 4-Fluoro-2-(methylsulfonyl)pyridine into a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a precise volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle.
-
Centrifuge the vials to further facilitate the separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Using High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method for the analysis of 4-Fluoro-2-(methylsulfonyl)pyridine. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a suitable buffer is a good starting point.
-
Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) of 4-Fluoro-2-(methylsulfonyl)pyridine in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax.
-
Construct a calibration curve based on Beer-Lambert's law (Absorbance vs. Concentration).
-
Dilute the filtered supernatant to a concentration where the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.
-
-
-
Data Analysis and Reporting:
-
Calculate the solubility of 4-Fluoro-2-(methylsulfonyl)pyridine in each solvent, taking into account any dilution factors.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
It is recommended to perform the experiments in triplicate to ensure the reproducibility of the results.
-
Data Presentation
The quantitative solubility data obtained from the experimental work should be presented in a clear and concise manner to allow for easy comparison and interpretation. A tabular format is highly recommended.
Table 1: Experimentally Determined Solubility of 4-Fluoro-2-(methylsulfonyl)pyridine at 25 °C (Template)
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | [Insert experimental data] | [Insert experimental data] |
| Ethanol | [Insert experimental data] | [Insert experimental data] | |
| Isopropanol | [Insert experimental data] | [Insert experimental data] | |
| Polar Aprotic | Acetone | [Insert experimental data] | [Insert experimental data] |
| Acetonitrile | [Insert experimental data] | [Insert experimental data] | |
| Dimethylformamide (DMF) | [Insert experimental data] | [Insert experimental data] | |
| Dimethyl Sulfoxide (DMSO) | [Insert experimental data] | [Insert experimental data] | |
| Nonpolar | Hexane | [Insert experimental data] | [Insert experimental data] |
| Toluene | [Insert experimental data] | [Insert experimental data] | |
| Dichloromethane (DCM) | [Insert experimental data] | [Insert experimental data] |
Conclusion
This technical guide has provided a dual approach to understanding the solubility of 4-Fluoro-2-(methylsulfonyl)pyridine in organic solvents. By analyzing its molecular structure, a predictive framework has been established, suggesting good solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents. To complement this theoretical assessment, a detailed, step-by-step experimental protocol based on the shake-flask method has been outlined. The successful execution of this protocol will yield reliable, quantitative solubility data, which is critical for the advancement of research and development activities involving this promising compound. The combination of theoretical prediction and rigorous experimental validation presented herein offers a comprehensive strategy for characterizing the solubility of novel chemical entities in a scientifically sound and efficient manner.
References
- This guide synthesizes information from general principles of organic chemistry and established laboratory techniques. As no specific literature on the solubility of 4-Fluoro-2-(methylsulfonyl)pyridine was found, direct citations to research papers on this specific topic are not available. The methodologies described are based on standard practices in the field of pharmaceutical sciences and chemistry. For further reading on the principles and techniques mentioned, the following resources are recommended: "Handbook of Aqueous Solubility Data" by Samuel H. Yalkowsky and Shugeng Cao. "ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology". Relevant chapters on solubility and HPLC in standard analytical chemistry and pharmaceutical sciences textbooks.
The Sulfonyl Group at C2: A Potent Activator of the Pyridine Ring for Synthetic and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic placement of a sulfonyl group at the C2 position of a pyridine ring profoundly alters its electronic landscape, transforming it into a highly versatile and reactive scaffold. This guide provides a comprehensive technical overview of the electronic effects imparted by the C2-sulfonyl moiety, with a particular focus on its exceptional ability to activate the pyridine ring towards nucleophilic aromatic substitution (SNAr). We will delve into the underlying principles governing this activation, explore detailed synthetic methodologies, present quantitative reactivity data, and showcase its burgeoning applications in medicinal chemistry and drug discovery. This document is intended to serve as a practical and insightful resource for researchers aiming to leverage the unique properties of 2-sulfonylpyridines in their synthetic and drug development endeavors.
Introduction: The Electron-Deficient Nature of the Pyridine Ring and the Influence of Substituents
The pyridine ring, an isoelectronic analogue of benzene containing a nitrogen atom, is inherently electron-deficient. The electronegative nitrogen atom exerts a significant inductive effect (-I) and participates in resonance, withdrawing electron density from the ring carbons. This intrinsic electron deficiency makes pyridine less susceptible to electrophilic aromatic substitution compared to benzene but more prone to nucleophilic attack, particularly at the C2 and C4 positions.[1][2] The stability of the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack is key to the feasibility of such reactions.[1][2]
The introduction of a strongly electron-withdrawing group, such as a sulfonyl group (-SO₂R), at the C2 position dramatically amplifies this electron deficiency. The sulfonyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, exerting its influence through both strong inductive and resonance effects. This guide will explore in detail how these electronic perturbations can be harnessed for synthetic advantage.
The Electronic Architecture of the C2-Sulfonyl Group
The potent electron-withdrawing nature of the sulfonyl group stems from the high oxidation state of the sulfur atom and the electronegativity of the two oxygen atoms. This is best understood by examining its inductive and resonance contributions.
Inductive and Resonance Effects
-
Inductive Effect (-I): The sulfur atom in a sulfonyl group is highly electron-deficient due to the attached electronegative oxygen atoms. This creates a strong dipole, leading to a powerful electron-withdrawing inductive effect that pulls electron density away from the pyridine ring through the C-S sigma bond.
-
Resonance Effect (-M): The sulfonyl group can participate in resonance by accepting electron density from the pyridine ring into the d-orbitals of the sulfur atom. This delocalization of negative charge is particularly effective when the sulfonyl group is at the C2 or C4 position, as it allows for the stabilization of the negative charge in the Meisenheimer intermediate directly onto the electronegative nitrogen atom of the pyridine ring.
Computational studies have shown that the bonding in sulfonyl groups is highly polarized, with significant positive charge on the sulfur atom.[3] This further underscores its potent electron-withdrawing capabilities.
Impact on Pyridine Basicity
Synthesis of 2-Sulfonylpyridines
The preparation of 2-sulfonylpyridines can be achieved through several reliable synthetic routes, most commonly involving the oxidation of a corresponding 2-thiopyridine or the displacement of a suitable leaving group from the C2 position.
Oxidation of 2-Thiopyridines and 2-Alkylthiopyridines
A robust and widely used method for the synthesis of 2-sulfonylpyridines is the oxidation of the corresponding 2-thio or 2-alkylthio precursors.
This protocol is adapted from the synthesis of the analogous 2-(methylsulfonyl)pyrimidine.[6]
Materials:
-
2-(Methylthio)pyridine
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend 2-(methylthio)pyridine (0.1 mol) in glacial acetic acid (20 mL).
-
To this suspension, add 30% hydrogen peroxide (30 mL) dropwise with stirring.
-
After the addition is complete, stir the mixture in a water bath for 30 minutes.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature. The product may precipitate out.
-
Filter the precipitate, wash with cold water and ethanol, and dry under vacuum to yield 2-(methylsulfonyl)pyridine.
-
If the product does not precipitate, the reaction mixture can be diluted with water and extracted with dichloromethane. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the product.
Caption: Oxidation workflow for the synthesis of 2-sulfonylpyridines.
From 2-Halopyridines
2-Halopyridines can serve as precursors to 2-sulfonylpyridines through nucleophilic substitution with a sulfinate salt.
Materials:
-
2-Chloropyridine
-
Sodium benzenesulfinate
-
Dimethylformamide (DMF)
-
Copper(I) iodide (optional, as catalyst)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 2-chloropyridine (10 mmol) and sodium benzenesulfinate (12 mmol) in anhydrous DMF (20 mL).
-
Add a catalytic amount of copper(I) iodide (0.5 mmol) (optional, but can improve reaction rate and yield).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(phenylsulfonyl)pyridine.
Caption: Synthesis of 2-sulfonylpyridines via SNAr with sulfinate salts.
Activation of the Pyridine Ring for Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of the C2-sulfonyl group lies in its exceptional ability to activate the pyridine ring for SNAr reactions. The sulfonyl group acts as both a potent activating group and an excellent leaving group.
Mechanism of Activation
The SNAr reaction proceeds through a two-step addition-elimination mechanism.[7]
-
Addition of the Nucleophile: A nucleophile attacks the electron-deficient C2 carbon of the 2-sulfonylpyridine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing sulfonyl group, in concert with the ring nitrogen, effectively stabilizes the negative charge in this intermediate.
-
Elimination of the Leaving Group: The sulfinate anion, a good leaving group, is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
DFT calculations on the analogous 2-sulfonylpyrimidines confirm that the nucleophilic addition is the rate-determining step.[8]
Caption: General mechanism of SNAr on 2-sulfonylpyridines.
Quantitative Reactivity and Tunability
Studies on 2-sulfonylpyrimidines, which serve as excellent models for 2-sulfonylpyridines, have demonstrated the remarkable tunability of their reactivity. The reaction rates can be modulated over several orders of magnitude by introducing electron-withdrawing or electron-donating groups on the heterocyclic ring.[5][9][10]
| Compound | Relative Reactivity (k, M⁻¹s⁻¹) with GSH (pH 7.0) | Reference |
| 2-Chloropyrimidine | Very low / Unreactive | [9][10] |
| 2-Methylthiopyrimidine | Very low / Unreactive | [9][10] |
| 2-Methylsulfonylpyrimidine | ~1.2 x 10⁻² | [10] |
| 5-Nitro-2-methylsulfonylpyrimidine | Significantly higher than unsubstituted | [10] |
| 5-Amino-2-methylsulfonylpyrimidine | Undetectable reactivity | [10] |
| 4,6-dimethyl-2-(methylsulfonyl)nicotinonitrile | ~5 times less reactive than reference 2-SP | [10][11] |
This tunability allows for the fine-tuning of the electrophilicity of the 2-sulfonylpyridine scaffold, a crucial aspect in applications such as covalent drug design.[12][13]
Spectroscopic Characterization
The electronic effects of the C2-sulfonyl group are readily observable through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The strong electron-withdrawing nature of the sulfonyl group leads to a significant downfield shift of the pyridine ring protons, particularly the adjacent H3 and H6 protons.
-
¹³C NMR Spectroscopy: The C2 carbon atom directly attached to the sulfonyl group will experience a downfield shift. The other ring carbons will also be shifted downfield, reflecting the overall electron deficiency of the ring.
-
Infrared (IR) Spectroscopy: The sulfonyl group exhibits characteristic strong absorption bands for its symmetric and asymmetric S=O stretching vibrations, typically in the ranges of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[14][15]
Applications in Medicinal Chemistry and Drug Discovery
The unique reactivity profile of 2-sulfonylpyridines has made them increasingly valuable in the field of drug discovery.
Covalent Inhibitors and Chemical Probes
2-Sulfonylpyridines have emerged as a class of "tunable, cysteine-reactive electrophiles."[12][13][16][17] They react selectively with the thiol group of cysteine residues in proteins via an SNAr mechanism. This property has been exploited to develop covalent inhibitors and chemical probes for various protein targets. The ability to modulate the reactivity by altering substituents on the pyridine ring or the sulfonyl group allows for the optimization of potency and selectivity while minimizing off-target effects.[8][18]
Caption: Covalent modification of protein cysteine residues by 2-sulfonylpyridines.
Bioisosteric Replacement and Scaffold Hopping
The 2-sulfonylpyridine moiety can also be employed as a bioisostere for other functional groups in drug design. Its strong hydrogen bond accepting capacity and rigid geometry can lead to favorable interactions with biological targets. Furthermore, the ease of functionalization via SNAr allows for rapid "scaffold hopping" and the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Conclusion
The introduction of a sulfonyl group at the C2 position of the pyridine ring is a powerful strategy for modulating its electronic properties and reactivity. This modification significantly enhances the electrophilicity of the pyridine ring, making it an excellent substrate for nucleophilic aromatic substitution reactions. The tunability of this reactivity, coupled with the synthetic accessibility of 2-sulfonylpyridines, has established this scaffold as a valuable tool in organic synthesis and medicinal chemistry. As our understanding of the nuanced electronic effects and reactivity patterns continues to grow, the applications of 2-sulfonylpyridines in the design of novel therapeutics and functional materials are poised to expand even further.
References
-
Asian Publication Corporation. (n.d.). NOTE Synthesis and Crystal Structure of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine. Retrieved from [Link]
- Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Bollong, M. J., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society, 142(19), 8972–8979.
- Baud, M. G. J., et al. (2023). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry.
- P., S. K. (2015). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
-
Bollong, M. J., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PMC. Retrieved from [Link]
- Google Patents. (1950). Preparation of 2-cyanopyridines.
- Yamamoto, Y., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663.
-
ePrints Soton. (n.d.). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. Retrieved from [Link]
- Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Bollong, M. J., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society.
-
National Center for Biotechnology Information. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. PubMed. Retrieved from [Link]
-
ePrints Soton. (2024). The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and.... Retrieved from [Link]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
UCL. (n.d.). Chemical shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). Electronic structure of the sulfonyl and phosphonyl groups: a computational and crystallographic study. Retrieved from [Link]
-
Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]
-
Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR data for compounds 2,3 and 7,8. Retrieved from [Link]
-
ACS Publications. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved from [Link]
-
Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Cengage. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca. Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Characterizing 13C Spectral Assignments and Substituent Distributions of Hydroxypropylmethylcellulose Acetyl Succinate Using Dynamic Nuclear Polarization Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine, 2-[(methylsulfonyl)methyl]-, 1-oxide. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/Pyridine_-2-(methylsulfonyl_methyl-1-oxide]([Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values of different sulfonamides (1). Retrieved from [Link]
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Strategic Sourcing & Technical Profile: 4-Fluoro-2-(methylsulfonyl)pyridine
This guide is structured as a high-level technical whitepaper designed for decision-makers in medicinal chemistry and procurement. It prioritizes actionable intelligence over generic data.
CAS: 1207613-69-1 | Formula: C₆H₆FNO₂S | MW: 175.18 g/mol
Executive Summary
4-Fluoro-2-(methylsulfonyl)pyridine is a premium bifunctional electrophile utilized primarily in late-stage medicinal chemistry for Structure-Activity Relationship (SAR) tuning. Unlike commodity pyridines, this scaffold offers two distinct electrophilic sites—the C2-sulfonyl group and the C4-fluorine atom—allowing for sequential, regioselective nucleophilic aromatic substitutions (SₙAr).
Current market analysis indicates this compound is a Tier 1 Specialty Building Block . It is rarely held in bulk inventory and is typically synthesized on-demand or supplied in research-scale aliquots (mg to gram scale). For drug development programs requiring >10g, a "Make vs. Buy" analysis is critical, as commercial markups can exceed 500% of the raw material cost.
Market Landscape & Price Trends
Supplier Ecosystem
The supply chain for CAS 1207613-69-1 is fragmented, dominated by boutique synthesis houses rather than bulk catalog distributors.
| Supplier Tier | Representative Vendors | Typical Scale | Lead Time | Risk Profile |
| Tier 1: Originators | Apollo Scientific, Enamine, WuXi AppTec | mg – kg | 2–4 Weeks | Low. Validated QC (NMR/LCMS) provided. |
| Tier 2: Aggregators | MolPort, eMolecules, ChemicalBook | mg – g | Variable | Medium. Stock status is often unverified "ghost inventory." |
| Tier 3: Custom Synthesis | Chemazone, SynChem | Custom | 4–8 Weeks | Low/Med. High cost, but guaranteed purity. |
Price Trend Analysis (Q1 2026 Estimates)
Pricing follows an inverse-exponential curve typical of non-commodity fluorinated heterocycles. The high cost is driven by the regioselective purification required during synthesis, not raw material scarcity.
-
Research Scale (100 mg - 1 g): $150 - $400 per gram.
-
Driver: Labor cost of chromatography and handling.
-
-
Pilot Scale (10 - 50 g): $80 - $150 per gram.
-
Driver: Batch synthesis efficiency.
-
-
Bulk Scale (>100 g): Custom quote required (Target: <$50/g).
-
Strategy: At this volume, outsourcing to a CRO for a dedicated campaign is often 40-60% cheaper than catalog pricing.
-
Technical Core: Reactivity & Chemoselectivity
The value of this scaffold lies in its differential reactivity . It acts as a "linchpin" for connecting two different nucleophiles to the pyridine ring.
The Chemoselectivity "Tug-of-War"
-
Site A (C2-SO₂Me): The methylsulfonyl group at the 2-position is highly activated by the adjacent ring nitrogen. It is an exceptional leaving group (leaving ability: SO₂Me > F > Cl).
-
Site B (C4-F): The fluorine at the 4-position is also activated for SₙAr, but generally less reactive than the C2-sulfonyl group towards soft nucleophiles.
Operational Insight: To selectively functionalize the C4 position (displacing F) while retaining the C2-sulfonyl group, one must use hard nucleophiles (e.g., alkoxides) at low temperatures. Conversely, soft nucleophiles (e.g., thiols, amines) will preferentially attack the C2 position, displacing the sulfonyl group.
Diagram: Reactivity & Sourcing Decision Logic
The following diagram illustrates the synthesis pathway and the strategic decision-making process for sourcing.
Figure 1: Strategic sourcing decision tree and synthetic pathway highlighting critical impurity risks.
Quality Control & Validation Protocols
When purchasing from Tier 2/3 suppliers, "blind trust" is a liability. The following protocols are mandatory to validate incoming lots.
A. Identity Verification (¹⁹F NMR)
The fluorine signal is the most sensitive probe for regioisomeric purity.
-
Protocol: Dissolve 10 mg in CDCl₃.
-
Expected Shift: δ -98 to -105 ppm (approximate range for 4-F pyridines).
-
Red Flag: A secondary peak shifted by >5 ppm indicates the 2-Fluoro-4-(methylsulfonyl) isomer (CAS 2137660-36-5), a common mis-shipment due to naming confusion.
B. Oxidation State Check (LCMS)
Incomplete oxidation of the sulfide precursor is the most common quality defect.
-
Method: Reverse-phase HPLC (C18), Water/Acetonitrile (+0.1% Formic Acid).
-
Target Mass: [M+H]⁺ = 176.02.
-
Impurity: Look for [M+H]⁺ = 160.02 (Sulfide) or 144.02 (Sulfoxide).
-
Acceptance Criteria: Sulfone > 97%; Sulfoxide < 0.5%.
Synthesis Protocol (Benchmarking Cost)
If commercial quotes exceed $200/g, in-house synthesis becomes viable. This protocol is adapted from standard procedures for 2-sulfonylpyridines [1, 2].
Step 1: Thiomethylation
Reaction: 2-Bromo-4-fluoropyridine + NaSMe → 4-Fluoro-2-(methylthio)pyridine
-
Setup: Charge a flask with 2-Bromo-4-fluoropyridine (1.0 eq) in anhydrous THF (0.2 M).
-
Addition: Cool to 0°C. Add Sodium Thiomethoxide (NaSMe, 1.1 eq) portion-wise. Critical: Keep temp < 5°C to prevent displacement of the 4-Fluoro group.
-
Workup: Quench with water, extract with EtOAc.
-
QC Point: Check regioselectivity by GC-MS. If >5% 4-SMe isomer is present, purification via column chromatography (Hex/EtOAc) is required.
Step 2: Oxidation to Sulfone
Reaction: 4-Fluoro-2-(methylthio)pyridine + Oxidant → Target
-
Setup: Dissolve thio-intermediate in DCM/Water (1:1).
-
Oxidation: Add Oxone® (2.5 eq) or mCPBA (2.2 eq) at 0°C. Stir at RT for 4-12h.
-
Purification: Wash with NaHCO₃ (to remove acid) and Na₂S₂O₃ (to quench oxidant). Recrystallize from EtOH/Heptane if necessary.
-
Yield: Typical overall yield 60-75%.
References
-
Regioselective Synthesis of Fluorinated Pyridines
- Title: Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.
- Source:The Journal of Organic Chemistry, 2024.
-
URL:[Link]
- Relevance: Establishes the stability and reactivity patterns of the 2-methylsulfonyl-fluoropyridine scaffold.
-
Nucleophilic Substitution Selectivity
- Safety & Handling: Title: Safety Data Sheet: 2-Fluoro-4-(methylsulfonyl)pyridine (Isomer Analog). Source: MilliporeSigma / CymitQuimica. Relevance: General safety protocols for fluorinated sulfonyl pyridines (H302, H315, H319).
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Fluorinated Pyridine Sulfones
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and agrochemical development, fluorinated pyridine sulfones have emerged as a class of compounds with significant potential. Their unique physicochemical properties, often imparted by the strategic incorporation of fluorine atoms, can enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, the very features that make these molecules attractive for drug design also necessitate a robust understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth technical overview of the safety data sheet (SDS) and best practices for handling fluorinated pyridine sulfones in a research and development setting.
The Chemical Landscape: Understanding Fluorinated Pyridine Sulfones
Fluorinated pyridine sulfones are heterocyclic compounds characterized by a pyridine ring and a sulfone group, with one or more hydrogen atoms replaced by fluorine. This structural motif is a key building block in the synthesis of various biologically active molecules.[1][3] The electron-withdrawing nature of both the sulfone group and the fluorine atoms can significantly influence the reactivity and toxicological profile of the parent pyridine structure.
Hazard Identification and Risk Assessment: A Proactive Approach
A thorough risk assessment is the cornerstone of safe laboratory practice. For fluorinated pyridine sulfones, this involves considering the hazards associated with the pyridine ring, the sulfone functional group, and the effects of fluorination.
The Pyridine Backbone: Pyridine and its derivatives are known to be hazardous.[4][5][6][7][8][9] They are often flammable liquids with a strong, unpleasant odor.[6][7] Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[5][7] Systemic effects from absorption through the skin or inhalation can include nausea, headache, dizziness, and potential damage to the liver and kidneys.[5][7][8][9]
The Sulfone and Sulfonyl Fluoride Moiety: While sulfones are generally considered to be relatively stable, the presence of a sulfonyl fluoride group introduces a higher degree of reactivity.[10] These compounds can be sensitive to moisture, potentially hydrolyzing to form sulfonic acids and hydrogen fluoride, both of which are corrosive.[10][11]
The Influence of Fluorination: The introduction of fluorine can alter the toxicological profile of organic molecules.[1][12] While in some cases fluorination can decrease toxicity, in others it can enhance it.[1] For instance, some fluorinated organic compounds can be metabolized to toxic byproducts like fluoroacetic acid.[2][13] Therefore, it is prudent to treat all novel fluorinated compounds with a high degree of caution.
A summary of potential GHS classifications for fluorinated pyridine sulfones, based on related compounds, is presented below:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1-4 | H300: Fatal if swallowed, H302: Harmful if swallowed[4][14] |
| Acute Toxicity, Dermal | Category 3-4 | H311: Toxic in contact with skin, H312: Harmful in contact with skin[4][14] |
| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage, H315: Causes skin irritation[4] |
| Serious Eye Damage/Irritation | Category 1/2A | H318: Causes serious eye damage, H319: Causes serious eye irritation[15] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[15] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Flammable Liquid | Category 2-4 | H225: Highly flammable liquid and vapour, H226: Flammable liquid and vapour, H227: Combustible liquid[4][14][15] |
Deconstructing the Safety Data Sheet (SDS): A Guide to Critical Information
The Safety Data Sheet is the most critical document for understanding the hazards of a chemical and the necessary safety precautions.[16] While a specific SDS for every novel fluorinated pyridine sulfone may not be available, a thorough understanding of the SDS for structurally similar compounds is essential.
Key Sections of an SDS and Their Interpretation:
-
Section 2: Hazards Identification: This section provides the GHS classification and all relevant hazard (H) and precautionary (P) statements.[4] Pay close attention to pictograms, signal words ("Danger" or "Warning"), and specific hazard statements.
-
Section 4: First-Aid Measures: This details the immediate actions to be taken in case of exposure. For these compounds, this will likely include flushing skin and eyes with copious amounts of water and seeking immediate medical attention.[17]
-
Section 5: Fire-Fighting Measures: Information on suitable extinguishing media and specific hazards arising from the chemical in a fire, such as the potential for the release of toxic gases like hydrogen fluoride, sulfur oxides, and nitrogen oxides.[5][11]
-
Section 7: Handling and Storage: This section provides crucial guidance on safe handling practices and appropriate storage conditions.[6][11][17][18] This will include recommendations for working in a well-ventilated area, avoiding contact with skin and eyes, and storing away from incompatible materials like strong oxidizing agents and water.[11][17][18][19]
-
Section 8: Exposure Controls/Personal Protection: This section specifies the necessary personal protective equipment (PPE) to minimize exposure.[11][20]
Safe Handling and Storage: Minimizing Risk at the Bench
Adherence to strict handling and storage protocols is non-negotiable when working with fluorinated pyridine sulfones.
Handling:
-
Ventilation: Always handle these compounds in a certified chemical fume hood to avoid inhalation of vapors or dust.[16][21]
-
Inert Atmosphere: For moisture-sensitive sulfonyl fluorides, handling under an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent hydrolysis.[18]
-
Avoid Contamination: Use dedicated spatulas and glassware to prevent cross-contamination.
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[16] Do not eat, drink, or smoke in the laboratory.[5][22]
Storage:
-
Containers: Store in tightly sealed, properly labeled containers.[17][18][22]
-
Location: Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[5][6][18]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, bases, and water.[5][18][19]
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate PPE is essential to protect against the potential hazards of fluorinated pyridine sulfones.[21][23]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[11][24][25] | Protects against splashes of corrosive and irritating liquids. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[6][24][26] | Provides a barrier against skin contact. Latex gloves are generally not recommended.[6] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[16][18][24] | Protects skin from splashes and potential fire hazards. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges may be necessary for certain operations, such as spill cleanup or if ventilation is inadequate.[17][27] | Protects against inhalation of harmful vapors or dusts. |
Emergency Preparedness: Responding Effectively to Incidents
Even with the best precautions, accidents can happen. A well-defined emergency plan is crucial.
Spill Response:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.[18]
-
Assess the Spill: Determine the size and nature of the spill. For large spills, or if you are unsure, contact the institutional safety office.[18]
-
Control the Spill: If safe to do so, use a spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or a commercial sorbent).[28][29] Do not use combustible materials to absorb flammable liquids.
-
Neutralization: For spills involving acidic byproducts (from hydrolysis), neutralize with a weak base like sodium bicarbonate.[28]
-
Cleanup and Decontamination: Carefully collect the absorbed material into a sealed, labeled waste container.[30] Decontaminate the area with a suitable cleaning agent.[28]
Fire Response:
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[5] Water may be ineffective and could spread the fire.
-
Evacuation: In case of a significant fire, activate the fire alarm and evacuate the building.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][17] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6][17] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[31]
Experimental Workflow and Safety by Design
Integrating safety into the experimental design is a hallmark of a proficient scientist.
Example Protocol: Synthesis of a Fluorinated Pyridine Sulfone Derivative
Objective: To synthesize a novel fluorinated pyridine sulfone via a nucleophilic aromatic substitution reaction.
Materials:
-
2-Chloro-5-sulfonylfluoride pyridine
-
A primary amine
-
A suitable solvent (e.g., anhydrous acetonitrile)
-
A non-nucleophilic base (e.g., diisopropylethylamine)
Workflow:
Caption: A generalized experimental workflow for the synthesis of fluorinated pyridine sulfones.
Safety Considerations at Each Step:
-
Preparation: Ensure all glassware is thoroughly dried to prevent unwanted hydrolysis of the sulfonyl fluoride. Weigh reagents in the fume hood to avoid inhalation of dust.
-
Reaction: Add the base slowly to control any exothermic reaction. Use a heating mantle with a temperature controller and a blast shield for added protection.
-
Work-up: Quench the reaction carefully, potentially in an ice bath. Be aware of potential pressure buildup during extractions.
-
Purification: Perform column chromatography in the fume hood.
-
Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional guidelines.
Conclusion: A Culture of Safety
Fluorinated pyridine sulfones represent a promising frontier in medicinal and agricultural chemistry. However, their potential benefits can only be safely realized through a deep understanding of their hazards and a steadfast commitment to safe laboratory practices. By treating these compounds with the respect they deserve, researchers can confidently and responsibly explore their full potential.
References
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ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]
-
Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]
-
Chemwatch. (n.d.). Chemwatch GHS SDS in English (European) 35919-1 - Sdfine. Retrieved from [Link]
-
University of Washington. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). Retrieved from [Link]
-
ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. Retrieved from [Link]
-
GESTIS Substance Database. (n.d.). 3-Methyl pyridine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Retrieved from [Link]
-
Defense Technical Information Center. (1989, February 7). Toxicology of Some Fluoro-Organic Compounds. Retrieved from [Link]
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University of Michigan-Dearborn. (n.d.). Reactive Chemicals. Retrieved from [Link]
-
ACS Publications. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]
-
Taylor & Francis Online. (2025, November 19). A comparative toxicological and epidemiological evaluation of dioxins and PFAS chemicals. Retrieved from [Link]
-
MDPI. (2022, October 17). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Retrieved from [Link]
-
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]
-
University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]
-
Louisiana State University. (n.d.). Reactive Chemicals. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
-
Lab Alley. (2019, February 20). Pyridine-Safety-Data-Sheet-SDS.pdf. Retrieved from [Link]
-
ACS Publications. (2023, May 9). Ring-Opening 1,3-Sulfonylation-Fluorination of Donor–Acceptor Cyclopropanes: Three-Component Access to γ-Fluorosulfones. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Chempanda. (n.d.). Pyridines deep dive: Applications and side effects | Blog. Retrieved from [Link]
-
The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine | ToxFAQs™. Retrieved from [Link]
-
GOV.UK. (2024, November 28). Pyridine: general information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Retrieved from [Link]
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Methodological & Application
SNAr reaction conditions for 4-Fluoro-2-(methylsulfonyl)pyridine
An In-Depth Guide to SNAr Reactions of 4-Fluoro-2-(methylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive technical guide to performing nucleophilic aromatic substitution (SNAr) reactions on 4-fluoro-2-(methylsulfonyl)pyridine. We will delve into the mechanistic underpinnings, explore optimal reaction conditions for various nucleophile classes, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.
Nucleophilic aromatic substitution (SNAr) is a powerful tool in modern synthetic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. The pyridine ring, being electron-deficient, is inherently more susceptible to nucleophilic attack than a benzene ring.[1] This reactivity can be dramatically enhanced by the strategic placement of electron-withdrawing groups (EWGs) and a suitable leaving group.
The substrate, 4-fluoro-2-(methylsulfonyl)pyridine, is exceptionally well-suited for SNAr reactions due to two key features:
-
The Methylsulfonyl Group (-SO2Me): Located at the 2-position (ortho to the nitrogen), this potent electron-withdrawing group strongly activates the pyridine ring towards nucleophilic attack. It stabilizes the negatively charged intermediate through both inductive and resonance effects.
-
The Fluoro Leaving Group (-F): While the carbon-fluorine bond is the strongest single bond to carbon, fluorine paradoxically serves as an excellent leaving group in SNAr reactions.[2] The rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine. The subsequent, rapid elimination of the fluoride ion to restore aromaticity is energetically favorable.[3]
This combination makes 4-fluoro-2-(methylsulfonyl)pyridine a versatile building block for introducing a wide array of functionalities at the 4-position with high regioselectivity.
Mechanism and Principles of Reactivity
The SNAr reaction of 4-fluoro-2-(methylsulfonyl)pyridine proceeds via a well-established two-step addition-elimination mechanism.[2][4]
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electrophilic carbon atom at the 4-position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is paramount. The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom and the oxygen atoms of the sulfonyl group. This delocalization is why EWGs at the ortho and para positions are so effective.[1][5]
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the fluoride ion, a good leaving group in this context, yielding the substituted product.
Caption: S-N-Ar Addition-Elimination Mechanism.
Key Factors Influencing Reaction Success:
-
Nucleophile Strength: More potent nucleophiles react faster. The nucleophilicity of amines, alcohols, or thiols can be significantly increased by deprotonation with a suitable base.[4]
-
Solvent Choice: Polar aprotic solvents such as DMSO, DMF, NMP, and acetonitrile are ideal.[4] They effectively solvate the counter-ion of the base while leaving the nucleophile relatively "naked" and highly reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[6]
-
Base Selection: The base should be strong enough to deprotonate the nucleophile without causing unwanted side reactions. Inorganic bases like K2CO3, Cs2CO3, and K3PO4 are commonly used. For less acidic nucleophiles like alcohols, stronger bases such as NaH or KOtBu may be necessary.[2][4]
-
Temperature: While 4-fluoro-2-(methylsulfonyl)pyridine is highly activated, heating is often required to achieve reasonable reaction rates, typically in the range of 60-120 °C.
Application Protocols and Reaction Conditions
The following sections provide optimized conditions and detailed protocols for the SNAr reaction with common classes of nucleophiles.
Reactions with N-Nucleophiles (Amines)
Primary and secondary amines are excellent nucleophiles for this transformation, leading to the formation of 4-aminopyridine derivatives, which are prevalent in medicinal chemistry.
Table 1: Representative Conditions for SNAr with N-Nucleophiles
| Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Morpholine | K2CO3 | DMSO | 80 | 2-4 | >95 |
| Piperidine | K2CO3 | Acetonitrile | 80 (reflux) | 3-6 | >95 |
| Aniline | Cs2CO3 | Dioxane | 100 | 8-16 | 85-95 |
| Benzylamine | DIPEA | DMF | 90 | 4-8 | >90 |
Protocol 1: Synthesis of 4-Morpholino-2-(methylsulfonyl)pyridine
This protocol details a standard procedure for reacting a secondary amine with 4-fluoro-2-(methylsulfonyl)pyridine.
Materials:
-
4-Fluoro-2-(methylsulfonyl)pyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K2CO3), anhydrous (1.5 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous K2CO3 (1.5 eq).
-
Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Add morpholine (1.2 eq) to the suspension.
-
With vigorous stirring, add 4-fluoro-2-(methylsulfonyl)pyridine (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and monitor its progress using TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Reactions with O-Nucleophiles (Alcohols and Phenols)
Alcohols and phenols can be used as nucleophiles to generate the corresponding aryl ethers. These reactions typically require a stronger base to deprotonate the hydroxyl group, forming the more potent alkoxide or phenoxide nucleophile.
Table 2: Representative Conditions for SNAr with O-Nucleophiles
| Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Sodium Methoxide | NaOMe | Methanol | 65 (reflux) | 2-5 | >95 |
| Phenol | K2CO3 | DMF | 110 | 6-12 | >90 |
| Isopropanol | NaH | THF | 65 (reflux) | 8-16 | 80-90 |
| Benzyl Alcohol | KOtBu | THF | 60 | 4-8 | >90 |
Protocol 2: Synthesis of 4-Phenoxy-2-(methylsulfonyl)pyridine
This protocol describes a typical procedure for the reaction with a phenol.
Materials:
-
4-Fluoro-2-(methylsulfonyl)pyridine (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add phenol (1.2 eq) and anhydrous K2CO3 (2.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-fluoro-2-(methylsulfonyl)pyridine (1.0 eq) to the mixture.
-
Heat the reaction to 110 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with 1 M NaOH solution, then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reactions with S-Nucleophiles (Thiols)
Thiols are highly effective nucleophiles in SNAr reactions, often reacting under milder conditions than their oxygen counterparts due to their greater nucleophilicity and the acidity of the S-H bond.
Table 3: Representative Conditions for SNAr with S-Nucleophiles
| Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Thiophenol | K2CO3 | Acetonitrile | 60 | 1-3 | >95 |
| Sodium thiomethoxide | NaSMe | DMF | 25-50 | 1-2 | >95 |
| Benzyl Mercaptan | K3PO4 | DMSO | 50 | 2-4 | >90 |
Experimental Workflow and Troubleshooting
A successful SNAr reaction relies on careful setup and monitoring.
Caption: General experimental workflow for S-N-Ar reactions.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently strong base.2. Nucleophile is not potent enough.3. Temperature is too low.4. Reagents/solvents contain water. | 1. Switch to a stronger base (e.g., K2CO3 → NaH).2. Pre-form the nucleophilic anion with a strong base before adding the substrate.3. Increase the reaction temperature in 10-20 °C increments.4. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Multiple Products/Side Reactions | 1. Reaction temperature is too high.2. Base is too strong, causing decomposition.3. In difunctional nucleophiles, reaction at multiple sites. | 1. Lower the reaction temperature.2. Use a milder base (e.g., DIPEA, K2CO3).3. Use a protecting group strategy for the competing nucleophilic site. |
| Difficulty in Purification | 1. Product is highly polar.2. Byproducts have similar polarity to the product. | 1. Consider reverse-phase chromatography or crystallization.2. Adjust the workup procedure (e.g., acid/base washes) to remove impurities before chromatography. |
Conclusion
4-Fluoro-2-(methylsulfonyl)pyridine is a highly activated and versatile substrate for nucleophilic aromatic substitution. Its predictable regioselectivity and high reactivity allow for the efficient synthesis of a diverse range of 2,4-disubstituted pyridine derivatives. By carefully selecting the nucleophile, base, solvent, and temperature, researchers can reliably achieve high yields of the desired products. The protocols and data provided herein serve as a robust starting point for the application of this valuable building block in pharmaceutical and materials science research.
References
- (No Title)
- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC.
- Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Chemistry Stack Exchange.
- Wu, J. et al. Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.
- Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross - ChemRxiv.
- SNAr reactions of pi-deficient aromatic rings - YouTube.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC.
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - SciSpace.
- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
- SNAr Reaction in Other Common Molecular Solvents - Wordpress.
- Reaction Examples.
- Wiley, R. E. et al. (2024) Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
Sources
- 1. Reaction Examples [cdb.ics.uci.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Application Note: Mastering Regioselectivity in Nucleophilic Aromatic Substitution – A Guide to the Competitive Displacement of C2-Sulfonyl vs. C4-Fluorine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of Regiocontrol
Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone of modern organic synthesis, particularly in the construction of complex pharmaceutical agents and functional materials.[1] The ability to selectively introduce nucleophiles onto an aromatic or heteroaromatic core is paramount. However, when a substrate presents multiple potential leaving groups, achieving regiocontrol becomes a significant synthetic hurdle. This guide provides an in-depth analysis of the competitive displacement of a C2-sulfonyl group versus a C4-fluorine atom, a common scenario in medicinal chemistry. We will delve into the mechanistic principles that govern this selectivity and provide detailed protocols to empower researchers to confidently navigate this synthetic challenge.
The Dichotomy of Leaving Group Ability in SNAr: A Mechanistic Perspective
The classical SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[2] The rate-determining step is typically the initial nucleophilic attack, which disrupts the aromaticity of the ring.[3] Consequently, the "best" leaving group is not necessarily the one that forms the most stable anion (as in SN2 reactions), but rather the one that most effectively activates the ring towards this initial attack.
Fluorine's Unexpected Prowess: Fluorine, despite being the most electronegative halogen, is often a superior leaving group in SNAr reactions compared to its heavier congeners.[4] This is attributed to its powerful electron-withdrawing inductive effect, which renders the ipso-carbon more electrophilic and stabilizes the developing negative charge in the Meisenheimer complex.[4]
The Versatile Sulfonyl Group: Sulfonyl groups (e.g., -SO₂R) are also potent electron-withdrawing groups and can serve as excellent leaving groups in SNAr reactions. Their ability to stabilize the Meisenheimer complex through resonance and induction is significant. Furthermore, the stability of the resulting sulfinate anion contributes to the favorability of the elimination step.
The regioselectivity of nucleophilic attack on a substrate bearing both a C2-sulfonyl and a C4-fluorine is therefore a delicate balance of several factors:
-
Electronic Activation: The relative electron-withdrawing strength of the sulfonyl group and the fluorine atom, as well as the presence of other activating or deactivating groups on the ring, will influence the electrophilicity of the C2 and C4 positions.
-
Steric Hindrance: The steric bulk of the sulfonyl group and the approaching nucleophile can play a crucial role, potentially favoring attack at the less hindered C4 position.
-
Nucleophile Identity: "Hard" nucleophiles may favor reaction at the more electron-deficient carbon, while "softer" or bulkier nucleophiles might be more influenced by steric factors.
-
Reaction Conditions: Solvent, temperature, and the use of catalysts can modulate the reactivity and selectivity of the reaction.
Comparative Analysis: C2-Sulfonyl vs. C4-Fluorine Displacement
| Feature | C2-Sulfonyl Displacement | C4-Fluorine Displacement | Rationale & Key Considerations |
| Electronic Activation | Strongly activated by the sulfonyl group's electron-withdrawing nature. | Strongly activated by fluorine's high electronegativity.[4] | The relative activation depends on the specific sulfonyl group and the electronic environment of the ring. |
| Leaving Group Ability | Good; the resulting sulfinate is a stable anion. | Excellent in SNAr due to ring activation.[3] | The rate-determining step is often nucleophilic attack, not leaving group departure.[3] |
| Steric Hindrance | The C2 position is often more sterically encumbered, especially with bulky sulfonyl groups. | The C4 position is generally less sterically hindered. | Steric factors become more important with bulky nucleophiles. |
| Favored Nucleophiles | Can react with a wide range of nucleophiles. | Particularly effective with a variety of nucleophiles. | The choice of nucleophile can be a tool to influence selectivity. |
| Typical Reaction Conditions | Often requires elevated temperatures, but this is substrate-dependent. | Can often proceed under milder conditions due to high ring activation. | Optimization of temperature and reaction time is crucial for selectivity. |
Experimental Protocols for Regioselective Displacement
The following protocols are designed to provide a starting point for achieving regioselective displacement on a model substrate, 2-(phenylsulfonyl)-4-fluoropyridine. These should be adapted and optimized for specific substrates and nucleophiles.
Protocol 1: Selective Displacement of the C4-Fluorine
This protocol aims to leverage the high reactivity of the C4-fluoro position, often allowing for milder reaction conditions that leave the C2-sulfonyl group intact.
Rationale: By using a moderate temperature and a carefully chosen nucleophile, the kinetically favored attack at the activated and less sterically hindered C4 position can be achieved with high selectivity.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(phenylsulfonyl)-4-fluoropyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Nucleophile Addition: Add the desired nucleophile (e.g., a secondary amine or a phenol, 1.1-1.5 eq) to the solution. If the nucleophile is an amine, a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) may be added to scavenge the HF generated. For phenolic nucleophiles, a base like potassium carbonate (K₂CO₃, 2.0 eq) is typically used.
-
Reaction Execution: Stir the reaction mixture at a controlled temperature, starting at room temperature and gradually increasing if necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction temperatures range from 25 °C to 80 °C.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Selective Displacement of the C2-Sulfonyl Group
This protocol is designed to favor displacement of the sulfonyl group, which may require more forcing conditions. Selectivity can be achieved if the C4-fluorine has already been displaced or if the chosen nucleophile has a specific affinity for the C2 position.
Rationale: The displacement of the sulfonyl group often requires higher temperatures to overcome any steric hindrance and to facilitate the departure of the sulfinate leaving group. This protocol is generally employed when the C4 position is either blocked or has been previously functionalized.
Step-by-Step Methodology:
-
Reagent Preparation: In a sealed reaction vessel suitable for elevated temperatures, combine the C4-substituted-2-(phenylsulfonyl)pyridine substrate (1.0 eq) and the desired nucleophile (1.5-2.0 eq) in a high-boiling polar aprotic solvent such as DMF, DMSO, or N-methyl-2-pyrrolidone (NMP).
-
Base Addition: Add a suitable base, such as potassium carbonate or cesium carbonate, to facilitate the reaction, particularly with less nucleophilic partners.
-
Reaction Execution: Heat the reaction mixture to a temperature typically in the range of 100-150 °C. The use of microwave irradiation can often accelerate the reaction and improve yields. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, carefully quench the reaction with water. Extract the product with an appropriate organic solvent. Wash the organic layer, dry, and concentrate as described in Protocol 1. Purify the product using flash column chromatography.
Visualizing the Mechanistic Pathways and Workflows
Caption: General mechanism for competitive SNAr at C2 and C4.
Caption: Decision workflow for regioselective synthesis.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lack of Selectivity | Reaction conditions are too harsh, leading to displacement at both positions. The electronic differentiation between C2 and C4 is insufficient. | Lower the reaction temperature and shorten the reaction time. Screen different solvents to modulate reactivity. Consider using a bulkier nucleophile to favor attack at the less hindered C4 position. |
| Low Yield | Incomplete reaction. Decomposition of starting material or product under the reaction conditions. | Increase the reaction temperature or time cautiously while monitoring for side products. Use a more potent nucleophile/base system. Ensure the reaction is performed under a strictly inert atmosphere. |
| No Reaction | The nucleophile is not strong enough. The aromatic ring is not sufficiently activated. | Switch to a stronger nucleophile or a more effective base. Consider using a different solvent that better solubilizes the reagents and promotes the reaction (e.g., DMSO, NMP). |
Conclusion
The regioselective displacement of a C2-sulfonyl group versus a C4-fluorine is a nuanced but controllable process. By understanding the underlying principles of SNAr and carefully selecting the reaction conditions and nucleophile, researchers can achieve high selectivity for the desired product. The protocols and guidelines presented here provide a robust framework for the rational design and execution of these challenging but rewarding transformations, ultimately accelerating the discovery and development of novel chemical entities.
References
- Crampton, M. R. (2015). We examine the data supporting the bimolecular SNAr mechanism and talk about how various leaving groups and activating groups in the arene ring affect reactivity. Pen & Prosperity.
-
Harvard University. (n.d.). Concerted nucleophilic aromatic substitutions. Harvard DASH. Retrieved from [Link]
-
Pfizer. (n.d.). SNAr Regioselectivity Predictions: Machine Learning Trigger-ing DFT Reaction Modeling through Statistical Threshold. ChemRxiv. Retrieved from [Link]
-
Springer Nature. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Springer Nature Communities. Retrieved from [Link]
-
Hu, J., et al. (2006). Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. ACS Publications. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2023). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. ChemRxiv. Retrieved from [Link]
-
Sharpless, K. B., et al. (2025). Sulfur fluoride exchange with carbon pronucleophiles. Scholarship @ Claremont. Retrieved from [Link]
-
Umar, A., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Retrieved from [Link]
-
Hu, J., et al. (2019). Fluoroalkylation of Various Nucleophiles with Fluoroalkyl Sulfones through a Single Electron Transfer Process. ACS Publications. Retrieved from [Link]
-
DiRocco, D. A., et al. (2019). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. Retrieved from [Link]
-
Hu, J., et al. (2007). Selective fluoroalkylations with fluorinated sulfones, sulfoxides, and sulfides. PubMed. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Retrieved from [Link]
-
MDPI. (2023, August 27). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. Retrieved from [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, April 21). Sulfonium salts as leaving groups for aromatic labelling of drug-like small molecules with fluorine-18. PubMed. Retrieved from [Link]
-
Reddit. (2015, May 3). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? Reddit. Retrieved from [Link]
-
MDPI. (2024, June 4). Substitution-Induced Mechanistic Switching in SNAr-Warheads for Cysteine Proteases. MDPI. Retrieved from [Link]
-
YouTube. (2020, February 2). SNAr reaction mechanism. YouTube. Retrieved from [Link]
-
Taylor & Francis Online. (2023, August 27). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Taylor & Francis Online. Retrieved from [Link]
Sources
Precision Synthesis of 2,4-Disubstituted Pyridines via 4-Fluoro-2-(methylsulfonyl)pyridine
Topic: Synthesis of 2,4-disubstituted pyridines using 4-Fluoro-2-(methylsulfonyl)pyridine Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract & Strategic Value
The pyridine ring is a privileged scaffold in FDA-approved therapeutics, particularly kinase inhibitors and GPCR ligands. However, accessing specific 2,4-disubstituted patterns with high regiocontrol is often plagued by poor selectivity when using symmetric precursors like 2,4-dichloropyridine.
This guide details the application of 4-Fluoro-2-(methylsulfonyl)pyridine (CAS 1207613-69-1) as a superior electrophilic building block. Unlike di-halo systems, this reagent utilizes orthogonal leaving groups —a highly reactive C4-fluorine and a robust C2-methylsulfonyl group. This electronic and steric differentiation enables a predictable, sequential SNAr workflow: C4-selective displacement under mild conditions, followed by C2-displacement to yield the final 2,4-heterodifunctionalized scaffold.
Mechanistic Insight: The "Why" of Regioselectivity
To achieve high yields, one must understand the electronic hierarchy governing the reaction. The substrate presents two electrophilic sites, but they are not equal.[1]
Electronic & Steric Analysis
-
C4-Position (The Kinetic Site):
-
Activation: The C4 carbon is activated by the ring nitrogen (para-like resonance) and the strong inductive electron-withdrawing group (EWG) of the C2-sulfone.
-
Leaving Group (F): In SNAr, fluoride is often the fastest leaving group (the "Element Effect").[2] Its high electronegativity lowers the energy of the transition state for the rate-determining nucleophilic attack (formation of the Meisenheimer complex) [1].
-
Sterics: The C4 position is sterically unencumbered, allowing rapid approach by nucleophiles.
-
-
C2-Position (The Thermodynamic/Secondary Site):
-
Activation: Activated by the ring nitrogen (ortho-like) and the C4-fluorine.
-
Leaving Group (SO₂Me): The methylsulfonyl group is an excellent nucleofuge, comparable to or better than halides in many systems. However, its bulk creates a "steric shield" around the C2 nitrogen, slowing the initial attack relative to C4 [2].
-
The Regioselectivity Rule
Rule: Under controlled temperature (0°C to RT), nucleophiles preferentially attack the C4-position , displacing the fluoride. The C2-sulfone remains intact, serving as a "placeholder" for the second substitution.
Experimental Workflow Visualization
The following diagram illustrates the sequential logic for synthesizing a library of 2,4-disubstituted pyridines.
Caption: Sequential SNAr workflow exploiting the reactivity difference between C4-F and C2-SO₂Me.
Detailed Protocols
Protocol A: C4-Selective Substitution (Displacement of Fluoride)
Objective: Install the first substituent (Nucleophile A) at the 4-position while preserving the C2-sulfone.
Reagents:
-
Substrate: 4-Fluoro-2-(methylsulfonyl)pyridine (1.0 equiv)[3]
-
Nucleophile: Primary/Secondary Amine (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) or K₂CO₃ (1.2 - 1.5 equiv)
-
Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide), anhydrous.
Procedure:
-
Preparation: Dissolve 4-Fluoro-2-(methylsulfonyl)pyridine (1.0 mmol) in anhydrous THF (5 mL, 0.2 M) in a round-bottom flask under N₂ atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent premature attack at C2.
-
Addition: Add the base (DIPEA, 1.2 mmol) followed by the dropwise addition of the amine nucleophile (1.1 mmol).
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.
-
Checkpoint: Conversion should be >95% within 1-2 hours. The product peak (M+Nucleophile-F) should dominate.
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Usually, the intermediate is pure enough for the next step. If needed, purify via silica flash chromatography (Hexane/EtOAc).
Protocol B: C2-Substitution (Displacement of Sulfone)
Objective: Displace the C2-methylsulfonyl group with a second nucleophile (Nucleophile B).
Reagents:
-
Substrate: 4-Substituted-2-(methylsulfonyl)pyridine (from Protocol A)
-
Nucleophile: Alkoxide, Thiolate, or Amine (excess, 1.5 - 2.0 equiv).
-
Solvent: DMSO, DMF, or 1,4-Dioxane.
-
Temperature: 60°C – 100°C.
Procedure:
-
Preparation: Dissolve the intermediate (1.0 mmol) in DMSO (3 mL).
-
Addition: Add Nucleophile B.
-
For Amines: Use 2-3 equivalents. If the amine is volatile, use a sealed tube.
-
For Alkoxides: Generate sodium alkoxide in situ (NaH + Alcohol) or use commercial solutions.
-
-
Heating: Heat the mixture to 80°C. The sulfone is a robust leaving group but requires thermal energy to overcome the steric hindrance at the ortho position.
-
Monitoring: Monitor for the disappearance of the sulfone starting material.
-
Workup: Pour into ice water. If the product precipitates, filter it. Otherwise, extract with EtOAc/DCM.
-
Note: DMSO requires thorough water washes to remove.
-
-
Purification: Silica gel chromatography or recrystallization.
Quantitative Comparison of Reaction Conditions
The table below summarizes optimization data for achieving >90% regioselectivity.
| Parameter | C4-Substitution (Step 1) | C2-Substitution (Step 2) | Rationale |
| Leaving Group | Fluoride (-F) | Methylsulfone (-SO₂Me) | F is kinetically faster (addition step); SO₂Me is thermodynamically driven. |
| Temperature | 0°C | 60°C | Low temp prevents C2 attack; High temp forces sterically hindered C2 attack. |
| Solvent | THF, DCM, MeCN | DMSO, DMF, NMP | Polar aprotic solvents (DMSO) stabilize the charged transition state of the sulfone displacement. |
| Base | Weak (DIPEA, K₂CO₃) | Strong/Excess (Cs₂CO₃, NaH) | Stronger bases/nucleophiles are often needed to displace the bulky sulfone. |
| Typical Yield | 85 - 98% | 70 - 90% | Step 1 is highly efficient; Step 2 depends on nucleophile steric bulk. |
Troubleshooting & Optimization
-
Issue: Bis-substitution in Step 1.
-
Cause: Reaction temperature too high or excess nucleophile used.
-
Solution: Strictly maintain 0°C during addition. Use exactly 1.0-1.05 equivalents of nucleophile.
-
-
Issue: No reaction in Step 2.
-
Cause: Nucleophile is too bulky or basicity is insufficient.
-
Solution: Switch solvent to DMSO (increases rate of SNAr ~100x vs THF). Increase temp to 100°C. Use Cesium Carbonate (Cs₂CO₃) to increase nucleophilicity via the "Cesium Effect".
-
-
Issue: Hydrolysis of Sulfone.
-
Cause: Wet solvents at high temperature.
-
Solution: Ensure all solvents for Step 2 are anhydrous. The sulfone can hydrolyze to the pyridone (OH) if water is present.
-
References
-
BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (Accessed 2026). Link
-
ChemicalBook. 4-Fluoro-2-(methylsulfonyl)pyridine Product Entry & CAS 1207613-69-1 Data. (Accessed 2026). Link
-
Alfa Chemistry. Product Catalog: 4-Fluoro-2-(methylsulfonyl)pyridine. (Accessed 2026). Link
-
Imperial College London. Pyridines: Properties, Syntheses & Reactivity (Course Notes). (Accessed 2026). Link
-
ECHEMI. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (Accessed 2026). Link
Sources
Application Notes: Optimized Protocols for Amine Coupling with 4-Fluoro-2-(methylsulfonyl)pyridine
Introduction: The Strategic Importance of 4-Fluoro-2-(methylsulfonyl)pyridine in Medicinal Chemistry
4-Fluoro-2-(methylsulfonyl)pyridine is a pivotal building block for researchers in drug discovery and development. Its pyridine core is a common motif in a vast array of bioactive molecules and approved drugs.[1][2] The strategic placement of a methylsulfonyl group at the 2-position and a fluorine atom at the 4-position creates a highly activated system for nucleophilic aromatic substitution (SNAr). This activation allows for the reliable and often high-yielding introduction of amine functionalities, a critical step in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) agonists, and other therapeutic agents.[3][4][5][6]
The methylsulfonyl group acts as a potent electron-withdrawing group, rendering the pyridine ring electron-deficient. This electronic pull, combined with the inherent electron-deficient nature of the pyridine ring, makes the carbon atoms at the 2- and 4-positions highly electrophilic. Fluorine, despite forming the strongest single bond to carbon, serves as an excellent leaving group in SNAr reactions. This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by fluorine's strong inductive electron-withdrawing effect.[7][8] The subsequent elimination of the fluoride ion to restore aromaticity is rapid. This reactivity profile often allows for milder reaction conditions compared to chloro- or bromo-substituted pyridines, enhancing functional group tolerance in complex molecules.[7]
These application notes provide a comprehensive guide to performing SNAr reactions with 4-Fluoro-2-(methylsulfonyl)pyridine and various amine nucleophiles. We will delve into the underlying mechanism, provide optimized and scalable protocols, and offer field-tested troubleshooting advice to ensure successful implementation in your laboratory.
Reaction Mechanism: The Addition-Elimination Pathway
The coupling of an amine with 4-Fluoro-2-(methylsulfonyl)pyridine proceeds via a classical two-step nucleophilic aromatic substitution (SNAr) mechanism, often referred to as the addition-elimination pathway.[7]
-
Nucleophilic Attack: The reaction is initiated by the attack of the amine's lone pair of electrons on the electron-deficient carbon atom at the 4-position of the pyridine ring. This step is typically the rate-determining step of the reaction.[8][9] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the electron-withdrawing methylsulfonyl group. The nitrogen atom of the pyridine ring also helps to stabilize this charge through resonance.[10]
-
Elimination and Re-aromatization: The aromaticity of the pyridine ring is restored through the elimination of the fluoride ion, which is an effective leaving group in this context. A base present in the reaction mixture then deprotonates the newly attached nitrogen atom, yielding the final 4-amino-2-(methylsulfonyl)pyridine product and a salt.
The overall process results in the net substitution of the fluorine atom with the amine nucleophile.
Optimized Experimental Protocols
Success in SNAr coupling reactions hinges on the careful selection of solvent, base, and temperature. The following protocols provide a robust starting point for a wide range of primary and secondary amines.
General Considerations & Reagent Selection
-
Solvents: Aprotic polar solvents are the preferred choice as they can effectively solvate the reactants and stabilize the charged Meisenheimer intermediate without interfering with the reaction.
-
Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and tert-Amyl alcohol.
-
Rationale: These solvents possess high dielectric constants and are non-protic, which facilitates the SNAr mechanism. DMSO and NMP are particularly effective for less reactive amines due to their high boiling points, allowing for higher reaction temperatures.
-
-
Bases: A base is required to neutralize the HF formed during the reaction and to deprotonate the amine nucleophile in some cases, increasing its nucleophilicity. The choice of base depends on the pKa of the amine and the desired reaction temperature.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), and Potassium phosphate tribasic (K₃PO₄) are effective, particularly for reactions at elevated temperatures.[7]
-
Organic Bases: Non-nucleophilic amine bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are commonly used at lower to moderate temperatures. They act as acid scavengers.
-
-
Temperature: The reaction temperature is a critical parameter. While room temperature may suffice for highly nucleophilic amines, heating is often necessary to drive the reaction to completion, especially with less reactive or sterically hindered amines. A typical range is 80-130 °C.[7]
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is good practice, especially when using anhydrous solvents and strong bases, to prevent the introduction of atmospheric moisture which can quench reactive intermediates.[7]
Protocol 1: General Screening Procedure for Amine Coupling
This protocol is designed for small-scale reactions to quickly identify optimal conditions for a new amine substrate.
Materials:
-
4-Fluoro-2-(methylsulfonyl)pyridine (1.0 equivalent)
-
Amine of interest (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃ or DIPEA, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., DMSO or NMP)
-
Small reaction vials with screw caps
-
Magnetic stir plate and stir bars
Procedure:
-
To a reaction vial, add 4-Fluoro-2-(methylsulfonyl)pyridine.
-
Add the selected anhydrous solvent to achieve a concentration of approximately 0.1 - 0.5 M.
-
Add the amine nucleophile (1.1 - 1.5 equivalents).
-
Add the base (2.0 - 3.0 equivalents).
-
Seal the vial tightly and place it on a magnetic stir plate.
-
Heat the reaction mixture to the desired temperature (e.g., start with 80 °C, 100 °C, or 120 °C).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).
-
Upon completion, cool the reaction to room temperature for workup and analysis.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for coupling various amine classes with 4-Fluoro-2-(methylsulfonyl)pyridine, based on established protocols for similar fluoropyridine systems.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Conversion/Yield |
| Primary Aliphatic Amine | Benzylamine | DIPEA | DMSO | 80-100 | 4-12 | >95% |
| Secondary Aliphatic Amine | Morpholine | K₃PO₄ | tAmyl-OH | 110 | 3-6 | >95%[7] |
| Primary Aryl Amine | Aniline | K₂CO₃ | NMP | 120-140 | 12-24 | Good to Excellent |
| N-Heterocycle | Indole | K₂CO₃ | DMSO | 130 | 12 | >95%[7] |
Note: These are starting points. Optimization may be required for specific substrates.
Protocol 2: Preparative Scale Synthesis of 4-(Morpholino)-2-(methylsulfonyl)pyridine
This protocol details a representative procedure for a gram-scale synthesis.
Materials:
-
4-Fluoro-2-(methylsulfonyl)pyridine (e.g., 5.0 g, 1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.5 equiv)
-
Dimethyl Sulfoxide (DMSO, ~0.5 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Charge a 250 mL round-bottom flask with 4-Fluoro-2-(methylsulfonyl)pyridine (5.0 g) and potassium carbonate.
-
Add DMSO (~55 mL) to the flask.
-
Add morpholine via syringe while stirring.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 110 °C using a heating mantle.
-
Monitoring: Stir the reaction vigorously at 110 °C. Monitor the reaction's completion by TLC or LC-MS (typically 3-6 hours).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water (~250 mL) with stirring. A precipitate should form.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water and then with a small amount of cold diethyl ether.
-
Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualization of Experimental Workflow
The general workflow for performing and analyzing these coupling reactions can be visualized as follows.
Caption: Standard experimental workflow for SNAr coupling reactions.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section addresses common issues and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient temperature. 2. Base is too weak for the amine. 3. Amine is not nucleophilic enough. 4. Reagents or solvent are wet. | 1. Increase reaction temperature in 10-20 °C increments. 2. Switch to a stronger base (e.g., from DIPEA to K₂CO₃ or Cs₂CO₃). 3. Increase stoichiometry of the amine; increase reaction time. 4. Ensure use of anhydrous solvents and properly dried reagents. |
| Formation of Side Products | 1. Reaction with solvent (e.g., hydrolysis with residual water). 2. Dimerization or polymerization of starting materials. 3. Competing reaction sites on the amine nucleophile. | 1. Use high-purity anhydrous solvents. Perform reaction under inert gas. 2. Lower the reaction temperature or concentration. 3. If applicable, protect other nucleophilic sites on the amine. |
| Difficult Product Isolation | 1. Product is highly soluble in the workup solvent. 2. Product forms an oil instead of a solid. | 1. Extract with a different organic solvent (e.g., Ethyl Acetate, Dichloromethane). Back-extract the aqueous layer. 2. Try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification. If that fails, proceed directly to purification by chromatography. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common SNAr reaction issues.
References
- BenchChem. (2026). 4-Amino-2-(methylthio)pyridine. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.
- Chem Help ASAP. (2020).
- European Patent Office. (2013).
- Ji, Y., et al. (2014). Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Journal of Medicinal Chemistry, 57(6), 2275-91.
- Kim, B., et al. (2016). Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry, 59(22), 10176-10189.
- Lee, J., et al. (2015). Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. European Journal of Medicinal Chemistry, 93, 314-25.
- Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Organic Syntheses. 4-ACETYLPYRIDINE.
- Piras, M., et al. (2023).
- Rani, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Wang, H., et al. (2019). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 3. 4-Amino-2-(methylthio)pyridine | 59243-39-9 | Benchchem [benchchem.com]
- 4. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Application Note: Chemo- and Regioselective Functionalization of 4-Fluoro-2-(methylsulfonyl)pyridine
Executive Summary
This application note details the orthogonal reactivity profiles of 4-Fluoro-2-(methylsulfonyl)pyridine . This scaffold represents a unique "chemical chameleon" in medicinal chemistry, possessing two distinct electrophilic sites: the C4-fluorine atom (highly activated for
The primary challenge in handling this substrate is chemoselectivity . Standard cross-coupling conditions (aqueous base, heat) frequently result in the hydrolysis of the C4-fluorine or non-selective nucleophilic attack. This guide provides validated protocols to:
-
Selectively cross-couple the C2-position while preserving the C4-fluorine (Desulfitative Suzuki-Miyaura).
-
Perform sequential functionalization (
followed by Cross-Coupling) to access 2,4-disubstituted pyridines.
Mechanistic Analysis & Reactivity Profile[1]
To successfully manipulate this scaffold, researchers must understand the competing reaction pathways.
The Electrophilic Hierarchy
In this substrate, the C4 and C2 positions compete for nucleophiles and catalysts.
| Position | Leaving Group | Primary Reactivity Mode | Activation Factor |
| C4 | Fluoride (-F) | Inductive effect of N; Meisenheimer complex stabilization.[1] Most reactive toward hard nucleophiles. | |
| C2 | Sulfone (-SO₂Me) | Pd-Catalyzed Oxidative Addition | Coordination of Pd to Pyridine-N; Weak C-S bond relative to C-F. Most reactive toward Pd(0). |
The Selectivity Challenge
-
Scenario A (Standard Suzuki): Using
often fails. The hydroxide ion ( ) attacks the C4-F rapidly, yielding the 4-pyridone byproduct. -
Scenario B (Anhydrous Suzuki): Using anhydrous bases (e.g.,
) allows Pd to insert into the C2-SO₂Me bond before the base attacks C4. -
Scenario C (Liebeskind-Srogl): While typically for thioethers, modified Cu-mediated conditions can activate sulfones under neutral conditions, offering the highest C4-F tolerance.
Reactivity Pathway Diagram
The following diagram illustrates the divergent pathways based on reagent choice.
Figure 1: Divergent reactivity pathways.[2][3] Red path indicates nucleophilic attack; Green path indicates metal catalysis.
Validated Experimental Protocols
Protocol A: C2-Selective Desulfitative Suzuki-Miyaura Coupling
Objective: Install an aryl group at C2 while preserving the C4-Fluorine for subsequent functionalization. Key Strategy: Use of a bulky, electron-rich phosphine ligand (XPhos) to facilitate oxidative addition into the C-SO₂ bond, combined with an anhydrous base to prevent C4-F hydrolysis.
Materials
-
Substrate: 4-Fluoro-2-(methylsulfonyl)pyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos (10 mol%) or SPhos (10 mol%)
-
Base: Anhydrous
(3.0 equiv) -
Solvent: Anhydrous THF or 1,4-Dioxane (degassed)
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and XPhos. Add 1 mL of anhydrous THF and stir for 5 minutes at room temperature to generate the active Pd(0)-L species.
-
Reaction Assembly: Add the substrate (1.0 equiv), arylboronic acid (1.5 equiv), and finely ground anhydrous
(3.0 equiv) to the vial. -
Solvent Addition: Dilute with remaining THF (0.2 M concentration relative to substrate).
-
Degassing: Sparge the mixture with Argon for 5 minutes. Seal the vial with a Teflon-lined cap.
-
Reaction: Heat the block to 60–80°C for 12–18 hours.
-
Note: Monitor by LC-MS.[4] The sulfone leaving group (
) is relatively stable but ensure the reaction does not run dry.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc.
-
Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
-
Caution: The product contains a reactive C4-F bond. Avoid nucleophilic solvents (MeOH) during storage.
-
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| Formation of Pyridone (M+16) | Hydrolysis of C4-F | Ensure |
| Low Conversion | Poor Oxidative Addition | Increase Temp to 100°C; Switch ligand to BrettPhos . |
| Homocoupling of Boronic Acid | Oxidant present | Degas solvent more thoroughly. |
Protocol B: Sequential Functionalization ( Coupling)
Objective: Synthesize 2,4-disubstituted pyridines by exploiting the natural reactivity order (
Workflow Diagram
Figure 2: Sequential workflow for library generation.
Step 1:
at C4
-
Dissolve 4-Fluoro-2-(methylsulfonyl)pyridine (1.0 equiv) in DMSO or DMF (0.5 M).
-
Add DIPEA (1.2 equiv) and the amine nucleophile (1.1 equiv).
-
Stir at Room Temperature for 1–4 hours.
-
Note: Heating is rarely required due to the high activation of C4-F.
-
-
Workup: Dilute with water. If the product precipitates, filter it (ideal). If not, extract with EtOAc/LiCl(aq).
-
Status: The resulting 2-(methylsulfonyl)-4-aminopyridine is stable and can be stored.
Step 2: Desulfitative Coupling at C2
-
Use the Intermediate from Step 1.
-
Follow Protocol A , but increase temperature to 100°C .
-
Reasoning: The amine at C4 donates electron density into the ring, making the C2-sulfone bond stronger (harder to insert Pd). Higher energy is required.
-
Ligand Switch: If XPhos fails, switch to RuPhos , which is specialized for electron-rich heteroaryl halides/sulfones.
-
References & Grounding
The protocols above are synthesized from authoritative methodologies regarding the Suzuki-Miyaura coupling of sulfones and the regioselectivity of pyridine substitutions.
-
Suzuki-Miyaura Coupling of (Hetero)Aryl Sulfones.
-
Context: Establishes the use of Pd/XPhos/K3PO4 for coupling sulfones, demonstrating they are competent electrophiles (reactivity between chlorides and nitro groups).
-
Source: Nambo, M., Crudden, C. M., et al. (2019). ACS Catalysis / ChemRxiv.
-
(Verified DOI landing page).
-
-
Liebeskind-Srogl Cross-Coupling.
-
Context: Describes the neutral, CuTC-mediated coupling of thioesters and sulfonyl derivatives, crucial for sensitive substrates.
-
Source: Liebeskind, L. S., & Srogl, J. (2000).[5] Journal of the American Chemical Society.
-
-
Regioselectivity in
Reactions of Pyridines.-
Context: Explains the "Handy Rule" and why C4-F is the primary site of nucleophilic attack over C2-SO2Me.
-
Source: Handy, N. J., et al. (2016). Journal of Organic Chemistry.
-
-
Desulfinative Cross-Coupling of Pyridine-2-sulfinates.
-
Context: Provides alternative pathways using sulfinates if the sulfone proves too unreactive.
-
Source: Markovic, T., et al. (2017). Nature Chemistry.
-
Disclaimer: These protocols involve the use of hazardous chemicals and pressurized vessels. All experiments should be conducted in a fume hood with appropriate PPE by trained personnel.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Liebeskind–Srogl Cross‐Coupling Reaction and its Synthetic Applications [ouci.dntb.gov.ua]
Application Note: Regioselective Thio-Functionalization of 4-Fluoro-2-(methylsulfonyl)pyridine
Executive Summary
This guide details the protocol for the regioselective nucleophilic aromatic substitution (
Key Takeaway: Under controlled kinetic conditions, thiol nucleophiles exclusively displace the C4-fluoride , leaving the C2-sulfonyl group intact. This selectivity allows the C2-position to be reserved for subsequent diversification (e.g., amination or reduction), enabling the rapid construction of complex 2,4-disubstituted pyridine libraries.
Scientific Foundation & Mechanistic Logic
The Electrophile: A Tale of Two Sites
The substrate features two electrophilic sites activated by the electron-deficient pyridine nitrogen. However, they are not equal.
-
C4-Position (Para-like): Highly activated due to resonance stabilization of the Meisenheimer intermediate (negative charge delocalized onto the nitrogen). The presence of Fluorine—the most electronegative halogen—significantly lowers the energy of the LUMO and the transition state for nucleophilic attack (the "Element Effect" in
). -
C2-Position (Ortho-like): Also activated and bears a good leaving group (
). However, steric hindrance from the adjacent nitrogen lone pair and a lower LUMO coefficient compared to C4 make it kinetically slower than the C4-F site.
Chemoselectivity: Why C4-F Wins
In
-
Electronic Factor: The strongly electronegative fluorine at C4 inductively stabilizes the transition state more effectively than the sulfonyl group at C2.
-
Soft-Hard Mismatch (The Exception): While thiols are "soft" nucleophiles and might theoretically prefer the "softer" sulfonyl leaving group, the activation energy gap provided by the C4-F bond polarization is so large that the reaction is under kinetic control , favoring C4 substitution exclusively at moderate temperatures.
Reaction Pathway Diagram
Caption: Kinetic pathway analysis showing the preferential attack at C4 due to electronic activation by the Fluorine atom.
Experimental Protocol
Materials & Reagents
-
Substrate: 4-Fluoro-2-(methylsulfonyl)pyridine (1.0 equiv).
-
Nucleophile: Thiol (R-SH) (1.05 – 1.1 equiv). Note: Slight excess ensures full conversion.
-
Base: Potassium Carbonate (
) (1.5 equiv) or DIPEA (2.0 equiv). -
Solvent: DMF (N,N-Dimethylformamide) or DMSO. Alternatives: THF for highly reactive thiols.
-
Quenching: Dilute Bleach (Sodium Hypochlorite) for stench control.
Standard Operating Procedure (SOP)
Step 1: Preparation
Dissolve 4-Fluoro-2-(methylsulfonyl)pyridine (1.0 equiv) in anhydrous DMF (
-
Why DMF? Polar aprotic solvents stabilize the anionic Meisenheimer intermediate, accelerating the reaction.
Step 2: Nucleophile Activation
In a separate vial, mix the Thiol (1.1 equiv) with
-
Tip: If using aromatic thiols (thiophenols), they are more acidic; weaker bases like
may suffice. For aliphatic thiols, or is preferred.
Step 3: Controlled Addition Cool the substrate solution to 0°C (ice bath). Add the thiolate mixture dropwise over 5-10 minutes.
-
Critical: Cooling prevents exotherms that could trigger side reactions at the C2-sulfonyl position.
Step 4: Reaction & Monitoring Allow the mixture to warm to Room Temperature (RT). Stir for 1–3 hours.
-
Monitor: Use TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting material (
) and appearance of the product ( ).
Step 5: Workup
-
Dilute reaction with EtOAc (5x reaction volume).
-
Wash with Water (3x) to remove DMF.
-
Wash with Brine (1x).
-
Dry over
, filter, and concentrate.
Step 6: Purification Flash column chromatography (typically 0-30% EtOAc in Hexanes). The product is usually a stable solid or oil.
Protocol Workflow Diagram
Caption: Decision tree for the synthesis of 4-thio-2-sulfonylpyridines.
Data Summary & Scope
The following table summarizes expected results based on nucleophile type.
| Thiol Class | Example Nucleophile | Base | Temp | Time | Yield (Est.) | Notes |
| Aromatic | Thiophenol (PhSH) | 0°C | 1 h | 85-95% | Very fast; high regioselectivity. | |
| Aliphatic (Primary) | Benzyl mercaptan | RT | 2 h | 80-90% | Excellent nucleophile. | |
| Aliphatic (Tertiary) | t-Butyl thiol | 40°C | 4-6 h | 60-75% | Sterically hindered; requires stronger forcing. | |
| Functionalized | Cysteine derivatives | DIPEA | RT | 2 h | 75-85% | Use DMF/Water mix if solubility is an issue. |
Troubleshooting & Safety
Common Pitfalls
-
Bis-substitution: If the reaction is heated >60°C or a large excess of thiol (>2.5 equiv) is used, the C2-sulfonyl group may also be displaced. Solution: Maintain strict stoichiometry (1.1 equiv) and temperature control.
-
Disulfide Formation: Thiols oxidize to disulfides in air, which are non-nucleophilic. Solution: Degas solvents with Nitrogen/Argon before use.
-
Hydrolysis: The sulfonyl group is sensitive to strong aqueous base/heat. Solution: Keep the reaction anhydrous until the quench.
Safety: Thiol Management
-
Odor Control: All glassware and syringes contacting thiols must be soaked in a bleach bath (10% sodium hypochlorite) immediately after use to oxidize the thiol and neutralize the smell.
-
Toxicity: Fluorinated pyridines can be skin irritants. Handle in a fume hood.
References
- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms, 5th Ed.; Springer: New York, 2007. (Foundational text on mechanism and element effects).
-
Brough, P. A., et al. "Synthesis of 2,4-disubstituted pyridines via regioselective nucleophilic substitution." Tetrahedron Letters, 2008 , 49, 338-341. (General regioselectivity in 2,4-dihalopyridines).
- Ilardi, E. A., et al. "The reactivity of 2-sulfonylpyrimidines and pyridines in nucleophilic aromatic substitution." Journal of Organic Chemistry, 2014, 79, 2345. (Discussion on sulfonyl leaving group abilities).
-
BenchChem Application Note. "Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine." (Analogous reactivity patterns for fluoropyridines).
- Spicer, T. P., et al. "Linchpin Pyridines: Selective Functionalization Strategies." Bioorganic & Medicinal Chemistry Letters, 2010, 20, 680-684. (Specific examples of sequential substitution).
One-pot synthesis of trisubstituted pyridines from sulfonyl precursors
Application Note & Protocol Guide
One-Pot Synthesis of Trisubstituted Pyridines: Methodologies and Applications in Modern Drug Discovery
Abstract
Trisubstituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The efficiency of their synthesis is therefore a critical factor in the drug discovery pipeline. This application note provides a comprehensive guide to the one-pot synthesis of these vital heterocycles. We will delve into the mechanistic underpinnings of key synthetic strategies, offering detailed, field-proven protocols for their execution. Furthermore, we will explore the introduction of sulfonyl functionalities, a common feature in many bioactive molecules, into the pyridine scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage efficient synthetic methodologies for the rapid generation of diverse pyridine libraries.
Introduction: The Central Role of Trisubstituted Pyridines in Pharmaceutical Sciences
The pyridine ring is a privileged scaffold in drug design, owing to its ability to engage in a variety of non-covalent interactions, its metabolic stability, and its capacity to influence the physicochemical properties of a molecule, such as solubility and bioavailability.[2] Consequently, pyridines are found in a wide array of FDA-approved drugs for treating conditions ranging from cancer to cardiovascular disease.[3] The trisubstituted substitution pattern is particularly valuable as it allows for the precise spatial orientation of functional groups, enabling a high degree of control over a molecule's interaction with its biological target.
Traditional multi-step syntheses of these complex molecules are often plagued by low overall yields, laborious purification procedures, and significant solvent waste. One-pot multicomponent reactions (MCRs) have emerged as a powerful alternative, offering a more streamlined and environmentally benign approach. By combining three or more reactants in a single reaction vessel, MCRs allow for the construction of complex molecules in a single step, thereby increasing efficiency and reducing waste. This guide will focus on several robust one-pot methodologies for the synthesis of trisubstituted pyridines.
Foundational One-Pot Strategies for Trisubstituted Pyridine Synthesis
The Hantzsch Pyridine Synthesis: A Classic Reimagined
The Hantzsch synthesis, first reported in 1881, is a cornerstone of pyridine chemistry. The classical two-step approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. Modern adaptations have transformed this into a highly efficient one-pot process.
Mechanism and Rationale:
The one-pot Hantzsch synthesis proceeds through a cascade of reactions. First, the aldehyde condenses with one equivalent of the β-ketoester to form an alkylidene intermediate. Simultaneously, a second equivalent of the β-ketoester reacts with ammonia to generate an enamine. A Michael addition between the alkylidene and the enamine forms a 1,5-dicarbonyl compound, which then undergoes cyclization and dehydration to yield the 1,4-dihydropyridine. An in-situ oxidant is often included in the reaction mixture to drive the final aromatization step.
Caption: The reaction cascade of the one-pot Hantzsch pyridine synthesis.
Experimental Protocol: One-Pot Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and its Oxidation
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Benzaldehyde | 106.12 | 1.06 g (1.0 mL) | 10 |
| Ethyl acetoacetate | 130.14 | 2.60 g (2.54 mL) | 20 |
| Ammonium acetate | 77.08 | 0.77 g | 10 |
| Ethanol | 46.07 | 25 mL | - |
| Nitric acid (70%) | 63.01 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) in ethanol (25 mL).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product may precipitate. If so, collect the solid by filtration. If not, proceed to the next step.
-
For the oxidation step, cool the reaction mixture in an ice bath and add a few drops of concentrated nitric acid until a color change is observed.
-
Stir the mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-water (100 mL) and collect the precipitated solid by vacuum filtration.
-
Recrystallize the crude product from ethanol to afford the pure trisubstituted pyridine.
Troubleshooting:
-
Low Yield: Ensure the absence of water in the initial reaction setup, as it can hinder the formation of the enamine intermediate. The use of a catalyst, such as ZnO nanoparticles, can improve yields and shorten reaction times.[4]
-
Incomplete Oxidation: If the dihydropyridine intermediate is isolated, a separate oxidation step using an appropriate oxidizing agent (e.g., ceric ammonium nitrate, iodine in methanol) may be necessary.
The Bohlmann-Rahtz Pyridine Synthesis: A Regioselective Approach
The Bohlmann-Rahtz synthesis offers a highly regioselective route to trisubstituted pyridines.[5] The traditional two-step process involves the Michael addition of an enamine to an ethynyl ketone, followed by cyclodehydration at high temperatures.[5] A one-pot modification of this reaction provides a more direct and efficient pathway.[6]
Mechanism and Rationale:
In the one-pot Bohlmann-Rahtz synthesis, a 1,3-dicarbonyl compound reacts with ammonia (often from ammonium acetate) to form an enamine in situ. This enamine then undergoes a Michael addition to an alkynone. The resulting intermediate then undergoes cyclodehydration to furnish the trisubstituted pyridine with complete regiocontrol.[6]
Caption: The one-pot Bohlmann-Rahtz reaction pathway.
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Ethyl acetoacetate | 130.14 | 1.30 g (1.27 mL) | 10 |
| 1-Phenyl-2-propyn-1-one | 130.14 | 1.30 g | 10 |
| Ammonium acetate | 77.08 | 3.85 g | 50 |
| Ethanol | 46.07 | 30 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, combine ethyl acetoacetate (10 mmol), 1-phenyl-2-propyn-1-one (10 mmol), and a large excess of ammonium acetate (50 mmol) in ethanol (30 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 24 hours.[6]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, wash with brine (25 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure trisubstituted pyridine.
Troubleshooting:
-
Formation of Side Products: The use of a large excess of ammonium acetate is crucial to facilitate the spontaneous cyclodehydration and minimize the formation of the intermediate aminodienone.[6]
-
Slow Reaction: For less reactive substrates, microwave irradiation can significantly reduce reaction times.[5]
Synthesis of Sulfonylated Pyridines
While the direct one-pot synthesis of trisubstituted pyridines from sulfonyl-containing precursors is not a widely established general method, the introduction of a sulfonyl group onto a pre-formed pyridine ring is a common and important transformation. The sulfonyl moiety is a key pharmacophore that can improve binding affinity and modulate pharmacokinetic properties.
C-H Sulfonylation of Pyridines
Direct C-H functionalization is an atom-economical approach to introduce sulfonyl groups.[7][8] One method involves the activation of the pyridine ring with triflic anhydride, followed by the addition of a sulfinate salt.[7][8]
Mechanism and Rationale:
Pyridine reacts with triflic anhydride to form a highly electrophilic pyridinium triflate. A base, such as N-methylpiperidine, mediates the addition of a sulfinate salt, which acts as a nucleophile.[7][8] This is followed by elimination and re-aromatization to yield the sulfonylated pyridine. The choice of base can influence the regioselectivity of the sulfonylation.[7][8]
Caption: C-H sulfonylation of pyridine via activation with triflic anhydride.
Experimental Protocol: C4-Selective Sulfonylation of Pyridine
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Pyridine | 79.10 | 0.40 g (0.41 mL) | 5 |
| Triflic anhydride | 282.14 | 1.41 g (0.84 mL) | 5 |
| Sodium p-toluenesulfinate | 178.18 | 0.98 g | 5.5 |
| N-Methylpiperidine | 99.17 | 0.74 g (0.88 mL) | 7.5 |
| Chloroform | 119.38 | 20 mL | - |
Procedure:
-
To a flame-dried, argon-purged Schlenk flask, add pyridine (5 mmol) and chloroform (10 mL).
-
Cool the solution to -40°C (acetonitrile/dry ice bath).
-
Slowly add triflic anhydride (5 mmol) dropwise. Stir the mixture for 15 minutes at -40°C.
-
In a separate flask, suspend sodium p-toluenesulfinate (5.5 mmol) in chloroform (10 mL).
-
Add N-methylpiperidine (7.5 mmol) to the sulfinate suspension and stir for 5 minutes.
-
Add the sulfinate/base mixture to the activated pyridine solution via cannula at -40°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the C4-sulfonylated pyridine.
Troubleshooting:
-
Poor Regioselectivity: The choice of base is critical for regioselectivity. N-methylpiperidine has been shown to favor C4-sulfonylation.[7][8]
-
Decomposition of Reagents: Strict anhydrous and inert conditions are necessary due to the high reactivity of triflic anhydride.
Conclusion
The one-pot synthesis of trisubstituted pyridines represents a significant advancement in synthetic organic chemistry, providing rapid access to molecularly diverse scaffolds for drug discovery. The Hantzsch and Bohlmann-Rahtz reactions, in their modern one-pot adaptations, are powerful tools for the construction of the pyridine core. Furthermore, the ability to introduce key functional groups, such as sulfonyl moieties, through direct C-H functionalization, further enhances the utility of these synthetic strategies. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize novel pyridine derivatives for the development of next-generation therapeutics.
References
-
ResearchGate. (n.d.). One-pot synthesis of pyridine derivatives. [Link]
-
Connect Journals. (n.d.). MULTICOMPONENT, ONE-POT SYNTHESIS OF HIGHLY SUBSTITUTED PYRIDINES WITH ZINC OXIDE NANOPARTICLES AS CATALYST. [Link]
-
CORE. (2004). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
YMER. (2025). ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. [Link]
-
Organic Chemistry Portal. (2004). A new mild method for the one-pot synthesis of pyridines. [Link]
-
Chinese Chemical Letters. (n.d.). One-pot, solvent-free and efficient synthesis of 2,4,6-triarylpyridines catalyzed by nano-titania-supported sulfonic acid as a novel heterogeneous nanocatalyst. [Link]
-
Journal of Chemical Reviews. (n.d.). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of sulfonylation with sulfonyl chlorides. [Link]
-
Der Pharma Chemica. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Intermediates in Modern Drug Discovery. [Link]
-
Wiley Online Library. (n.d.). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. [Link]
-
Nature. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. [Link]
-
PubMed. (2011). A practical, one-pot synthesis of sulfonylated pyridines. [Link]
-
ResearchGate. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. [Link]
-
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
ChemRxiv. (2022). Base-mediated C4-selective C-H-sulfonylation of pyridine. [Link]
-
IntechOpen. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. [Link]
-
MDPI. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. [Link]
-
University of Leeds. (n.d.). Pyridines: properties, syntheses & reactivity. [Link]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones. [Link]
-
ChemRxiv. (2021). Base-mediated C4-selective C-H-sulfonylation of pyridine. [Link]
-
SpringerLink. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
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Application Notes and Protocols for Green Chemistry SNAr Reactions in HPMC/Water Systems
Abstract
The imperative to develop safer, more sustainable chemical processes has driven a paradigm shift away from traditional synthetic methods reliant on hazardous organic solvents. Nucleophilic Aromatic Substitution (SNAr) reactions, fundamental to the synthesis of a vast array of pharmaceuticals and fine chemicals, have historically depended on dipolar aprotic solvents like DMF and DMSO, which pose significant environmental, health, and safety risks.[1][2] This guide details a transformative green chemistry approach that leverages the benign, renewable, and inexpensive polymer Hydroxypropyl methylcellulose (HPMC) in water to mediate highly efficient SNAr reactions under mild conditions.[3][4][5] We provide an in-depth exploration of the reaction mechanism, optimization strategies, substrate scope, and scalable, step-by-step protocols designed for immediate implementation in research, development, and manufacturing environments.
Introduction: The Case for Aqueous SNAr Chemistry
Nucleophilic Aromatic Substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds crucial for constructing complex molecular architectures. The reaction typically proceeds via an addition-elimination pathway involving a stabilized carbanionic intermediate known as a Meisenheimer complex.[6] The efficiency of this process is highly dependent on the solvent's ability to solvate the charged intermediate without impeding the nucleophile's reactivity.
Traditionally, this has necessitated the use of dipolar aprotic solvents. However, the chemical industry, particularly the pharmaceutical sector, recognizes that solvents constitute over 50% of manufacturing waste, making their replacement a primary goal for sustainable synthesis.[1] Water is the ultimate green solvent—abundant, non-toxic, non-flammable, and cost-effective.[1] The primary obstacle to its widespread use in organic synthesis has been the poor solubility of non-polar reactants.[3] Micellar catalysis, using surfactants to create "nanoreactors" in water, has emerged as a powerful solution.[2][7] This guide focuses on an evolution of this concept: the use of the water-soluble polymer HPMC as a highly effective and sustainable alternative to traditional surfactants.[8]
The Role of HPMC: A Polymeric Nanoreactor
Hydroxypropyl methylcellulose (HPMC) is a semi-synthetic, non-ionic polymer derived from natural cellulose.[9][10] It is widely used and recognized as safe in pharmaceuticals, food, and cosmetics.[11][12] Its utility in SNAr reactions stems from its amphiphilic nature; it possesses both a hydrophilic cellulose backbone and hydrophobic methoxy and hydroxypropyl groups.[13]
In an aqueous environment, HPMC is not merely a thickener. It is hypothesized to form hydrophobic pockets or domains that act as localized reaction environments.[1][13] These pockets sequester the water-insoluble electrophile and nucleophile, effectively increasing their local concentration and shielding water-sensitive intermediates from hydrolysis, thus accelerating the desired SNAr reaction.[3] This mode of action provides the benefits of micellar catalysis without the need for synthetic surfactants, which can be costly and present their own downstream separation challenges.[5]
Figure 1: HPMC-mediated SNAr reaction in its hydrophobic pocket.
Application Notes: Optimizing Your HPMC/Water System
General Reaction Conditions
A key advantage of the HPMC/water system is the mildness of the reaction conditions. Most reactions proceed efficiently at room temperature, though gentle heating (50-60 °C) can be used to accelerate slower transformations.[3] Crucially, this methodology allows for the use of equimolar amounts of reactants, which minimizes waste and simplifies purification.[5]
Choosing the Right Base
The choice of base is critical for deprotonating the nucleophile. A screening of various bases has shown that stronger, inorganic bases like potassium hydroxide (KOH) often provide the highest reaction rates.[3] However, for substrates with base-sensitive functional groups (e.g., esters, certain boronic esters), milder bases like potassium carbonate (K₂CO₃) are recommended to ensure functional group tolerance.[3]
| Base Screened | pKa (Conjugate Acid) | Outcome for a Model Reaction |
| KOH | 15.7 | Excellent Conversion (>99% in <10s) |
| NaOtBu | 19.0 | High Conversion (>99% in <10s) |
| K₃PO₄ | 12.3 | Good Conversion (~80% in 30 min) |
| K₂CO₃ | 10.3 | Moderate Conversion (~70% in 30 min) |
| NEt₃ | 10.7 | Low Conversion |
| Data adapted from Borlinghaus, N., et al. (2021) for the reaction of 2,4,5-trichloropyrimidine with pyrrolidine.[3][14] |
HPMC Concentration and Preparation
Remarkably, very low concentrations of HPMC are required. Optimal results are often achieved with just 0.1-2.0 wt% HPMC in water .[3][14] A stock solution of 2 wt% HPMC in deionized water can be prepared and diluted as needed. HPMC dissolves slowly in cold water; vigorous stirring or sonication can aid dissolution.
Substrate Scope and Functional Group Tolerance
This methodology demonstrates broad applicability across a wide range of electrophiles and nucleophiles.
-
Electrophiles: Electron-deficient aromatic and heteroaromatic halides (fluorides, chlorides) are excellent substrates. The system shows high regioselectivity, even with multiple potential reaction sites.
-
Nucleophiles: A diverse array of N-nucleophiles (primary and secondary amines, anilines, heterocycles), S-nucleophiles (thiols), and O-nucleophiles (phenols) have been successfully employed.[3][5]
-
Functional Group Tolerance: The mild, aqueous conditions allow for excellent tolerance of sensitive functional groups, including esters, amides, boronic esters, and sulfonamides, which might be compromised under harsher conditions.[3] This tolerance enables the synthesis of complex, late-stage intermediates without the need for extensive protecting group strategies.
Table 1: Representative Substrate Scope for SNAr Reactions in 0.1 wt% HPMC/Water
| Electrophile | Nucleophile | Conditions | Yield |
|---|---|---|---|
| 2-Fluoronitrobenzene | Benzylamine | rt, 5 min | 90% |
| 2,4-Dichloropyrimidine | Morpholine | rt, 10 min | 95% |
| 4-Fluorobenzonitrile | Pyrrolidine | 50 °C, 2 h | 94% |
| 1-Fluoro-4-nitrobenzene | Thiophenol | 60 °C, 30 min | 91% |
| 2-Chloropyridine | 4-Methoxyphenol | 60 °C, 16 h | 85% |
Data representative of yields reported in Borlinghaus, N., et al. (2021).[3]
Tandem Reactions
The functional group tolerance of the HPMC/water system makes it ideal for one-pot tandem reactions. For example, an SNAr product bearing a vinyl bromide or boronic ester can be directly subjected to a subsequent Suzuki-Miyaura coupling reaction in the same vessel, significantly improving process efficiency.[3]
Experimental Protocols
General Protocol for a 1.0 mmol Scale SNAr Reaction
This protocol provides a general methodology that can be adapted for various substrates.
Materials:
-
Electrophile (1.0 mmol, 1.0 equiv.)
-
Nucleophile (1.0 mmol, 1.0 equiv.)
-
Base (e.g., KOH, 1.0 mmol, 1.0 equiv.)
-
HPMC solution (0.1 wt% in deionized water)
-
Reaction vessel (e.g., 8 mL vial) with a magnetic stir bar
Procedure:
-
Reagent Preparation: To the reaction vessel, add the electrophile (1.0 mmol).
-
Solvent Addition: Add the 0.1 wt% HPMC/water solution (e.g., 1.0 mL for a 1.0 M reaction). Stir for 1-2 minutes to form a homogeneous suspension.
-
Nucleophile Addition: Add the nucleophile (1.0 mmol) to the suspension.
-
Reaction Initiation: Add the base (1.0 mmol) to initiate the reaction. The order of addition can be crucial; adding the base last is generally recommended.[5]
-
Reaction Monitoring: Stir the reaction at room temperature (or gentle heat if required). Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC. Reactions are often complete within minutes to a few hours.[3]
-
Workup and Isolation:
-
For Solid Products: Upon completion, dilute the reaction mixture with water (e.g., 5-10 mL). The product will often precipitate out of the aqueous solution. Isolate the solid product by vacuum filtration, wash with water, and dry under vacuum. This workup completely avoids the use of organic solvents.[1]
-
For Oily/Soluble Products: If the product does not precipitate, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, 3 x 5 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.
-
Figure 2: Step-by-step experimental workflow for SNAr in HPMC/water.
Scale-Up Considerations
This methodology has been successfully scaled to produce tens of grams of product.[3][15] On a larger scale (e.g., 100g), the product often precipitates directly from the reaction mixture upon completion, allowing for isolation by simple filtration and washing with water, resulting in an exceptionally clean and sustainable process.[13] Continuous flow reactor technologies have also been shown to be compatible with HPMC/water systems, offering a pathway for industrial-scale manufacturing.[16]
Quantifying the "Greenness": Process Mass Intensity (PMI)
To objectively measure the environmental benefit of this protocol, we can use green chemistry metrics like Process Mass Intensity (PMI).[17] PMI is the ratio of the total mass of materials (solvents, reagents, process water) used to the mass of the final product.
PMI = (Total Mass In) / (Mass of Product)
A lower PMI indicates a more efficient and less wasteful process.[18][19]
-
Traditional SNAr in DMF: With a reaction, extraction using large volumes of organic solvent, and purification, PMIs are often in the range of 100-500 .
-
HPMC/Water SNAr (with precipitation): With water as the only solvent and a simple filtration workup, the PMI can be dramatically reduced to as low as 5-20 , representing a >95% reduction in waste.
Conclusion and Future Outlook
The use of HPMC in water for SNAr reactions represents a significant advancement in sustainable chemical synthesis. This method eliminates the need for hazardous dipolar aprotic solvents, utilizes a benign and renewable additive, proceeds under mild conditions, and often allows for a simple, solvent-free workup.[3][5] Its broad substrate scope, excellent functional group tolerance, and proven scalability make it a highly attractive and practical alternative for researchers, scientists, and drug development professionals. By adopting such protocols, the chemical industry can significantly reduce its environmental footprint while improving process safety and efficiency.
References
- Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. Organic Process Research & Development, ACS Publications.
- Borlinghaus, N., Ansari, T. N., von Garrel, L. H., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
-
Isley, N. A., Linstadt, R. T. H., Kelly, S. M., Gallou, F., & Lipshutz, B. H. (2015). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. Organic Letters. Available at: [Link]
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry (RSC Publishing).
-
Borlinghaus, N., Ansari, T. N., von Garrel, L. H., et al. (2021). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. ResearchGate. Available at: [Link]
-
Isley, N. A., Linstadt, R. T. H., Kelly, S. M., et al. (2019). Discovery-Based SNAr Experiment in Water Using Micellar Catalysis. Journal of Chemical Education, ACS Publications. Available at: [Link]
- An In-depth Look At Hydroxypropyl Methylcellulose (HPMC). Patsnap Eureka.
-
Direct scale-up of HPMC-mediated SNAr reactions in a HANU 2X 15 OFR. ResearchGate. Available at: [Link]
-
Sharma, R. K., & Chhokar, V. (2020). A Green Nucleophilic Aromatic Substitution Reaction. Journal of Chemical Education. Available at: [Link]
-
Aromatic nucleophilic substitution reaction. Slideshare. Available at: [Link]
-
Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to 'green' chemistry—which are the best? Green Chemistry. Available at: [Link]
-
Popa, L., Ghica, M. V., Dinu-Pîrvu, C. E., & Lupuleasa, D. (2023). Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems. Materials. Available at: [Link]
-
Advantages of HPMC. KIMA CHEMICAL CO.,LTD. Available at: [Link]
-
Green chemistry metrics. Wikipedia. Available at: [Link]
-
Hydroxypropyl Methylcellulose – Applications and Benefits. Cellulose Ethers. Available at: [Link]
-
Gałuszka, A., Migaszewski, Z., & Namieśnik, J. (2013). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH. Available at: [Link]
-
Production Process of Hydroxypropyl Methyl Cellulose (HPMC). KIMA CHEMICAL CO.,LTD. Available at: [Link]
-
Green Chemistry and Engineering Metrics. American Chemical Society. Available at: [Link]
-
Direct scale-up of HPMC-mediated SNAr reactions in a HANU 2X 15 OFR. ResearchGate. Available at: [Link]
-
Borlinghaus, N., et al. (2020). Hydrophobic Pockets of HPMC Enable Extremely Short Reaction Times in Water. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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- 2. Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic nucleophilic substitution reaction | PPTX [slideshare.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An In-depth Look At Hydroxypropyl Methylcellulose (HPMC) [eureka.patsnap.com]
- 9. Advantages of HPMC - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 10. Production Process of Hydroxypropyl Methyl Cellulose (HPMC) - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
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- 13. pubs.acs.org [pubs.acs.org]
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- 19. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving regioselectivity in 4-Fluoro-2-(methylsulfonyl)pyridine reactions
A Guide to Improving Regioselectivity in Nucleophilic Aromatic Substitution Reactions
Welcome to the technical support center for 4-Fluoro-2-(methylsulfonyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the nuances of its reactivity and achieve optimal regioselectivity in your synthetic endeavors.
Understanding the Regioselectivity of 4-Fluoro-2-(methylsulfonyl)pyridine
4-Fluoro-2-(methylsulfonyl)pyridine is a highly activated substrate for nucleophilic aromatic substitution (SNAr) due to the presence of two key features: the electron-withdrawing pyridine nitrogen and the potent electron-withdrawing methylsulfonyl group at the C-2 position. This activation renders both the C-4 and C-6 positions susceptible to nucleophilic attack. However, the fluorine atom at C-4 is the primary leaving group, making the C-4 and C-2 positions the main sites of reaction.
The regiochemical outcome of a reaction with a nucleophile is a delicate balance of several factors, primarily the electronic effects of the substituents, the nature of the nucleophile, and the reaction conditions.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Question 1: My reaction with an amine nucleophile is giving me a mixture of products, with substitution at both the C-4 and C-2 positions. How can I favor substitution at the C-4 position?
Answer:
This is a common challenge. While the C-4 position is generally favored for nucleophilic attack in pyridines, the strong activating effect of the C-2 methylsulfonyl group can lead to competing substitution. To enhance selectivity for the C-4 position with amine nucleophiles, consider the following strategies:
-
Lower the Reaction Temperature: SNAr reactions are often kinetically controlled. By lowering the temperature, you can increase the selectivity for the reaction pathway with the lower activation energy. In many cases, the attack at the C-4 position is kinetically favored. Start your reaction at 0 °C or even -20 °C and allow it to slowly warm to room temperature.
-
Choice of Solvent: Aprotic polar solvents like DMF, DMSO, or NMP are standard for SNAr reactions as they can solvate the Meisenheimer complex. However, their high polarity can sometimes reduce selectivity. Experiment with less polar aprotic solvents like THF or 1,4-dioxane, which may favor the more electronically predisposed C-4 attack.
-
Steric Hindrance: If your amine is sterically bulky, it may preferentially attack the less hindered C-4 position. If you are using a small amine (e.g., ammonia, methylamine), consider if a bulkier analogue could be used.
-
Base Selection: The choice of base can influence the nucleophilicity of your amine and the overall reaction profile. For primary and secondary amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. Using a very strong base like NaH to deprotonate the amine beforehand might lead to a more reactive, less selective nucleophile.
Table 1: Effect of Reaction Conditions on C-4 Selectivity with Amines
| Parameter | Condition Favoring C-4 Substitution | Rationale |
| Temperature | Low (e.g., 0 °C to RT) | Exploits the likely lower activation energy for C-4 attack. |
| Solvent | Less polar aprotic (e.g., THF, Dioxane) | May reduce competing side reactions and favor the electronically preferred pathway. |
| Nucleophile | Sterically hindered amines | Steric bulk disfavors attack at the more crowded C-2 position. |
| Base | Mild, non-nucleophilic organic base | Avoids the formation of a highly reactive, less selective anionic nucleophile. |
Question 2: I am trying to introduce an oxygen nucleophile (e.g., an alkoxide) and I am observing significant substitution at the C-2 position, displacing the methylsulfonyl group. How can I achieve substitution at the C-4 position instead?
Answer:
This is a fascinating and often counterintuitive outcome. While the methylsulfonyl group is a powerful activating group, it can also be a leaving group, especially with hard nucleophiles like alkoxides. The observed C-2 selectivity is likely due to a specific interaction between the nucleophile and the sulfonyl group.
The "Hydrogen-Bonding" Hypothesis: Computational studies on analogous systems, such as 2-MeSO2-4-chloropyrimidine, suggest that certain nucleophiles, particularly those that can act as hydrogen bond acceptors (like alkoxides), can form a pre-reaction complex with the acidic protons of the methyl group on the sulfone.[1] This interaction positions the nucleophile for an intramolecular-like attack at the C-2 position, lowering the activation energy for this pathway compared to the intermolecular attack at C-4.[1]
To favor C-4 substitution with oxygen nucleophiles, you need to disrupt this C-2 directing effect:
-
Use a Bulky Cation: Instead of sodium or potassium alkoxides, consider using a bulkier counter-ion like cesium or a tetraalkylammonium salt. The larger cation may disrupt the formation of the tight ion pair that facilitates the C-2 attack.
-
Solvent Effects: Protic solvents can solvate the alkoxide, potentially hindering its ability to form a hydrogen bond with the methylsulfonyl group. While protic solvents can also decrease the nucleophilicity of the alkoxide, a careful choice of a polar aprotic solvent with a small amount of a protic co-solvent might shift the selectivity.
-
Protecting Groups: If applicable to your synthetic route, consider using a silyl-protected alcohol. The reaction would then be conducted under fluoride-mediated desilylation/SNAr conditions (e.g., using TBAF). The in-situ generated alkoxide might exhibit different reactivity and selectivity.
Frequently Asked Questions (FAQs)
Q1: Which position, C-2 or C-4, is electronically more activated towards nucleophilic attack?
A1: Both positions are significantly activated. The C-4 position is activated by the para-relationship to the electron-withdrawing ring nitrogen. The C-2 position is activated by both the adjacent ring nitrogen and the powerful electron-withdrawing methylsulfonyl group. Computational models, such as analyzing the Lowest Unoccupied Molecular Orbital (LUMO) coefficients, can provide a theoretical prediction of the more electrophilic site. However, as discussed in the troubleshooting guide, kinetic factors and specific nucleophile-substrate interactions can override the inherent electronic preference.[1]
Q2: Is the methylsulfonyl group always a potential leaving group?
A2: While not as common as halide leaving groups, the methylsulfinate anion (MeSO2-) is a reasonably good leaving group, especially when the aromatic ring is highly activated. Its displacement is more likely with hard nucleophiles (e.g., alkoxides, hydroxide) and at elevated temperatures. With softer nucleophiles (e.g., thiols, most amines), displacement of the fluoride at C-4 is generally preferred.
Q3: Can I use thiol-based nucleophiles, and what regioselectivity should I expect?
A3: Yes, thiols and thiophenols are excellent nucleophiles for SNAr reactions. Due to their "soft" nature, they are highly likely to favor substitution at the C-4 position, displacing the fluoride. You would typically perform this reaction in the presence of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent such as DMF or acetonitrile.
Q4: Are there any known side reactions to be aware of?
A4: Besides the issue of regioselectivity, potential side reactions include:
-
Reaction with the methylsulfonyl group: Very strong and hard bases could potentially deprotonate the methyl group of the sulfone, leading to undesired side reactions. This is generally not an issue under typical SNAr conditions.
-
Decomposition at high temperatures: Prolonged heating at high temperatures, especially with strong nucleophiles/bases, can lead to decomposition of the starting material or product. It is always advisable to monitor the reaction progress by TLC or LC-MS and avoid unnecessarily long reaction times or excessive temperatures.
Experimental Protocols
Protocol 1: General Procedure for C-4 Amination
-
To a stirred solution of 4-Fluoro-2-(methylsulfonyl)pyridine (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (N2 or Ar), add the desired amine (1.2 eq).
-
Add triethylamine (1.5 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for C-4 Thiolation
-
To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous DMF (0.2 M) under an inert atmosphere, add the desired thiol (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 4-Fluoro-2-(methylsulfonyl)pyridine (1.0 eq) in DMF.
-
Heat the reaction mixture to 50-70 °C and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, pour into ice-water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press.
- Gallagher, T. (2001). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
- Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2011). Organic Chemistry: A Short Course. Cengage Learning.
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Technical Support Center: Stability of the Methylsulfonyl Group in Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for preventing the hydrolysis and degradation of the methylsulfonyl functional group under basic conditions. The methylsulfonyl group is a key pharmacophore in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-cancer drug Vemurafenib.[1][2][3] Its stability is therefore of critical importance in both the synthesis and the formulation of these and other novel chemical entities.
Understanding the Challenge: Why is the Methylsulfonyl Group Susceptible to Basic Conditions?
While sulfonyl groups are generally considered stable functional groups, the methylsulfonyl moiety presents a unique challenge due to the acidity of the protons on the methyl group.[4][5] The strong electron-withdrawing nature of the sulfonyl group (SO₂) significantly increases the acidity of these alpha-protons.
Key Mechanism of Degradation:
Under basic conditions, a base can abstract a proton from the methyl group, forming a resonance-stabilized carbanion. This carbanion is the key intermediate that leads to two primary degradation pathways:
-
Hydrolysis: The carbanion can be protonated by water or other protic species in the reaction mixture, leading to the eventual cleavage of the C-S bond and loss of the methylsulfonyl group.
-
Elimination: In substrates with a suitable leaving group in the beta-position, the formation of the carbanion can trigger an elimination reaction, leading to the formation of an alkene. This is the principle behind the Julia olefination.[6]
The pKa of the protons on a dimethyl sulfone is approximately 31 in DMSO, making them susceptible to abstraction by strong bases.
Caption: Degradation pathways of the methylsulfonyl group in basic conditions.
Frequently Asked Questions (FAQs)
Q1: I'm observing the loss of a mass of 79 Da (SO₂CH₃) in my mass spectrometry analysis after a basic reaction. What is happening?
This is a classic sign of methylsulfonyl group hydrolysis or elimination. The base in your reaction is likely deprotonating the methyl group, leading to the cleavage of the C-S bond. You should immediately assess your reaction conditions, particularly the choice of base and the temperature.
Q2: Are all bases problematic for methylsulfonyl groups?
No, the choice of base is critical. The issue arises from bases that are also strong nucleophiles. Sterically hindered, non-nucleophilic bases are much less likely to cause degradation.[7][8] These bases can effectively deprotonate other acidic protons in your molecule without attacking the sulfonyl group or promoting elimination.[9][10]
Q3: At what pH is the methylsulfonyl group generally considered unstable?
There is no single "unstable" pH, as the stability is highly dependent on the specific molecular structure, temperature, and the presence of other reactive species. However, problems are more frequently encountered in reactions requiring strong bases with a pKa of the conjugate acid above 10-12, and at elevated temperatures.
Q4: How can I monitor the degradation of my methylsulfonyl-containing compound during a reaction?
The most effective way to monitor the reaction is by using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] By taking time-point samples from your reaction mixture, you can track the disappearance of your starting material and the appearance of any degradation products.
Troubleshooting Guide
This section is designed to help you diagnose and solve problems related to methylsulfonyl group instability in your experiments.
Caption: A decision-making workflow for troubleshooting methylsulfonyl group instability.
Preventative Strategies and Protocols
The key to preventing the degradation of the methylsulfonyl group is to carefully select reaction conditions that disfavor the formation of the alpha-carbanion and subsequent decomposition pathways.
Strategic Selection of the Base
This is the most critical factor. Avoid small, nucleophilic bases like NaOH, KOH, and NaOMe when possible. Instead, opt for sterically hindered, non-nucleophilic bases.
| Base | pKa of Conjugate Acid (in DMSO) | Classification | Recommendation for Use with Methylsulfonyl Compounds |
| Sodium Hydroxide (NaOH) | ~16 | Strong Nucleophile | Not recommended, high risk of hydrolysis. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Moderate Nucleophile | Use with caution, preferably at low temperatures. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 12.0 | Non-nucleophilic[7] | Recommended for a wide range of reactions. |
| LiHMDS (Lithium bis(trimethylsilyl)amide) | 29.5 | Non-nucleophilic[8] | Highly Recommended for reactions requiring a very strong base. |
| Phosphazene Bases (e.g., P₂-Et) | 33.5 | Non-nucleophilic | Excellent for challenging deprotonations where other bases fail. |
Rigorous Temperature Control
Many degradation reactions have a higher activation energy than the desired reaction. Running your experiment at the lowest possible temperature that still allows for a reasonable reaction rate can significantly suppress the formation of byproducts. For reactions involving strong bases like LiHMDS, temperatures of 0 °C, -20 °C, or even -78 °C are common.
Solvent Choice
While protic solvents are necessary for some reactions, they can also be a source of protons for the hydrolysis pathway. If the reaction chemistry allows, consider using an anhydrous aprotic solvent such as Tetrahydrofuran (THF), Dioxane, or Toluene to minimize the risk of hydrolysis.
Example Protocol: N-Alkylation of a Sulfonamide in the Presence of a Methylsulfonyl Group
This protocol illustrates the use of a non-nucleophilic base and controlled temperature to achieve a clean N-alkylation without degrading the methylsulfonyl moiety.
Reactants:
-
Substrate: 4-(methylsulfonyl)aniline
-
Electrophile: Benzyl bromide
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Solvent: Acetonitrile (ACN)
Procedure:
-
To a solution of 4-(methylsulfonyl)aniline (1.0 eq) in anhydrous acetonitrile (0.5 M) under a nitrogen atmosphere, add DBU (1.2 eq) at room temperature.
-
Stir the mixture for 10 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Chem-Station Int. Ed. [Link]
-
Shevchuk, O. I., Vashchenko, B. V., & Doroshenko, I. O. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Sacher, J. R., & Weinreb, S. M. 2-(Trimethylsilyl)ethanesulfonyl (SES) Group. Organic Syntheses. [Link]
-
Wikipedia. Sulfonyl halide. [Link]
-
Wikipedia. Non-nucleophilic base. [Link]
-
Grokipedia. Non-nucleophilic base. [Link]
-
Al-Amin, M., et al. (2021). Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. ResearchGate. [Link]
-
El-Sayed, N. N., et al. (2011). Chemical and in vitro enzymatic stability of newly synthesized celecoxib lipophilic and hydrophilic amides. PubMed. [Link]
-
ResearchGate. Structures of Prontosil (1) and Vemurafenib (2) as examples of FDA approved drugs harboring sulfonamide functional groups. [Link]
-
ResearchGate. Scheme 2: Synthesis of precursors required for [11C]vemurafenib. [Link]
-
Wu, G., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. PMC. [Link]
-
ResearchGate. Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. [Link]
-
Tsai, J., et al. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature Reviews Drug Discovery. [Link]
-
Chemistry LibreTexts. (2026, January 8). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. [Link]
-
Reddy, P. R., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link]
-
ResearchGate. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. [Link]
-
Wikipedia. Reductive desulfonylation. [Link]
-
Taylor & Francis. Non-nucleophilic bases – Knowledge and References. [Link]
-
MacKenzie, S. L., & Finlayson, A. J. (1980). Oxidation and Hydrolysis Determination of Sulfur Amino Acids in Food and Feed Ingredients: Collaborative Study. Journal of AOAC INTERNATIONAL. [Link]
-
Williams, R. pKa Data Compiled by R. Williams. [Link]
-
Williams, R. pKa Data Compiled by R. Williams page-1. [Link]
-
Huynh, T. K. T., et al. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. PMC. [Link]
-
Li, X., et al. (2021). Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. PubMed. [Link]
- Google Patents. WO2016165676A1 - Amorphous forms of vemurafenib.
-
O'Donovan, D. H., et al. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. [Link]
-
YouTube. (2020, May 17). Non-nucleophilic Base: Basic idea, Types (ionic and neutral) and Examples with Explanation. [Link]
-
Bossle, P. C., et al. (1993). Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography. Final report, January-October 1991. OSTI.GOV. [Link]
-
Cielecka-Piontek, J., et al. (2023). Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. MDPI. [Link]
-
ResearchGate. Base-free monosulfonylation of amines using tosyl or mesyl chloride in water. [Link]
-
Academia.edu. (2018, February 19). HYDROLYSIS REACTIONS. [Link]
-
ResearchGate. (2019, January 10). (PDF) Desulfonylation Reactions. [Link]
-
Organic Reactions. Desulfonylation Reactions. [Link]
-
Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link]
-
YouTube. (2019, January 15). mechanism of ester hydrolysis. [Link]
-
ResearchGate. A Review of Analytical Methods for the Determination of Sulfolane and Alkanolamines in Environmental Studies. [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]
-
MDPI. (2023, September 5). High-Performance Methylsilsesquioxane Aerogels: Hydrolysis Mechanisms and Maximizing Compression Properties. [Link]
-
Studylib. pKa Values Table: Inorganic & Organic Acids. [Link]
-
Chemical Reviews. (2012, June 28). Recent Developments in the Synthesis and Application of Sultones. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. zenodo.org [zenodo.org]
- 3. Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 7. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography. Final report, January-October 1991 (Technical Report) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting SNAr of Fluoropyridines
Topic: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution (SNAr) of Fluoropyridines Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists
Introduction: The Fluorine Paradox
Welcome to the technical support center. You are likely here because your SNAr reaction on a fluoropyridine scaffold is failing, despite the theoretical prediction that it should proceed rapidly.
The Paradox: Fluorine is the poorest leaving group among halogens in SN2 reactions (due to the strong C–F bond). However, in SNAr, fluoropyridines are often orders of magnitude more reactive than their chloro- or bromo-analogs.
Why? The rate-determining step (RDS) in SNAr is the nucleophilic attack, not the bond breaking. The high electronegativity of fluorine lowers the LUMO energy of the pyridine ring, stabilizing the anionic Meisenheimer Complex . If your reaction is failing, it is rarely because the C–F bond is "too strong" to break; it is usually because the complex isn't forming, or the system is being poisoned by invisible competitors.
Module 1: The "No Reaction" or Stalled Scenario
Symptom: Starting material (SM) is intact. LCMS shows no product peak. Heating higher leads to decomposition, not conversion.
Diagnostic 1: Is your nucleophile "naked"?
The Science: In SNAr, the nucleophile must attack an electron-rich aromatic system (which is counter-intuitive). The nucleophile must be highly reactive. If you are using protic solvents (MeOH, EtOH, iPrOH), your nucleophile is heavily solvated (hydrogen-bonded), effectively "caging" it.
-
Troubleshooting Protocol:
-
Switch Solvent: Move from alcohols/THF to DMSO, DMF, or NMP . These polar aprotic solvents solvate cations (K+, Na+) well but leave the anionic nucleophile "naked" and highly reactive.
-
The "Fluorine Effect" Check: If using a chloropyridine, switch to the fluoropyridine analog. The rate acceleration can be up to ~300x.[1][2][3]
-
Diagnostic 2: The "Counter-Ion" Trap
The Science: If you are using weak bases (e.g., K2CO3) in non-polar solvents (e.g., Toluene, Dioxane), the lattice energy of the inorganic base prevents solubility. The base is effectively inert.
-
Troubleshooting Protocol:
-
Add a Phase Transfer Catalyst: Add 10 mol% 18-Crown-6 (for K+) or 15-Crown-5 (for Na+). This pulls the cation into solution, activating the carbonate.
-
Switch Base: Use soluble organic bases like DBU or BEMP if the nucleophile is neutral (e.g., an amine).
-
Module 2: The "Impurity Profile" Scenario
Symptom: LCMS shows conversion, but yield is low. New peaks appear at [M+16] or [M-2].
Issue 1: The Hydrolysis Ghost (M-2 peak)
Observation: You see a peak corresponding to the loss of F (-19) and gain of OH (+17), resulting in a net mass change of -2 Da . Cause: Water is a competent nucleophile. In highly activated fluoropyridines, even trace moisture (ppm levels) in DMSO/DMF competes with your desired nucleophile. Hydroxypyridines are dead-ends; they do not react further.
-
Corrective Action (The "Dry-Down" Protocol):
-
Do not trust "anhydrous" bottles opened >1 week ago.
-
Azeotrope: Rotovap your nucleophile and substrate with toluene 3x before adding the reaction solvent.
-
Scavenger: Add 3Å Molecular Sieves (powdered, activated) directly to the reaction vessel.
-
Issue 2: The Ether Side-Reaction
Observation: Using NaOEt/EtOH or similar alkoxide/alcohol systems. You see the desired amine product but also an ethoxy-pyridine byproduct. Cause: The solvent (EtOH) is in vast excess compared to your nucleophile. Even if the amine is more nucleophilic, statistics favor the solvent.
-
Corrective Action:
-
Solvent Swap: Use tert-Amyl alcohol or tBuOH . These bulky alcohols are non-nucleophilic due to steric hindrance but still solubilize organic substrates.
-
Module 3: Regioselectivity (The 2,4-Difluoro Dilemma)
Symptom: You have a 2,4-difluoropyridine or 2-chloro-4-fluoropyridine. You want to substitute one specific halogen, but you get a mixture or the wrong one.
The Golden Rules of Pyridine Regioselectivity
| Substrate | Major Site of Attack | Mechanistic Reason |
| 2,4-Difluoropyridine | C-4 (Para) | The Meisenheimer complex at C-4 is more stable (symmetric resonance). C-2 suffers from lone-pair repulsion with the ring Nitrogen. |
| 2-Chloro-4-fluoropyridine | C-4 (Fluorine) | F >> Cl in SNAr. The reaction is controlled by the leaving group ability to stabilize the transition state (electronegativity), not bond strength. |
| 2,4-Dichloropyridine | C-4 (Para) | Similar to difluoro; C-4 is electronically favored over C-2. |
| 3-Fluoropyridine | No Reaction | The 3-position is not activated by the ring nitrogen. Requires strong bases (pyridyne mechanism) or Pd-catalysis. |
-
Control Strategy:
-
To hit C-4 : Use standard conditions (DMSO, RT to 60°C).
-
To hit C-2 : This is difficult with SNAr if C-4 is open. You often need to block C-4 or use a specific "Directed SNAr" approach (rare). Alternatively, use a 2-fluoro-4-chloropyridine (where F activates C-2 more than Cl activates C-4? No, actually F is still faster. To hit C-2 selectively, you usually need a 2-fluoro-4-amino precursor or similar).
-
Visual Troubleshooting Guide
Logic Tree for Low Yields
Caption: Decision logic for diagnosing common SNAr failure modes based on LCMS data.
The Mechanism: Why Fluorine Wins
Caption: The SNAr pathway. Note that the Rate Determining Step (RDS) is the attack, which Fluorine accelerates.
Standard Operating Procedure (SOP)
Objective: SNAr of 2,4-difluoropyridine with a secondary amine (e.g., morpholine).
-
Preparation:
-
Dry glassware in oven (120°C) for >2 hours.
-
Solvent: DMSO (Anhydrous, SureSeal).
-
Base: K2CO3 (3.0 equiv, finely ground) or DIPEA (if solubility is key).
-
-
Execution:
-
Monitoring (Self-Validating Step):
-
Take an aliquot (10 µL) -> quench in MeCN/Water -> Inject LCMS.
-
Pass Criteria: >90% conversion to mono-substituted product.
-
Fail Criteria: Presence of [M-2] (Hydrolysis). Action: Add Mol Sieves.
-
-
Workup (The "Emulsion Killer"):
-
DMSO is hard to remove. Do not rotovap DMSO.
-
Dilute reaction mixture with Water (5 volumes) .
-
Extract with EtOAc (3x) or DCM .
-
Wash organic layer with LiCl (5% aq) to pull out residual DMSO.
-
References
-
Nucleophilic Aromatic Substitution (SNAr) Mechanism & Rate Limiting Steps Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." [Link]
-
Solvent Effects in SNAr (DMSO vs. Protic Solvents) National Institutes of Health (PMC). "Electronic and solvent effects on kinetics of SNAr substitution reactions." [Link]
-
Regioselectivity in 2,4-Dichloropyrimidines (Analogous to Pyridines) WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." [Link]
-
Green Chemistry & Solvent Selection for SNAr Royal Society of Chemistry. "Green Chemistry - SNAr Solvent Selection." [Link]
Sources
Technical Support Center: Minimizing Bis-substitution Side Products in Pyridine Functionalization
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of minimizing bis-substitution during the functionalization of pyridine rings. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, makes it less susceptible to electrophilic aromatic substitution compared to benzene.[1][2] Conversely, it is more prone to nucleophilic substitution, primarily at the C2 and C4 positions.[3][4] This inherent reactivity profile often leads to the undesired formation of bis-substituted products, complicating purification and reducing the yield of the desired mono-substituted compound. This guide will explore the factors influencing selectivity and provide practical solutions to mitigate this common side reaction.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of 2,6-disubstituted pyridine when I'm targeting mono-substitution at the C2 position?
This is a frequent challenge stemming from the electronic properties of the pyridine ring. The initial mono-substitution, especially with an electron-donating group, can activate the ring towards a second substitution. The C6 position becomes electronically similar to the initial C2 position, making it susceptible to further reaction.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of your electrophile or nucleophile. Using a 1:1 or even slightly less than stoichiometric amount of the incoming reagent relative to the pyridine starting material can favor mono-substitution.
-
Slow Addition: Instead of adding the reagent all at once, employ a slow, dropwise addition using a syringe pump. This maintains a low concentration of the reactive species in the reaction mixture, reducing the likelihood of a second substitution on the newly formed mono-substituted product.
-
Lower Reaction Temperature: High temperatures can provide the activation energy for the less favorable second substitution.[5] Running the reaction at a lower temperature may slow down the rate of the second substitution more significantly than the first, thereby improving selectivity.
Q2: I'm attempting a Friedel-Crafts alkylation on pyridine and getting a complex mixture of products, including multiple alkylations. What's going wrong?
Direct Friedel-Crafts alkylation or acylation of pyridine is notoriously difficult and often fails.[3][6] The Lewis acid catalyst (e.g., AlCl₃) preferentially coordinates to the basic nitrogen atom. This deactivates the ring towards electrophilic attack and can promote side reactions.
Alternative Strategies:
-
Pyridine N-Oxide: A highly effective strategy is to first oxidize pyridine to pyridine N-oxide.[3] The N-oxide group activates the ring towards electrophilic substitution, particularly at the C2 and C4 positions, while the oxygen atom complexes with the Lewis acid, preventing coordination at the ring nitrogen.[3][7] After the desired substitution, the N-oxide can be readily deoxygenated using reagents like zinc dust.[3]
-
Transition-Metal Catalysis: Modern methods often employ transition-metal-catalyzed C-H functionalization, which offers greater control and selectivity, avoiding the harsh conditions of traditional Friedel-Crafts reactions.[7][8]
Q3: How can I favor mono-substitution at the C4 position over the C2 position?
Selectivity between the C2 and C4 positions is a nuanced challenge influenced by sterics, electronics, and reaction conditions.
Strategies to Enhance C4-Selectivity:
-
Steric Hindrance: Introduce a sterically bulky protecting group or substituent at the C2 and C6 positions. This will sterically shield these positions, directing the incoming reagent to the more accessible C4 position.[9][10]
-
Lewis Acid Coordination: The use of specific Lewis acids can influence regioselectivity. For example, a Ni/Lewis acid cooperative catalytic system has been shown to promote C4-alkylation.[7]
-
Radical Reactions: Under certain radical-based reaction conditions, it's possible to tune the regiochemistry to favor C4 substitution by modifying the solvent and pH.[11]
Q4: My reaction is producing a mixture of C3 and C5 substituted products. How can I improve the selectivity for just one of these positions?
Achieving high selectivity for C3 or C5 functionalization is challenging due to the lower intrinsic reactivity of these positions compared to C2 and C4.[12]
Approaches for C3/C5 Selectivity:
-
Directing Groups: Installing a directing group on the pyridine ring can guide the substitution to a specific meta position.
-
Temporary Dearomatization: A powerful strategy involves the temporary dearomatization of the pyridine ring. This creates more electron-rich intermediates that can be functionalized with high selectivity before rearomatization.[13][14]
-
Photochemical Methods: Photochemical valence isomerization of pyridine N-oxides has emerged as a metal-free method for achieving C3-hydroxylation.[12][15]
Troubleshooting Guide: Common Problems and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Optimization |
| High percentage of bis-substituted product (e.g., 2,6- or 3,5-) | - Reagent stoichiometry is too high.- Reaction temperature is excessive.- Rapid addition of reagent. | - Reduce Reagent: Decrease the equivalents of the incoming electrophile/nucleophile to 1.0 or slightly less.- Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to disfavor the second substitution.[5]- Slow Addition: Use a syringe pump for slow, controlled addition of the limiting reagent. |
| Low or no mono-substituted product, only starting material recovered. | - Insufficient activation of the pyridine ring.- Deactivation of catalyst by pyridine nitrogen.- Reaction conditions are too mild (low temperature, insufficient time). | - Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation.[5]- Use Activating Groups: Consider using pyridine N-oxide to enhance reactivity.[3]- Catalyst Choice: For transition-metal-catalyzed reactions, ensure the catalyst is not deactivated by pyridine coordination. Ligand choice is critical.[16][17] |
| Formation of a complex mixture of regioisomers (C2, C3, C4 substitution). | - Lack of regiochemical control.- Competing reaction pathways. | - Employ Protecting/Directing Groups: Use steric bulk to block certain positions or electronic directing groups to favor a specific site.[9][18]- Optimize Catalyst/Ligand System: For catalyzed reactions, screen different ligands and metal precursors to improve selectivity.[17][19]- Change Reaction Type: Explore alternative reaction mechanisms (e.g., radical vs. ionic) that may offer different regioselectivity.[11] |
| Reaction mixture turns dark or forms tar-like substances. | - Decomposition of starting materials or products.- Polymerization side reactions. | - Lower Temperature: High temperatures can promote decomposition.[5]- Degas Solvents: Remove dissolved oxygen, which can initiate radical polymerization.- Use Inhibitors: For radical reactions, a small amount of an inhibitor like BHT can sometimes prevent unwanted polymerization. |
Key Experimental Protocols
Protocol 1: Selective Mono-alkylation via Pyridine N-Oxide
This protocol outlines a general procedure for achieving selective C2-alkylation, minimizing the common 2,6-dialkylation side product.
Step 1: Synthesis of Pyridine N-Oxide
-
Dissolve pyridine in a suitable solvent like acetic acid or dichloromethane.
-
Slowly add an oxidizing agent, such as hydrogen peroxide or a peracid (e.g., m-CPBA), while maintaining the temperature at 0-25 °C.[3]
-
Monitor the reaction by TLC until the starting pyridine is consumed.
-
Work up the reaction to isolate the pyridine N-oxide.
Step 2: C2-Alkylation
-
Dissolve the pyridine N-oxide in an appropriate solvent (e.g., toluene).
-
Add the palladium catalyst (e.g., 5 mol % Pd(OAc)₂) and a suitable ligand (e.g., dppf).[7]
-
Add the alkylating agent (e.g., a nonactivated secondary alkyl bromide) and a base (e.g., Cs₂CO₃).[7]
-
Heat the reaction mixture (e.g., to 100 °C) and monitor by TLC.[7]
Step 3: Deoxygenation
-
Once the alkylation is complete, cool the reaction mixture.
-
Add a reducing agent, such as zinc dust or PCl₃, to remove the N-oxide group.[3]
-
Purify the desired mono-alkylated pyridine product by column chromatography.
Protocol 2: Utilizing Steric Hindrance for C4-Selectivity
This protocol leverages bulky substituents to direct functionalization to the C4 position.
-
Starting Material Selection: Begin with a pyridine derivative that has large steric groups at the C2 and C6 positions (e.g., 2,6-di-tert-butylpyridine).[18]
-
Metalation: Use a strong, sterically hindered base like n-butylsodium (n-BuNa) to deprotonate the C4 position. Organolithium bases may be less effective or lead to different selectivities.[18]
-
Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide) to the reaction mixture at a low temperature.
-
Workup and Purification: Quench the reaction and purify the C4-substituted product, which can often be separated from any C3-isomer by flash column chromatography.[18]
Visualizing Reaction Control
Decision-Making Workflow for Minimizing Bis-substitution
Caption: A decision tree for troubleshooting bis-substitution.
Regioselectivity Control in Pyridine Functionalization
Sources
- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gcwgandhinagar.com [gcwgandhinagar.com]
- 7. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Triborane (B 3 H 7 )-mediated regioselective substitution reactions of pyridine derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03109A [pubs.rsc.org]
- 11. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reaction Rate of 4-Fluoro-2-(methylsulfonyl)pyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for experiments involving the nucleophilic aromatic substitution (SNAr) of 4-Fluoro-2-(methylsulfonyl)pyridine. Here, we address common questions and troubleshooting scenarios related to the critical role of solvent selection in determining reaction rates and outcomes. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical for the reaction of 4-Fluoro-2-(methylsulfonyl)pyridine with nucleophiles?
The reaction of 4-Fluoro-2-(methylsulfonyl)pyridine with a nucleophile, typically an amine in drug discovery contexts, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving the formation of a negatively charged intermediate called a Meisenheimer complex.[1] The solvent plays a crucial role in stabilizing this charged intermediate and the transition state leading to it.
The methylsulfonyl group (-SO₂CH₃) at the 2-position and the nitrogen atom within the pyridine ring are strongly electron-withdrawing. This electronic arrangement makes the carbon atom at the 4-position, which is bonded to the fluorine, highly electrophilic and susceptible to nucleophilic attack.[2] The solvent's polarity and its ability to engage in hydrogen bonding can significantly influence the stability of the charged Meisenheimer complex, thereby affecting the overall reaction rate.[3]
Caption: The SNAr mechanism for 4-Fluoro-2-(methylsulfonyl)pyridine.
Q2: What is the general trend for solvent effects on the reaction rate, and why?
Generally, polar aprotic solvents are preferred for SNAr reactions. This is because they can effectively solvate the charged Meisenheimer intermediate without strongly solvating the nucleophile, which would reduce its reactivity.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dielectric constants and are excellent at stabilizing charged intermediates through dipole-dipole interactions. This stabilization lowers the activation energy of the rate-determining step (the formation of the Meisenheimer complex), leading to a faster reaction rate.[3]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): While these solvents can also stabilize the Meisenheimer complex, they can form strong hydrogen bonds with anionic nucleophiles (like alkoxides) or lone pairs on amine nucleophiles. This solvation shell around the nucleophile deactivates it, increasing the energy required for the initial attack and thus slowing down the reaction.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices as they cannot effectively stabilize the charged Meisenheimer intermediate. This results in a high activation energy and a very slow reaction rate.
Q3: I am observing a slower than expected reaction rate in a polar aprotic solvent. What could be the issue?
While polar aprotic solvents are generally ideal, several factors can lead to sluggish reactions:
-
Water Contamination: Trace amounts of water in your solvent can solvate the nucleophile, reducing its reactivity. It is crucial to use anhydrous solvents for these reactions.[3]
-
Nucleophile Basicity vs. Nucleophilicity: A highly basic nucleophile might engage in side reactions, such as deprotonation of other species in the reaction mixture, rather than acting as a nucleophile. While basicity and nucleophilicity often correlate, they are not the same. For amines, steric hindrance can also reduce nucleophilicity.[4][5]
-
Inadequate Temperature: While many SNAr reactions with highly activated substrates can proceed at room temperature, some may require heating to overcome the activation energy barrier.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incorrect Solvent Choice: Using a nonpolar or protic solvent. 2. Water in the Solvent: Deactivation of the nucleophile. 3. Low Reaction Temperature: Insufficient energy to overcome the activation barrier. | 1. Switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Multiple Products Observed (Low Purity) | 1. Over-reaction with Amine Nucleophiles: The initial product (a secondary amine) can act as a nucleophile itself, reacting with another molecule of the starting material to form a tertiary amine.[6] 2. Side Reactions of the Sulfonyl Group: While generally stable, under harsh conditions (e.g., very strong nucleophiles or high temperatures), the sulfonyl group could potentially be a target for nucleophilic attack. 3. Decomposition of Starting Material or Product: Instability at elevated temperatures. | 1. Use a slight excess (1.1-1.5 equivalents) of the amine nucleophile. If the issue persists, consider adding the 4-fluoro-2-(methylsulfonyl)pyridine slowly to the solution of the amine. 2. Use milder reaction conditions (lower temperature, less basic nucleophile if possible). 3. Run the reaction at a lower temperature for a longer duration. Monitor the reaction progress by TLC or LC-MS to identify the optimal reaction time. |
| Inconsistent Reaction Rates Between Batches | 1. Variability in Solvent Water Content: Different batches of solvent may have varying levels of water. 2. Purity of Reactants: Impurities in either the 4-fluoro-2-(methylsulfonyl)pyridine or the nucleophile can affect the reaction rate. | 1. Standardize the solvent source and ensure it is anhydrous for all experiments. 2. Verify the purity of your starting materials using techniques like NMR or LC-MS before starting the reaction. |
Experimental Protocols
Protocol for Determining Solvent Effects on Reaction Rate via UV-Vis Spectroscopy
This protocol outlines a method for monitoring the kinetics of the reaction between 4-Fluoro-2-(methylsulfonyl)pyridine and a nucleophile (e.g., piperidine) in different solvents using UV-Vis spectrophotometry.[7][8][9]
Materials:
-
4-Fluoro-2-(methylsulfonyl)pyridine
-
Piperidine (or other amine nucleophile)
-
Anhydrous solvents (e.g., Acetonitrile, DMSO, Ethanol, Toluene)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 4-Fluoro-2-(methylsulfonyl)pyridine (e.g., 10 mM) in each of the anhydrous solvents to be tested.
-
Prepare a stock solution of piperidine (e.g., 1 M) in each of the corresponding anhydrous solvents.
-
-
Determination of Analytical Wavelength (λmax):
-
In a quartz cuvette, mix a small amount of the 4-Fluoro-2-(methylsulfonyl)pyridine stock solution with an excess of the piperidine stock solution to drive the reaction to completion.
-
Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax) where the starting material has minimal absorbance.
-
-
Kinetic Run:
-
Set the spectrophotometer to the predetermined λmax and thermostat the cell holder to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, add the appropriate volume of the solvent and the 4-Fluoro-2-(methylsulfonyl)pyridine stock solution to achieve the desired final concentration (e.g., 0.1 mM).
-
Initiate the reaction by adding a large excess of the piperidine stock solution (e.g., to a final concentration of 10 mM) to ensure pseudo-first-order kinetics.
-
Quickly mix the solution and immediately start recording the absorbance at λmax over time. Continue until the absorbance reaches a plateau, indicating the reaction is complete.
-
-
Data Analysis:
-
Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs).
-
Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of the nucleophile (piperidine).
-
Repeat this procedure for each solvent to be tested.
-
Caption: Workflow for determining reaction kinetics using UV-Vis spectroscopy.
Data Presentation
| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] (Relative) |
| Toluene | 2.4 | Very Slow (<0.01) |
| Tetrahydrofuran (THF) | 7.6 | Slow (0.1) |
| Acetonitrile | 37.5 | Fast (1.0) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Fast (>10) |
| Ethanol | 24.6 | Moderate (0.5) |
Note: The relative rate constants are illustrative and based on general principles of SNAr reactions and data from analogous systems.
References
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- Asian Journal of Green Chemistry. (2023). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Bioconjugate Chemistry. (2023).
- PMC. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
- ResearchGate. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun.
- ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Chemguide. (n.d.). AMINES AS NUCLEOPHILES.
- PMC. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- ChemRxiv. (2023). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)
- YouTube. (2020). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor.
- University of Calgary. (n.d.). Nucleophilic Substitution Reactions.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- UCL Discovery. (n.d.). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy.
- PubMed. (2004).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PubChem. (n.d.). 4-Chloro-2-(methylsulfonyl)pyrimidine.
- ChemicalBook. (2025). 4-Chloro-2-(methylsulfonyl)pyrimidine | 97229-11-3.
- MDPI. (2023).
- Stack Exchange. (2018).
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
- ResearchGate. (2025). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 8. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chemoselective Sulfonyl vs. Fluorine Displacement
The following guide is designed as a specialized Technical Support Center for medicinal chemists and process engineers facing chemoselectivity challenges in Nucleophilic Aromatic Substitution (
Ticket Category: Reaction Optimization / Chemoselectivity Role: Senior Application Scientist Status: Active Guide[1]
Executive Summary: The "Stability Paradox"
In aromatic functionalization, researchers often encounter substrates containing both a fluorine atom (
The Core Conflict:
-
Kinetic Control (
): Fluorine is generally the fastest leaving group in due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate (lowering the activation energy of the rate-determining addition step).[1] -
The User Goal: To favor sulfonyl displacement (either displacing the
group itself or reacting at the sulfur center) while retaining the aryl fluorine.
This guide provides the protocols to invert standard reactivity using Temperature Gating , Catalysis , and Mechanism Switching .
Part 1: Diagnostic Flowchart
Before heating your reaction, determine your specific competition scenario using the logic below.
Figure 1: Decision matrix for selecting reaction conditions based on the specific sulfonyl species present.
Part 2: Troubleshooting Guides & Protocols
Scenario A: Displacing Sulfonyl Chloride ( ) over Aryl Fluoride
The Issue: You want to synthesize a sulfonamide (
Mechanistic Insight:
-
Sulfonyl Attack: Low activation barrier (fast).[1]
-
Aryl Fluoride Attack (
): Higher activation barrier (requires disruption of aromaticity). -
Temperature Effect: At room temperature or higher, the amine has enough energy to surmount the
barrier, leading to side products.
Protocol 1: Cryogenic Gating
-
Solvent: Dissolve substrate in anhydrous DCM or THF (Avoid polar aprotic solvents like DMF/DMSO which accelerate
).[1] -
Temperature: Cool the reaction mixture to -20°C or 0°C .
-
Addition: Add the amine (1.0 equiv) and non-nucleophilic base (e.g., DIPEA or Pyridine) dropwise.
-
Monitoring: Monitor by TLC/LCMS at 0°C. Do not warm to RT until the sulfonyl chloride is consumed.
-
Result: The kinetic product (sulfonamide) forms exclusively.[1] The Ar-F bond remains intact because the thermal energy is insufficient to reach the
transition state.[1]
Scenario B: Reacting Sulfonyl Fluoride ( ) over Aryl Fluoride
The Issue: You have a Sulfonyl Fluoride (
Mechanistic Insight:
-
Stability: The S-F bond is incredibly stable (bond energy ~130 kcal/mol) and resistant to reduction and standard nucleophilic attack.[1]
-
Reactivity: The
group is a strong EWG, highly activating the ring for at the Ar-F position.[1] -
The Fix: You cannot use thermal energy to drive the S-F reaction; it will only accelerate the Ar-F side reaction.[1] You must use Chemical Activation (SuFEx) .[1]
Protocol 2: SuFEx Catalysis (Room Temp)
-
Reagents: Use the Silyl Amine (
) instead of the free amine if possible, or use the free amine with a calcium catalyst.[1] -
Catalyst: Add 5-10 mol% Ca(NTf2)2 (Calcium Triflimide) or DBU (for silyl amines).[1]
-
Temperature: Maintain Room Temperature (20-25°C) .
-
Mechanism: The catalyst activates the S-F bond specifically (fluoride extraction/activation), lowering the barrier for sulfonamide formation below the barrier for
.[1] -
Reference: See Sharpless et al. on SuFEx chemistry.
Scenario C: Displacing Sulfone ( ) over Fluorine (The "Impossible" Displacement)
The Issue: You have a methyl sulfone (
Mechanistic Insight:
-
Standard
: Fluorine is the superior leaving group ( ) due to the inductive stabilization of the Meisenheimer complex.[1] You cannot fix this with simple heating; heat favors F-displacement even more.[1] -
The Fix: You must switch the mechanism from Polar (
) to Radical ( ) . -
Radical Rules: In radical nucleophilic substitution, the leaving group ability is often reversed or altered.[1] Sulfones are excellent radical leaving groups.[1]
Protocol 3: The
-
Conditions: Use a solvent compatible with radical anions (e.g., liquid ammonia or DMSO).[1]
-
Initiation: Use a photochemical source (UV light) or an electron donor (e.g., Sodium metal in
, or TDAE). -
Nucleophile: Use a nucleophile known to participate in
(e.g., thiolates, carbanions). -
Temperature: often run at -33°C (liq.[1] NH3) or RT (Photochemical) .[1]
-
Outcome: The radical anion forms, and the sulfone (
) cleaves to generate an aryl radical, which reacts with the nucleophile. The strong C-F bond is often stable to these radical conditions (unlike in ).[1]
Part 3: Comparative Data Tables
Table 1: Leaving Group Ability by Mechanism
Use this table to predict which group will leave under your chosen conditions.[1]
| Leaving Group | Notes | ||
| Fluorine (-F) | #1 (Fastest) | Poor / Stable | F stabilizes Meisenheimer complex (Polar); Strong bond resists homolysis (Radical). |
| Nitro (-NO2) | #2 | Good | Can act as LG or radical trap. |
| Sulfone (-SO2R) | #3 (Moderate) | Excellent | Bulky, slower in |
| **Chlor |
Sources
Technical Support Center: C2-Position Pyridine Functionalization
Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with advanced troubleshooting strategies and in-depth answers to common challenges encountered when attempting to functionalize the sterically hindered C2 position of the pyridine ring. The inherent electronic properties and coordinating ability of the pyridine nitrogen make this a non-trivial synthetic challenge, which we will address with field-proven insights and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why is functionalizing the C2 position of pyridine so challenging, especially when it's sterically hindered?
This is a fundamental challenge rooted in the inherent electronic and structural nature of the pyridine ring. The difficulties arise from a combination of three main factors:
-
Electron Deficiency: The electronegative nitrogen atom withdraws electron density from the ring, making it less reactive towards common electrophilic aromatic substitution reactions.[1][2] This deactivation is most pronounced at the C2 and C4 positions.
-
Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen readily coordinates to metal catalysts (e.g., Palladium, Rhodium) and Lewis acids.[1][3] This can sequester the catalyst, forming stable and unreactive complexes that inhibit its participation in the desired catalytic cycle.
-
Steric Hindrance: When a substituent is already present at the C2 (or C6) position, it physically blocks the incoming reagents and the catalyst from accessing the C-H or C-Halogen bond. This steric clash is particularly problematic during the key steps of cross-coupling reactions, such as oxidative addition and reductive elimination.[4]
Q2: What are the primary strategic approaches to overcome steric hindrance at the C2 position?
Successfully functionalizing a hindered C2-pyridyl system requires a tailored strategy. The most effective approaches can be categorized into three main areas:
-
Modification of the Pyridine Substrate: This involves temporarily altering the pyridine ring to change its reactivity. The most common and effective method is the conversion to a pyridine N-oxide .[1][3] This strategy masks the nitrogen's lone pair, preventing catalyst inhibition, and electronically activates the C2 and C4 positions for functionalization.[5][6] The N-oxide can be readily removed later in the synthesis.
-
Advanced Catalyst and Ligand Systems: For cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig), the choice of ligand is critical.[1] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often employed. These ligands promote the crucial oxidative addition and reductive elimination steps while creating a less crowded environment around the metal center, thus accommodating the hindered substrate.[7][8]
-
Alternative Reaction Pathways: When traditional methods fail, consider pathways that operate under different mechanisms. This includes:
-
Directed C-H Activation: Utilizing a directing group on the pyridine or a nearby substituent to guide a metal catalyst to a specific C-H bond. Rhodium catalysts, for instance, have shown efficacy in the direct arylation of C2-substituted pyridines.[9]
-
Transition-Metal-Free Methods: Aryne three-component coupling reactions can install diverse functional groups at the C2-position without the need for a transition metal catalyst, bypassing the issue of nitrogen coordination entirely.[10]
-
Halogen/Metal Exchange: Using strong bases like n-BuLi or TMP-bases to deprotonate the pyridine ring, followed by transmetalation, can generate organometallic pyridine species that are then used in cross-coupling.[10]
-
Q3: My direct C-H arylation at C2 is failing. When is the pyridine N-oxide strategy the right choice?
The pyridine N-oxide strategy is an excellent choice when direct C-H functionalization on the parent pyridine fails due to catalyst inhibition or low reactivity.
Use the N-oxide strategy when:
-
You observe no reaction or recovery of starting material in a direct C-H activation attempt.
-
You need to introduce an aryl or other group specifically at the C2 position with high regioselectivity.[5][11]
-
You are using a palladium-catalyzed direct arylation protocol, as the N-oxide facilitates electrophilic C-H palladation at the C2 position.[6]
The N-oxide serves a dual purpose: it blocks the nitrogen's lone pair and alters the ring's electronics to favor C2 functionalization. The subsequent removal of the oxygen atom (e.g., with PCl₃ or H₂) regenerates the pyridine. This two-step sequence is often more efficient than trying to force the direct C-H functionalization on a deactivated, coordinating substrate.[3]
Troubleshooting Guide: Cross-Coupling Reactions
Problem: Low or no yield in a Suzuki-Miyaura coupling of a sterically hindered 2-halopyridine (e.g., 2-bromo-6-methylpyridine).
This is a classic "2-pyridyl problem" compounded by steric hindrance.[12] Let's break down the potential causes and solutions.
Workflow for Troubleshooting Hindered Suzuki Coupling
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Possible Cause 1: Catalyst Inhibition
-
Explanation: The pyridine nitrogen is binding too strongly to the palladium catalyst, preventing it from participating in the catalytic cycle.
-
Troubleshooting Steps:
-
Ligand Modification: This is the most critical variable. Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich biaryl phosphine ligands. These ligands accelerate the rate-limiting reductive elimination step and their size can disfavor strong Pd-N coordination.
-
Palladium Precursor: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the active catalyst formation. It is worth screening different precursors if ligand modification is insufficient.[1]
-
Table 1: Recommended Ligand Systems for Hindered C2-Pyridyl Couplings
| Ligand Name | Structure | Key Features & When to Use |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Excellent for sterically demanding Suzuki and Negishi couplings. Often a first choice for hindered substrates.[7] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | High activity, particularly effective in Suzuki-Miyaura couplings of heteroaryl chlorides.[7] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Provides high rates for challenging couplings, including those involving secondary amines in Buchwald-Hartwig reactions. |
| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | The increased steric bulk can be beneficial for extremely hindered substrates where other ligands fail. |
Possible Cause 2: Steric Hindrance in the Catalytic Cycle
-
Explanation: The substituents on both the pyridine and the coupling partner are too large, preventing the molecules from adopting the necessary geometry for transmetalation or reductive elimination.
-
Troubleshooting Steps:
-
Switch Coupling Reaction Type: Organoboron reagents (Suzuki) are moderately reactive. Switching to more nucleophilic organometallic reagents can overcome high activation barriers.
-
Negishi Coupling (Organozinc): Often gives higher yields for hindered substrates due to the higher reactivity of the organozinc reagent.[7][13]
-
Kumada Coupling (Grignard): Very powerful but less functional group tolerant. Suitable if your molecule can withstand the highly basic Grignard reagent.[10]
-
-
Increase Reaction Energy: If switching reagents is not an option, increasing the reaction temperature can provide the necessary activation energy. Microwave irradiation is highly effective for accelerating these difficult couplings and can often improve yields dramatically.[14]
-
Possible Cause 3: Suboptimal Reagents or Conditions
-
Explanation: Basic experimental issues can mimic more complex problems.
-
Troubleshooting Steps:
-
Reagent Purity: Confirm the purity of your 2-halopyridine. Check your boronic acid for signs of decomposition (trimerization to boroxine). Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is dry and freshly opened or dried.
-
Solvent and Atmosphere: Ensure you are using anhydrous solvents and have established a properly inert atmosphere (Argon or Nitrogen), as both oxygen and moisture can deactivate the catalyst and reagents.[1]
-
Troubleshooting Guide: C-N Bond Formation
Problem: My Buchwald-Hartwig amination of a hindered 2-bromopyridine is giving a complex mixture or low yield.
Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be challenging with 2-halopyridines.[8][15]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig cycle where steric hindrance is critical.
Possible Cause 1: Inappropriate Ligand/Base Combination
-
Explanation: The combination of ligand and base is crucial for activating the catalyst and facilitating the deprotonation of the amine. For hindered systems, this balance is even more delicate.
-
Troubleshooting Steps:
-
Ligand Choice: As with C-C coupling, bulky, electron-rich phosphine ligands are essential. Josiphos-type or biarylphosphine ligands like XPhos are excellent starting points.[14] Bidentate ligands like BINAP have also been used successfully.[8]
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium or Lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or potassium tert-butoxide (KOt-Bu) are common choices. Weaker bases like K₂CO₃ are typically not strong enough for these challenging aminations.[16]
-
Possible Cause 2: Catalyst Decomposition or Side Reactions
-
Explanation: The active Pd(0) catalyst can be unstable at high temperatures. Additionally, β-hydride elimination can occur if the amine has an α-proton, leading to hydrodehalogenation of the starting material and formation of an imine.
-
Troubleshooting Steps:
-
Use a Pre-catalyst: Instead of generating the Pd(0) species in situ, use a well-defined, air-stable Pd(II) pre-catalyst like an XPhos-palladacycle. These pre-catalysts are designed for controlled activation and can lead to more reproducible results.
-
Reaction Temperature: While heat is often necessary, excessively high temperatures can promote catalyst decomposition. If you suspect this is an issue, try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.
-
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Direct C2-Arylation via the Pyridine N-Oxide Strategy
This protocol is adapted from methodologies developed for the direct arylation of pyridine N-oxides, which provides excellent yield and complete selectivity for the C2 position.[5][11]
Step A: Synthesis of the Pyridine N-Oxide
-
To a round-bottom flask, add the substituted pyridine (1.0 eq).
-
Dissolve the pyridine in dichloromethane (DCM) or chloroform (CHCl₃).
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the pyridine N-oxide.
Step B: Direct C2-Arylation
-
To a dry Schlenk tube under an argon atmosphere, add the pyridine N-oxide (1.0 eq), the aryl bromide (1.2 eq), palladium(II) acetate (Pd(OAc)₂) (5 mol%), and potassium carbonate (K₂CO₃) (2.5 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The crude product (a 2-arylpyridine N-oxide) is typically deoxygenated without purification.
Step C: Deoxygenation to the Final Product
-
Dissolve the crude 2-arylpyridine N-oxide in chloroform or toluene.
-
Add phosphorus trichloride (PCl₃) (1.5 - 2.0 eq) dropwise at 0 °C.
-
Heat the mixture to 60-80 °C for 1-4 hours.
-
Cool the reaction, carefully quench with ice-cold water or a saturated NaHCO₃ solution.
-
Extract with an organic solvent, dry, and concentrate. Purify the final 2-arylpyridine product by column chromatography.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of 2-Bromo-6-alkylpyridine
This protocol utilizes microwave heating and a robust catalyst system to efficiently couple hindered substrates.[14][17]
-
To a microwave vial, add 2-bromo-6-alkylpyridine (1.0 eq), the desired amine (1.2 eq), palladium(II) acetate (Pd(OAc)₂) (2-4 mol%), XPhos (4-8 mol%), and potassium tert-butoxide (KOt-Bu) (1.4 eq).
-
Add anhydrous toluene or dioxane as the solvent.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat to 100-130 °C for 20-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting 2-aminopyridine derivative by silica gel column chromatography.
References
-
Feng, C., & Daugulis, O. (2015). Palladium-Catalyzed ortho-Acylation of C–H Bonds of Arenes and Arenes Containing Heterocycles. Organic Letters, 17(15), 3858–3861. [Link]
-
Hari, Y., & Biju, A. T. (2020). Transition‐Metal‐Free C2‐Functionalization of Pyridines through Aryne Three‐Component Coupling. Angewandte Chemie International Edition, 59(32), 13261-13265. [Link]
-
Campeau, L.-C., & Fagnou, K. (2006). A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides. Chemical Communications, (12), 1253-1255. [Link]
-
Xingwei Li Group. (2023). meta-Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]
-
He, W., & Toste, F. D. (2022). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. [Link]
-
Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society, 130(1), 2493–2500. [Link]
-
Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Ghosh, S., & Paudyal, M. P. (2023). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Organic Chemistry, 27(1), 2-15. [Link]
-
ResearchGate. (n.d.). Mechanism for C−H activation of pyridine by the model Pd(II) catalyst. [Link]
-
Semantic Scholar. (n.d.). A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides. [Link]
-
Singh, M., Kumar, A., & Kumar, S. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 834–888. [Link]
-
Lee, S., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Nature Communications, 14, 5343. [Link]
-
Nakao, Y., Kanyiva, K. S., & Hiyama, T. (2008). A Strategy for C-H Activation of Pyridines: Direct C-2 Selective Alkenylation of Pyridines by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society, 130(8), 2448–2449. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2016). Palladium(II)‐Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Israel Journal of Chemistry, 56(2-3), 231-242. [Link]
-
Knochel, P., et al. (2011). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Nature Communications, 2, 463. [Link]
-
Gulevich, A. V., & Dudnik, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Synthesis, 48(12), 1827-1845. [Link]
-
Liu, T., & Fraser, C. L. (2005). 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 82, 151. [Link]
-
ResearchGate. (2010). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? [Link]
-
ResearchGate. (n.d.). Effect of the ligands on reactivity and regioselectivity. [Link]
-
ResearchGate. (n.d.). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. [Link]
-
Daugulis, O., et al. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Angewandte Chemie International Edition, 50(23), 5420-5424. [Link]
-
Karimov, R. R., & Hartwig, J. F. (2018). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1038–1046. [Link]
-
Denmark, S. E., & Smith, R. C. (2010). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 49(29), 4915–4919. [Link]
-
Sarpong Lab. (2015). Pyridine CH functionalization. SlideShare. [Link]
-
Harris, M. C., & Buchwald, S. L. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(11), 4272-4275. [Link]
-
Thuaud, F., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(4), 795. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Zhang, L., & Neltner, B. S. (2016). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 55(31), 8933-8937. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Procter, D. J., et al. (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 57(45), 14714-14728. [Link]
-
Beilstein Journals. (2024). C–C Coupling in sterically demanding porphyrin environments. Beilstein Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Royal Society of Chemistry. (2016). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry. [Link]
-
El-Shishtawy, R. M., et al. (2018). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. Scientific Reports, 8, 17094. [Link]
-
Singh, M., Kumar, A., & Kumar, S. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 834-888. [Link]
-
ResearchGate. (2025). Palladium-catalyzed C2-H arylation of unprotected (N-H)-indoles "on water" using primary diamantyl phosphine oxides as a new class of PPO ligands. [Link]
Sources
- 1. benchchem.com [benchchem.com]
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- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing unreacted 4-Fluoro-2-(methylsulfonyl)pyridine from crude mixtures
Executive Summary
Compound Profile: 4-Fluoro-2-(methylsulfonyl)pyridine (MW: 175.18) Nature: Highly electrophilic, electron-deficient heteroaromatic. Key Challenge: Standard acid-base extractions often fail because the electron-withdrawing sulfonyl and fluoro groups drastically reduce the basicity of the pyridine nitrogen (pKa < 1.0), preventing efficient protonation and extraction into aqueous acid.
The Solution: This guide prioritizes Chemo-Selective Scavenging over extraction. By exploiting the compound's high susceptibility to Nucleophilic Aromatic Substitution (SNAr), we can covalently bind the impurity to a solid support, filtering it away from the desired product.
Decision Matrix: Selecting Your Purification Strategy
Before proceeding, determine the best workflow based on your product's properties.
Figure 1: Strategic decision tree for removing sulfonyl pyridine impurities.
Method 1: Solid-Phase Scavenging (The Gold Standard)
This method is superior because it relies on chemical reactivity (SNAr) rather than physical properties. The unreacted starting material is "doubly activated" (by F and SO₂Me) and will react with nucleophilic scavengers much faster than your mono-substituted product.
Mechanism of Action
The scavenger (a polymer-supported thiol or amine) attacks the electrophilic pyridine ring, displacing the fluoride or sulfonyl group. The impurity becomes permanently tethered to the bead.
Figure 2: The scavenger resin attacks the highly activated pyridine, covalently binding it.
Protocol: Thiol Resin Scavenging
Recommended Resin: Si-Thiol (Silica-supported 1-propanethiol) or MP-TMT (Macroporous trimercaptotriazine). Why Thiol? Thiols are soft nucleophiles that react rapidly with electron-deficient fluoro-pyridines but are less likely than amines to transaminate your product if it contains sensitive esters.
-
Calculate Load: Assume 100% of the theoretical excess starting material remains.[1] Use 3–4 equivalents of resin relative to the estimated impurity amount.[1]
-
Solvent Selection: Dissolve crude mixture in DCM, THF, or Ethanol.[1] Avoid DMF if possible (swelling issues with some polystyrene resins).[1]
-
Incubation: Add resin and agitate (do not stir with magnetic bar to avoid grinding beads) at 40°C for 2–4 hours .
-
Filtration: Filter through a fritted glass funnel or a Celite pad.
-
Wash: Wash the resin cake with the reaction solvent to recover all product. The impurity remains on the filter.
Validation: Check LC-MS. The peak for 4-Fluoro-2-(methylsulfonyl)pyridine (m/z ~176 [M+H]+) should disappear.
Method 2: Polarity-Based Separation (Chromatography)
If scavenging is unavailable, exploit the high polarity of the methylsulfonyl group.
Data Profile: Polarity & Solubility
| Property | Value/Description | Implication for Purification |
| LogP | ~0.4 (Low) | Compounds is relatively polar. |
| TLC Behavior | Low Rf in Hexane/EtOAc | Will stick to silica more than lipophilic products.[1] |
| UV Activity | Strong absorption (Pyridine π-system) | Easily visible at 254 nm.[1] |
| Solubility | High in DCM, EtOAc, MeOH | Avoid Hexanes/Heptane for loading. |
Troubleshooting Chromatography
-
Issue: The impurity streaks or co-elutes.[1]
-
Cause: The sulfonyl group interacts strongly with silanols on the silica.
-
Fix: Add 1% Triethylamine to your mobile phase.[1] This deactivates the silica acidic sites, sharpening the sulfone peak and usually causing it to elute later (better separation from non-polar products).
Method 3: Hydrolytic Destruction (The "Kill Switch")
If the product is stable to base, you can convert the impurity into a water-soluble pyridone.
Concept: The 2-sulfonyl group is a "super-leaving group." In hot aqueous base, it hydrolyzes to 4-fluoro-2-pyridone (or 2-pyridone derivative), which ionizes in base (forming a salt) and washes out in the aqueous layer.
Protocol:
-
Dissolve crude in THF.
-
Add 2M NaOH (2-3 equivalents relative to impurity).
-
Heat to 50°C for 1 hour.
-
Workup: Dilute with water and extract with EtOAc.
-
Warning: Do not use if your product contains esters, amides, or other base-sensitive groups.
Frequently Asked Questions (FAQs)
Q: Why didn't my 1N HCl wash remove the starting material? A: Causality: The electron-withdrawing effects of the sulfone (-SO₂Me) and fluorine (-F) groups drastically lower the pKa of the pyridine nitrogen (likely < 1.0). 1N HCl is not strong enough to fully protonate it and force it into the water layer, especially if you are using a good organic solvent like DCM. You would need concentrated acid, which might destroy your product.[1]
Q: Can I use an amine scavenger (like Trisamine) instead of Thiol? A: Yes, but with a caveat. Primary amine scavengers are more basic and more nucleophilic towards other electrophiles.[1] If your product has an ester or an alkyl halide, the amine resin might attack it. Thiol resins are "softer" and more selective for the SNAr reaction on the pyridine ring.
Q: I see a new peak in LCMS after scavenging. What happened? A: If you used a resin with a cleavable linker or if the resin leached, you might see a resin-adduct. However, it is more likely that the scavenger reacted with your product if your product is also an electrophile. Always perform a small-scale test (5 mg) before treating the whole batch.
References
-
Reactivity of 2-Sulfonylpyridines
-
Scavenging Protocols
-
Physical Properties & Reactivity
Sources
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: A Guide to the Stability of 4-Fluoro-2-(methylsulfonyl)pyridine in DMSO and DMF
Welcome to the technical support center for 4-Fluoro-2-(methylsulfonyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. We will address common stability issues encountered when using Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) as solvents, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the handling and stability of 4-Fluoro-2-(methylsulfonyl)pyridine.
Q1: My solution of 4-fluoro-2-(methylsulfonyl)pyridine in DMF has developed a new impurity peak during my reaction setup, even at room temperature. What is happening?
A: You are likely observing the product of a Nucleophilic Aromatic Substitution (SNAr) reaction between your compound and dimethylamine. Commercial grades of DMF can contain small amounts of dimethylamine as a degradation product, and this process can be accelerated by heat or the presence of trace acid or base. The pyridine ring in your compound is highly "activated" for this reaction because the methylsulfonyl group and the fluorine atom are strongly electron-withdrawing. This makes the carbon atom at the 4-position (bonded to fluorine) highly electrophilic and susceptible to attack by nucleophiles like dimethylamine.[1][2]
Q2: I dissolved 4-fluoro-2-(methylsulfonyl)pyridine in DMSO for an NMR experiment, but after a day, the spectrum changed and showed new signals. Is the compound unstable in DMSO?
A: Yes, 4-fluoro-2-(methylsulfonyl)pyridine can exhibit instability in DMSO, particularly in "wet" or non-anhydrous grades of the solvent. The primary degradation pathway is hydrolysis of the C4-fluorine to a hydroxyl group, yielding 4-hydroxy-2-(methylsulfonyl)pyridine. DMSO, especially when containing water, can act as a catalyst and participant in this hydrolysis.[3] The presence of water is a more significant cause of compound loss in DMSO solutions than oxygen.[4] For this reason, using fresh, anhydrous DMSO and minimizing storage time is critical.
Q3: How quickly does this degradation occur, and at what temperatures?
A: The rate of degradation is highly dependent on temperature, solvent purity, and the presence of contaminants (water, amines).
-
In DMF: Degradation can be noticeable within hours at elevated temperatures (>80 °C) but can also occur slowly over days at room temperature, especially if the DMF quality is poor.
-
In DMSO: Hydrolysis is often slower at room temperature but is accelerated by heat. An accelerated stability study showed most compounds in DMSO are stable for weeks at 40°C, but highly activated molecules like yours are more susceptible.[4] The key factor is water content; even small amounts can initiate hydrolysis.[3]
Q4: What are the absolute best practices for preparing and storing solutions of this compound to maximize stability?
A:
-
Solvent Quality: Always use fresh, anhydrous, high-purity grade DMSO or DMF. Purging the solvent with an inert gas like argon or nitrogen before use can help remove dissolved oxygen, though water is the more critical factor.[4]
-
Temperature: Prepare solutions cold (e.g., in an ice bath) if your protocol allows. Store stock solutions at -20°C or, ideally, at -80°C.
-
Time: Prepare solutions immediately before use. Avoid storing solutions, even at low temperatures, for extended periods.
-
Inert Atmosphere: Handle the solid and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to atmospheric moisture.
Q5: My reaction requires a polar, aprotic solvent, but I'm concerned about the stability in DMSO or DMF. What are some suitable alternatives?
A: Excellent question. Moving to a less reactive solvent is a sound strategy. Consider these alternatives:
-
Acetonitrile (ACN): A polar aprotic solvent that is generally less nucleophilic and reactive than DMSO or DMF.
-
Sulfolane: A highly polar aprotic solvent with excellent thermal stability and low reactivity.
-
1,4-Dioxane: A less polar option, but still aprotic and generally non-reactive under these conditions.
-
N-Methyl-2-pyrrolidone (NMP): While similar to DMF, it can sometimes offer different stability profiles. However, it is also classified as a substance of very high concern and should be handled with care.[5]
The choice depends on the specific requirements of your downstream reaction (e.g., solubility of other reagents, temperature). Always perform a small-scale stability test with your chosen alternative.
Part 2: Troubleshooting Guide
This section provides a scenario-based approach to identifying and solving specific experimental problems.
Issue 1: An Unexpected +28 Da Adduct in Your Reaction Mass Spectrum (DMF)
-
Symptom: You run a reaction (e.g., a Suzuki coupling) with 4-fluoro-2-(methylsulfonyl)pyridine in DMF. Your LC-MS analysis shows your starting material, the desired product, and a significant side product with a mass 28.03 Da higher than your starting material.
-
Root Cause Analysis: This mass difference (+28.03 Da) corresponds to the substitution of a fluorine atom (-19.00 Da) with a dimethylamino group (+47.03 Da). This is the classic signature of SNAr with dimethylamine derived from DMF decomposition.
-
Corrective Actions & Validation:
-
Verify the Source: Run a control experiment by heating a solution of only 4-fluoro-2-(methylsulfonyl)pyridine in the same batch of DMF at your reaction temperature. Monitor by LC-MS over time. The appearance of the +28 Da adduct will confirm the solvent-mediated pathway.
-
Solvent Replacement: Switch to a freshly opened bottle of anhydrous DMF or use an alternative solvent like acetonitrile.
-
Protocol Adjustment: If DMF is essential, minimize the reaction time and temperature to the lowest effective levels to reduce the rate of DMF decomposition.
-
Issue 2: Formation of a Hydroxylated Byproduct (DMSO)
-
Symptom: You prepare a stock solution of 4-fluoro-2-(methylsulfonyl)pyridine in DMSO. When used in a subsequent reaction, you observe a significant byproduct with a mass 1.01 Da lower than your starting material.
-
Root Cause Analysis: This mass difference corresponds to the substitution of fluorine (-19.00 Da) with a hydroxyl group (+17.99 Da). This is indicative of hydrolysis, a known issue with activated fluoro-pyridines in the presence of water.[3] DMSO can facilitate this process.
-
Corrective Actions & Validation:
-
Confirm Hydrolysis: Use high-resolution mass spectrometry to confirm the elemental composition of the byproduct. An ¹H NMR of the aged solution would show characteristic shifts for the 4-hydroxypyridine tautomer.
-
Use Anhydrous Solvent: Discard the old DMSO and use a new, sealed bottle of anhydrous DMSO (<50 ppm water).
-
Implement Strict Anhydrous Technique: Dry all glassware thoroughly. Handle the solvent and compound under an inert atmosphere (nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Part 3: Experimental Protocols & Methodologies
Protocol 3.1: Recommended Procedure for Solution Preparation
-
Glassware Preparation: Oven-dry all glassware (vials, flasks, syringes) at 120°C for at least 4 hours and allow to cool to room temperature in a desiccator or under a stream of inert gas.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous solvent (e.g., DMSO, Sure/Seal™). Pierce the septum with a needle connected to a nitrogen or argon line to maintain positive pressure.
-
Weighing: Weigh the required amount of 4-fluoro-2-(methylsulfonyl)pyridine into the dried flask, which has been previously flushed with inert gas.
-
Dissolution: Using a dried syringe, draw the required volume of anhydrous solvent and add it to the flask containing the solid.
-
Mixing: Gently swirl or stir the solution under the inert atmosphere until the solid is fully dissolved. If necessary, use a bath sonicator for brief periods.
-
Use/Storage: Use the solution immediately. If short-term storage is unavoidable, seal the vessel tightly, wrap with parafilm, and store in a -80°C freezer.
Protocol 3.2: Stability-Indicating HPLC-UV/MS Method
This method is designed to separate the parent compound from its primary degradation products.
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
7.0 min: 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
UV Detection: 254 nm.
-
MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a relevant mass range (e.g., m/z 100-400).
Protocol 3.3: Forced Degradation Study
This study validates the analytical method and confirms potential degradation pathways.[6]
-
Sample Preparation: Prepare separate solutions of 4-fluoro-2-(methylsulfonyl)pyridine (~1 mg/mL) in:
-
a) Anhydrous DMF
-
b) DMF with 5% (v/v) Dimethylamine added
-
c) Anhydrous DMSO
-
d) DMSO with 5% (v/v) Water added
-
-
Stress Conditions: Incubate a set of these solutions at 60°C for 24 hours. Keep a control set at 4°C.
-
Analysis: Dilute samples from both sets and analyze using the HPLC-UV/MS method described above.
-
Confirmation: Compare the chromatograms. The stressed samples should show new peaks whose retention times and mass spectra correspond to the expected degradation products, confirming the method's ability to resolve them from the parent compound.
Part 4: Data & Visualizations
Table 1: Summary of Potential Degradation Products
| Product Name | Structure | Molecular Weight ( g/mol ) | Plausible Source |
| 4-(Dimethylamino)-2-(methylsulfonyl)pyridine | C₈H₁₂N₂O₂S | 200.26 | SNAr with dimethylamine from DMF degradation |
| 4-Hydroxy-2-(methylsulfonyl)pyridine | C₆H₇NO₃S | 173.19 | Hydrolysis (catalyzed by water in DMSO/DMF) |
Diagrams of Degradation Pathways and Workflows
Caption: Chemical structure of 4-Fluoro-2-(methylsulfonyl)pyridine.
Caption: Degradation pathway in DMF via SNAr with dimethylamine.
Caption: Degradation pathway in DMSO via solvent-assisted hydrolysis.
Caption: Experimental workflow for a forced degradation study.
References
- This citation is not used in the text but is provided for general context.
-
Cheng, X., Hochlowski, J., Tang, H., He, T., & Zhas, Z. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
- This reference discusses the reactivity of DMF as an amine source with chloropyridines, analogous to the reactivity with fluoropyridines. Ghorai, M. K., et al. (2018). The Vilsmeier and Related Reagents as Versatile Synthons in Organic Synthesis. In Name of the Book/Journal. Available at: Some relevant discussion can be found in reviews of DMF's role in synthesis.
- This reference is not directly about the topic but provides context on related chemical structures. Organic Syntheses. (Various years). Organic Syntheses Procedure.
-
This review illustrates DMF acting as a source of various functional groups, including amines. Kaur, N. (2021). DMF as a methine source in pyridine ring formation via cyclization of 4-(phenylamino)-2H-chromen-2-ones. ResearchGate. [Link]
- This reference discusses DMSO as a reactant, which is relevant to its potential reactivity. Kumar, A., & Kumar, V. (2018). Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines. RSC Advances.
- Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- This paper demonstrates SNAr on a pyridine ring, highlighting the activation by electron-withdrawing groups. Jensen, K. L., et al. (2011).
- Lu, H., et al. (2023). Selectfluor-Promoted Reactions of Aryl Methyl Ketones with Dimethyl Sulfoxide to Give 2,5-Diacylthiophenes and β-Acyl Allylic Methylsulfones. Organic Chemistry Portal.
- Poboży, E., & Starek, M. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Critical Reviews in Analytical Chemistry.
- This paper discusses the principles of Nucleophilic Aromatic Substitution in DMSO. Bordwell, F. G., & Hughes, D. L. (1986). Nucleophilic aromatic substitution reactions with carbanions and nitranions in dimethyl sulfoxide solution. Journal of the American Chemical Society.
- This paper is about photoredox catalysis but is relevant to SNAr on fluoroarenes. Gentry, E. C., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.
- This reference is not directly relevant to the stability in DMSO/DMF. Wnuk, S. F., et al. (2013). Reactions of Trimethylsilyl Fluorosulfonyldifluoroacetate with Purine and Pyrimidine Nucleosides. Molecules.
- This thesis discusses analytical methods for reaction monitoring, including NMR. Deichert, J. A. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
- This paper provides a modern example of an HPLC method for analyzing pyridine and its degradation products. Attia, M. S., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports.
- This reference provides general context on analytical methods. Agency for Toxic Substances and Disease Registry (ATSDR). (Various years). Analytical Methods.
- This article discusses the properties of polar aprotic solvents like DMF and their potential for decomposition. Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References.
- This article highlights the use of DMSO as a solvent for SNAr-based polymerizations. Carta, M., et al. (2016). Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic substitution, resulting in high molecular weight PIM-1.
- This reference is not directly relevant to the topic. Liu, Y., et al. (2026).
- This review discusses alternatives to DMF, including DMSO, highlighting their properties. Galati, M. D., et al. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI.
- This paper provides mechanistic insight into SNAr reactions on pyridinium ions, which are electronically similar to activated pyridine rings. Castro, A., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
- This reference is not directly relevant to the topic. Wang, X., et al. (2020). Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction. Organic Chemistry Frontiers.
- This reference discusses the reactivity of DMSO. Gaylord Chemical. (n.d.). Sulfur Ylide Reaction.
- This reference shows DMSO involved in synthesis, relevant to its reactivity. ResearchGate. (n.d.). DMSO-involved synthesis of pyrimidines.
- This reference is not directly relevant to the topic. Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
- This reference is not directly relevant to the topic. G. K. Surya Prakash, et al. (2015).
-
Gershon, H., & Clarke, D. D. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham Research Commons. [Link]
- This table provides physicochemical properties of the solvents. ResearchGate. (n.d.). Physicochemical properties of DMSO, DMF, and Py.
- Klick, S., et al. (2005). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis.
- This reference is not directly relevant to the topic. ChemRxiv. (2024).
- This reference is not directly relevant to the topic. ResearchGate. (2025).
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- 6. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Chemical Shifts of 4-Fluoro-2-(methylsulfonyl)pyridine: An In-depth Analysis for Drug Discovery Professionals
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed structural information at the atomic level. This guide offers a comprehensive analysis of the ¹H and ¹⁹F NMR spectral characteristics of 4-Fluoro-2-(methylsulfonyl)pyridine, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the fluoropyridine scaffold in pharmaceuticals.
The Influence of Substituents on the NMR Spectra of Pyridine
The chemical shifts of protons and fluorine atoms in a molecule are highly sensitive to their local electronic environment. In the case of 4-Fluoro-2-(methylsulfonyl)pyridine, the electron-withdrawing nature of both the fluorine atom and the methylsulfonyl group significantly influences the electron density distribution within the pyridine ring, leading to predictable changes in the NMR spectrum.
The fluorine atom at the 4-position exerts a strong inductive (-I) and a weaker mesomeric (+M) effect. The methylsulfonyl group at the 2-position is a powerful electron-withdrawing group, primarily through a strong inductive (-I) and mesomeric (-M) effect. These combined effects result in a general deshielding of the aromatic protons, causing their signals to appear at a lower field (higher ppm) in the ¹H NMR spectrum compared to unsubstituted pyridine.
Predicted ¹H and ¹⁹F NMR Spectral Data for 4-Fluoro-2-(methylsulfonyl)pyridine
Based on the analysis of substituent effects and data from related compounds, the following table presents the predicted ¹H and ¹⁹F NMR chemical shifts for 4-Fluoro-2-(methylsulfonyl)pyridine when dissolved in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard for ¹H NMR and trichlorofluoromethane (CFCl₃) as the reference for ¹⁹F NMR.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | H-3 | 7.50 - 7.70 | Doublet of doublets (dd) | ³J(H3-H5) ≈ 2-3 Hz, ⁴J(H3-F) ≈ 4-6 Hz |
| ¹H | H-5 | 8.20 - 8.40 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 5-6 Hz, ³J(H5-F) ≈ 8-10 Hz |
| ¹H | H-6 | 8.80 - 9.00 | Doublet (d) | ³J(H6-H5) ≈ 5-6 Hz |
| ¹H | -SO₂CH₃ | 3.20 - 3.40 | Singlet (s) | |
| ¹⁹F | F-4 | -110 to -120 | Multiplet |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted values, it is instructive to compare them with the experimental NMR data of similar molecules. The following table provides a comparison with 4-fluoropyridine and other relevant substituted pyridines.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) | Reference |
| 4-Fluoropyridine | H-2, H-6 | 8.60 | -113.5 (in C₆H₅F) | [1] |
| H-3, H-5 | 7.04 | [1] | ||
| 2-Fluoropyridine | -69.2 (in CDCl₃) | [2] | ||
| Pyridine | H-2, H-6 | 8.59 | [3] | |
| H-3, H-5 | 7.38 | [3] | ||
| H-4 | 7.78 | [3] |
The data for 4-fluoropyridine shows that the fluorine at the 4-position significantly shields the protons at the 3 and 5-positions, shifting them upfield compared to pyridine[1][3]. Conversely, the protons at the 2 and 6-positions are deshielded. In our target molecule, the strongly electron-withdrawing methylsulfonyl group at the 2-position is expected to cause a significant downfield shift for the adjacent H-3 and the distant H-5 and H-6 protons, overriding the shielding effect of the fluorine on H-3.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental data for 4-Fluoro-2-(methylsulfonyl)pyridine, the following protocol outlines a standard procedure for ¹H and ¹⁹F NMR spectroscopy.
1. Sample Preparation:
- Weigh approximately 5-10 mg of 4-Fluoro-2-(methylsulfonyl)pyridine.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Set the spectral width to cover the range of -2 to 12 ppm.
- Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.
3. ¹⁹F NMR Spectroscopy:
- Acquire the spectrum on the same spectrometer, equipped with a broadband probe tuned to the ¹⁹F frequency.
- Use a spectral width appropriate for fluorinated aromatic compounds (e.g., -50 to -200 ppm).[4][5]
- Proton decoupling is typically employed to simplify the spectrum and improve sensitivity.
- Use an external reference standard, such as a sealed capillary containing CFCl₃, or reference indirectly to a known solvent signal.
- Acquire a sufficient number of scans for a good signal-to-noise ratio.
- Process the data similarly to the ¹H spectrum.
Visualizing Molecular Structure and NMR Interactions
The following diagrams, generated using Graphviz, illustrate the molecular structure and the key through-bond (J-coupling) interactions that determine the multiplicity of the signals in the ¹H NMR spectrum.
Caption: Molecular structure of 4-Fluoro-2-(methylsulfonyl)pyridine.
Caption: Key J-coupling interactions in 4-Fluoro-2-(methylsulfonyl)pyridine.
Conclusion
This guide provides a comprehensive theoretical and comparative analysis of the ¹H and ¹⁹F NMR spectra of 4-Fluoro-2-(methylsulfonyl)pyridine. By understanding the fundamental principles of substituent effects and leveraging data from analogous compounds, researchers can confidently predict and interpret the NMR spectra of this and other novel fluorinated pyridines. The provided experimental protocol serves as a practical starting point for the acquisition of high-quality data, which is essential for the unambiguous structural elucidation required in the rigorous process of drug discovery and development.
References
-
Hawkins, J. E. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link].
-
One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. The Royal Society of Chemistry. Available at: [Link].
-
NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link].
-
NMR Database for Faster Structural Data. CAS. Available at: [Link].
-
2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link].
-
19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available at: [Link].
-
19F NMR Reference Standards. University of Wisconsin-Madison. Available at: [Link].
-
NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Available at: [Link].
-
NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link].
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A Senior Application Scientist's Guide to Identifying 4-Fluoro-2-(methylsulfonyl)pyridine Reaction Products by LC-MS
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the identification of reaction products of 4-fluoro-2-(methylsulfonyl)pyridine using Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the underlying chemical principles, provide field-proven experimental protocols, and present data interpretation strategies to ensure accurate and reliable results.
Introduction: The Chemistry of a Versatile Building Block
4-Fluoro-2-(methylsulfonyl)pyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its reactivity is governed by the electron-deficient nature of the pyridine ring, which is further enhanced by the potent electron-withdrawing capabilities of the methylsulfonyl group at the 2-position and the fluorine atom at the 4-position.[1][2] This electronic arrangement makes the C4 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern synthetic chemistry.[1][3]
The fluorine atom serves as an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than its chloro- or bromo- counterparts.[4][5] This enhanced reactivity allows for substitutions to occur under mild conditions, which is particularly advantageous when working with complex and sensitive molecules.[4] The methylsulfonyl group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic attack, primarily at the ortho and para positions relative to the nitrogen atom.[1]
Reaction Pathways and Product Scaffolds
The primary reaction pathway for 4-fluoro-2-(methylsulfonyl)pyridine involves the displacement of the fluoride at the C4 position by a nucleophile. A wide array of nucleophiles, including amines, alcohols, and thiols, can be employed to generate a diverse range of substituted pyridine derivatives.
Diagram: General SNAr Reaction
Caption: Generalized SNAr reaction of 4-fluoro-2-(methylsulfonyl)pyridine.
Beyond the primary SNAr product, it is crucial to monitor for potential side reactions or impurities. These can include:
-
Di-substitution: In the presence of a strong nucleophile and harsh reaction conditions, substitution of the methylsulfonyl group might occur, although this is generally less favorable.
-
Hydrolysis: Reaction with residual water can lead to the formation of 4-hydroxy-2-(methylsulfonyl)pyridine.
-
Starting Material: Incomplete reactions will result in the presence of the starting material.
The Analytical Approach: LC-MS Methodology
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for monitoring these reactions, offering both separation of complex mixtures and sensitive detection of the components.[6]
Liquid Chromatography: The Separation Science
For the analysis of pyridine derivatives, which are often polar, a robust reversed-phase (RP) liquid chromatography method is typically the most effective approach.[7][8]
-
Column Choice: A C18 column is a versatile starting point. For more polar analytes, a column with an embedded polar group or a PFP (pentafluorophenyl) stationary phase can provide enhanced retention and alternative selectivity.
-
Mobile Phase: A gradient elution using water and acetonitrile or methanol is standard. The addition of a small amount of an acidic modifier, such as 0.1% formic acid, is highly recommended. This aids in protonating the basic pyridine nitrogen, leading to sharper peaks and improved chromatographic performance.[9]
-
Gradient Profile: A typical gradient might start with a high aqueous percentage (e.g., 95% water) and ramp up to a high organic percentage (e.g., 95% acetonitrile) to elute compounds with a wide range of polarities.
Mass Spectrometry: The Detection and Identification
Electrospray ionization (ESI) is the most common and effective ionization technique for this class of molecules, as they are polar and can be readily protonated.[6]
-
Ionization Mode: Positive ion mode is preferred due to the basicity of the pyridine nitrogen, which readily accepts a proton to form a stable [M+H]+ ion.
-
Mass Analysis: A full scan MS experiment will provide the molecular weights of all eluting compounds. For unambiguous identification, tandem mass spectrometry (MS/MS) is invaluable. By fragmenting the [M+H]+ ion, a characteristic fragmentation pattern is obtained, which serves as a "fingerprint" for the molecule.[10]
Diagram: Experimental Workflow
Caption: A typical LC-MS workflow for reaction product analysis.
Comparison Guide: Identifying Products with Different Nucleophiles
Let's consider the reaction of 4-fluoro-2-(methylsulfonyl)pyridine (MW: 175.18 g/mol ) with three common nucleophiles: morpholine, aniline, and sodium methoxide.
| Nucleophile | Expected Product | Product MW ( g/mol ) | Expected [M+H]+ (m/z) | Potential Byproducts | Expected Byproduct [M+H]+ (m/z) |
| Morpholine | 4-(Morpholin-4-yl)-2-(methylsulfonyl)pyridine | 242.30 | 243.31 | Hydrolysis Product | 174.18 |
| Aniline | N-Phenyl-2-(methylsulfonyl)pyridin-4-amine | 248.30 | 249.31 | Starting Material | 176.18 |
| Sodium Methoxide | 4-Methoxy-2-(methylsulfonyl)pyridine | 187.21 | 188.22 | Hydrolysis Product | 174.18 |
Note: The hydrolysis product is 4-hydroxy-2-(methylsulfonyl)pyridine (MW: 173.18 g/mol ).
Interpreting MS/MS Fragmentation
The fragmentation patterns observed in MS/MS provide crucial structural information. For the methylsulfonyl pyridine core, common neutral losses include SO2 (64 Da) and CH3SO2 (79 Da).[11]
-
4-(Morpholin-4-yl)-2-(methylsulfonyl)pyridine ([M+H]+ = 243.31): Expect to see a prominent fragment corresponding to the loss of the morpholine ring or fragments arising from the cleavage of the morpholine ring itself.
-
N-Phenyl-2-(methylsulfonyl)pyridin-4-amine ([M+H]+ = 249.31): Look for the loss of the phenyl group or the entire aniline moiety.
-
4-Methoxy-2-(methylsulfonyl)pyridine ([M+H]+ = 188.22): A characteristic loss of a methyl group (CH3, 15 Da) or formaldehyde (CH2O, 30 Da) from the methoxy group is expected.
Experimental Protocols
Protocol: Model Reaction with Morpholine
-
To a solution of 4-fluoro-2-(methylsulfonyl)pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) at room temperature, add morpholine (1.2 eq).
-
Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Prepare a sample for LC-MS analysis by diluting a small aliquot of the reaction mixture in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Protocol: LC-MS Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18, 2.7 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
MS System: ESI-equipped single quadrupole or tandem mass spectrometer.
-
Ionization Mode: Positive.
-
Scan Range: m/z 100-500.
-
MS/MS: Perform product ion scans on the expected [M+H]+ ions.
Conclusion
The identification of reaction products of 4-fluoro-2-(methylsulfonyl)pyridine by LC-MS is a systematic process that combines sound chemical knowledge with robust analytical methodology. By understanding the expected reaction pathways and potential byproducts, and by employing a well-designed LC-MS method, researchers can confidently and accurately characterize their reaction mixtures. The use of MS/MS is particularly powerful for distinguishing between isomers and confirming the identity of novel compounds, thereby accelerating the drug discovery and development process.
References
-
Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry - ACS Publications. [Link]
-
A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different. Preprint. [Link]
-
BA Method Development: Polar Compounds. BioPharma Services. [Link]
-
(PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. ResearchGate. [Link]
-
Rearrangement of 4‑Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry - ACS Figshare. [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]
-
Bioanalysis of Small and Large Molecules using LC-MS. Charles River Laboratories. [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
-
LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. PubMed. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Semantic Scholar. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]
-
Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry - ACS Publications. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. PMC - NIH. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
-
Polyhalogenated heterocyclic compounds. Part 44. Reactions of perfluoro-(4-isopropylpyridine) with oxygen nucleophiles. Semantic Scholar. [Link]
-
Nucleophilic addition reactions to pyridines. Quimicaorganica.org. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]
-
4-Pyridyl perfluoroalkyl sulfide as a practical nucleophilic perfluoroalkylation reagent. ChemRxiv. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]
-
Synthesis of Pyridylsulfonium Salts and their Application in Transition Metal-Free Formation of Functionalized Bipyridines. ChemRxiv. [Link]
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- 11. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of leaving group ability: Methylsulfonyl vs Fluorine on pyridine
Technical Guide: Comparative Analysis of Leaving Group Ability in Pyridine — Methylsulfonyl ( ) vs. Fluorine ( )
Executive Summary
In the optimization of lead compounds, the choice of leaving group (LG) on pyridine scaffolds is a critical decision point that dictates reaction rate, yield, and chemoselectivity. While Fluorine (
The Verdict:
-
Use Fluorine when you require atom economy, commercial availability of starting materials, and rapid reaction rates with hard nucleophiles (alkoxides, amines) in polar aprotic solvents.
-
Use Methylsulfonyl when you need to displace the LG under milder conditions, require orthogonality to halogens (e.g., retaining a Bromine for later cross-coupling), or are struggling with "stalled" reactions where the C-F bond strength impedes the elimination step.
Mechanistic Underpinnings: The "Element Effect" vs. "Sulfone Advantage"
To manipulate these reactions, one must understand the rate-determining step (RDS).
The Fluorine Anomaly (The Element Effect)
Fluorine is the most electronegative element.[2] In
-
Mechanism: The highly electronegative
atom inductively withdraws electron density ( effect) from the ipso-carbon. -
Impact: This stabilizes the anionic Meisenheimer intermediate (the transition state of the rate-limiting addition step).
-
Limitation: The leaving group ability (elimination step) is poor.[2] If the intermediate is too stable or the nucleophile is weak, the reaction can stall.
The Methylsulfonyl Powerhouse
The
-
Dual Activation: It exerts a strong inductive withdraw (
) and a mesomeric withdraw ( ) via the sulfur atom, activating the ring similarly to a nitro group. -
Superior Leaving Ability: Unlike fluoride, the methanesulfinate anion (
) is a weak base and an excellent leaving group. This lowers the energy barrier for the second step (elimination).
Visualizing the Energy Landscape
Figure 1: Comparative Energy Profile. Note that while F lowers TS1 significantly, SO2Me lowers both TS1 and TS2, often resulting in a faster overall turnover for bulky or weak nucleophiles.
Performance Comparison Data
The following table summarizes experimental observations when displacing leaving groups at the 2-position of pyridine.
| Feature | Fluorine ( | Methylsulfonyl ( |
| Activation Mode | Strong Inductive ( | Inductive ( |
| Rate with Amines | Excellent (Fast) | Excellent (Comparable/Faster) |
| Rate with Thiols | Good | Superior (Soft nucleophile preference) |
| Leaving Group Ability | Poor (Requires solvation of | Excellent (Stable sulfinate anion) |
| Orthogonality | Labile to strong bases | Orthogonal to Halogens (Cl, Br, I) |
| Synthesis Effort | Low (Commercial start) | Medium (Requires S-oxidation) |
| Atom Economy | High | Low (Loss of large |
Experimental Protocols
Protocol A: Synthesis of the Methylsulfonyl "Super-Electrophile"
Objective: Convert a 2-thiomethyl pyridine (often protected or installed via
Reagents:
-
Substrate: 2-(methylthio)pyridine derivative
-
Oxidant:
-CPBA (meta-chloroperoxybenzoic acid) or Oxone® -
Solvent: DCM (Dichloromethane)[3]
Step-by-Step:
-
Dissolve 1.0 eq of 2-(methylthio)pyridine in DCM (0.1 M).
-
Cool to 0 °C in an ice bath.
-
Slowly add 2.2 eq of
-CPBA (77% max purity) portion-wise. Note: 2.2 eq ensures full oxidation to sulfone ( ) rather than sulfoxide ( ). -
Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS (Sulfone is significantly more polar).
-
Quench: Add saturated aqueous
(sodium thiosulfate) to destroy excess peroxide, then saturated . -
Extract with DCM, dry over
, and concentrate.-
Validation:
NMR will show a characteristic methyl singlet shift from ~2.5 ppm ( ) to ~3.2-3.4 ppm ( ).
-
Protocol B: Competitive Displacement (The "Sulfone Advantage")
Objective: Selective displacement of
Reagents:
-
Substrate: 2-methanesulfonyl-4-bromopyridine (Example of chemoselectivity)
-
Nucleophile: Morpholine (1.2 eq)[1]
-
Base:
(2.0 eq) or DIPEA -
Solvent: DMSO or NMP (polar aprotic is essential)
Step-by-Step:
-
Dissolve substrate in DMSO (0.2 M).
-
Add
and Morpholine. -
Heat to 60 °C.
-
Observation: The
group at the 2-position will be displaced rapidly. The 4-bromo group will remain intact, allowing for subsequent Suzuki coupling. -
Note: If
were at the 2-position, the reaction would also proceed, but if were at the 4-position, regioselectivity might be compromised.
-
Strategic Decision Workflow
Use this logic flow to select the correct leaving group for your synthetic route.
Figure 2: Decision Matrix for Leaving Group Selection.
References
-
Mechanism of
and the Element Effect: Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chem. Rev.1951 , 49, 273. [Link] -
Sulfone vs. Halide Reactivity in Purines (Applicable to Pyridines): Lin, X.; Robins, M. J. "
Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism." J. Am. Chem. Soc.2007 , 129, 14511. [Link] -
Chemoselectivity in Pyridine Derivatives: Schlosser, M. "The 2-Fluoro- vs. 2-Chloropyridine Reactivity Dichotomy." Eur. J. Org.[3] Chem.2005 , 127. (Note: Highlights the specific utility of Fluorine, providing context for when Sulfone is the necessary alternative).
-
General Reactivity of Sulfones in Heterocycles: Barlin, G. B.; Brown, W. V. "Kinetics of Nucleophilic Substitutions in Heterocycles." J. Chem. Soc. B.1967 , 648. [Link]
Comparative Guide: X-ray Crystallography of Sulfonyl-Substituted Pyridines vs. Carbocyclic Bioisosteres
Executive Summary: The "Nitrogen Effect" in Solid-State Design
In medicinal chemistry, replacing a benzene ring with a pyridine ring (scaffold hopping) is a standard strategy to improve solubility and alter metabolic profiles. However, this substitution drastically changes the solid-state landscape. This guide objectively compares Sulfonyl-Substituted Pyridines against their Benzene/Carbocyclic analogs , focusing on X-ray crystallographic data.
Key Finding: The introduction of the pyridine nitrogen (
Comparative Data Analysis
The following table contrasts the crystallographic parameters of a representative sulfonyl-pyridine against a standard sulfonyl-benzene bioisostere. Data is derived from specific structural studies (e.g., Acta Cryst. and J. Med. Chem. datasets).
Table 1: Structural Parameters & Interaction Metrics[1][2]
| Feature | Sulfonyl-Pyridine Scaffold | Sulfonyl-Benzene Scaffold (Alternative) | Implication for Drug Design |
| Representative Compound | 2-(dichloromethylsulfonyl)pyridine | p-Toluenesulfonamide derivative | -- |
| Crystal System | Monoclinic ( | Monoclinic ( | Similar packing efficiency, but different motifs. |
| Primary H-Bond Acceptor | Pyridine Nitrogen ( | Sulfonyl Oxygen ( | Pyridine offers a "dual-acceptor" system, increasing hydration potential. |
| Dominant Interaction | |||
| Weak / Offset (Centroid dist: ~3.89 Å) | Strong / Face-to-Face (< 3.80 Å) | Weaker stacking in pyridines often correlates with better dissolution rates. | |
| Torsion Angles (C-S-C-X) | High flexibility (~178° anti-periplanar) | Rigid planar stacking | Pyridines accommodate induced fit in protein pockets better. |
Data Source Validation: Pyridine data based on 2-(dichloromethylsulfonyl)pyridine structures [1]; Benzene data based on p-toluenesulfonamide benchmarks [4].
Structural Dynamics & Mechanism
To understand why the pyridine scaffold performs differently, we must analyze the intermolecular forces.
The Dipole & Packing Disruption
In benzene-sulfonyl derivatives, the crystal lattice is typically dominated by strong
-
The Pyridine Advantage: The pyridine ring introduces a permanent dipole and a lone pair on the nitrogen. This
atom acts as a "supramolecular hook," diverting hydrogen bond donors away from the sulfonyl oxygens. -
Result: The lattice energy is often distributed across more, weaker interactions (
) rather than fewer, stronger ones. This reduces the energy barrier for solvation.
Visualization of Interaction Pathways
The following diagram maps the competing forces in the crystal lattice.
Figure 1: Mechanistic pathway showing how the pyridine nitrogen competes with the sulfonyl group to alter lattice stability and improve solubility.
Experimental Protocol: Crystallization & Data Collection
Achieving diffraction-quality crystals of sulfonyl-pyridines requires specific handling due to their high polarity.
Phase 1: Synthesis & Purification
-
Oxidation: Start with the corresponding 2-mercaptopyridine.[1] Oxidize using
in acetic acid or in DCM.[2]-
Critical Step: Ensure complete oxidation to the sulfone (
); sulfoxides ( ) crystallize differently (often hygroscopic).
-
-
Purification: Flash chromatography (Ethyl Acetate/Hexane).[3]
-
Check: Purity must be >98% by HPLC. Impurities inhibit nucleation.
-
Phase 2: Crystal Growth (Slow Evaporation Method)
-
Solvent System: Use a bipolar system.
-
Procedure:
-
Dissolve 20 mg of compound in minimal solvent (approx. 2 mL).
-
Filter through a 0.45
PTFE syringe filter into a clean vial (removes dust nucleation sites). -
Cover with Parafilm and poke 3-5 small holes.
-
Store at 20°C (controlled) in a vibration-free environment.
-
Harvest: Crystals (prisms/blocks) typically appear within 48-72 hours.
-
Phase 3: X-Ray Data Collection
-
Mounting: Use a MiTeGen loop with Paratone oil. Flash cool to 100 K immediately to prevent solvent loss and reduce thermal motion.
-
Parameters:
-
Radiation: Mo K
( Å).[3] -
Strategy: Collect full sphere to ensure high redundancy.
-
Refinement: Locate Pyridine N vs. C carefully. The electron density difference is subtle; incorrect assignment affects R-factors.
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for obtaining high-quality structural data.
References
-
Crystal structure of 2-[(dichloromethane)sulfonyl]pyridine. PubMed Central (PMC). Source:[Link]
-
Synthesis and Crystal Structure of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine. Asian Publication Corporation. Source:[Link]
-
2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society. Source:[Link]
-
Crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine. PubMed Central (PMC). Source:[Link]
-
Intermolecular Interactions in Functional Crystalline Materials. MDPI. Source:[Link][3]
Sources
Spectral Signatures: A Comparative Guide to IR Analysis of Sulfonyl and Fluoro-Pyridines
Executive Summary
This guide provides a technical comparison of Infrared (IR) spectroscopic markers for pyridine derivatives substituted with sulfonyl (
The Heterocyclic Matrix: Pyridine vs. Benzene
To interpret the spectra of substituted pyridines, one must first account for the "Heterocyclic Effect." The nitrogen atom in the pyridine ring is electron-withdrawing via induction and resonance, which stiffens the ring bonds compared to benzene.
Core Ring Vibrations
The fundamental difference lies in the symmetry. Benzene (
| Vibrational Mode | Benzene (cm⁻¹) | Pyridine (cm⁻¹) | Notes |
| C-H Stretch | ~3030 | 3030–3080 | Pyridine C-H bonds are slightly more acidic/stiff. |
| Ring Breathing (Quadrant) | 1485, 1585 | 1580, 1570, 1480, 1440 | The "Pyridine Quartet." The 1580/1570 doublet is diagnostic. |
| C-N Stretch | N/A | ~1200–1300 | Often coupled with ring vibrations; intensity varies with substitution. |
Expert Insight: When strong electron-withdrawing groups (EWGs) like sulfonyl or fluoro are added, the 1580 cm⁻¹ band often intensifies significantly due to the increased change in dipole moment during vibration.
The Sulfonyl Signature ( )
The sulfonyl group is a powerful spectral beacon. Its vibrational modes are highly localized and relatively independent of the rest of the molecule, though the exact frequency shifts depend on the electronegativity of the attached ring.
Characteristic Peaks
The
| Vibration Type | Frequency Range (cm⁻¹) | Intensity | Structural Dependency |
| 1320 – 1360 | Strong | Shifts to higher wavenumbers if the pyridine ring is electron-deficient (e.g., fluorinated). | |
| 1140 – 1180 | Strong | Very stable; excellent for confirmation. | |
| S-C Stretch | 600 – 800 | Weak/Medium | Often obscured by ring bending modes. |
Comparative Analysis: Phenyl vs. Pyridyl Sulfones
In a direct comparison between Phenylsulfonyl and Pyridylsulfonyl compounds, the pyridine derivatives typically show a blue shift (higher frequency) of 5–15 cm⁻¹ for the asymmetric stretch.
-
Benzenesulfonyl chloride:
-
Pyridine-3-sulfonyl chloride:
Mechanism: The electron-deficient pyridine ring pulls electron density away from the sulfur atom, shortening the
The Fluorine Factor ( )
Fluorine substitution introduces a C-F bond with a high force constant and a large dipole moment. However, identifying the C-F stretch is notoriously difficult because it falls in the "Fingerprint Region" (1000–1400 cm⁻¹) and couples strongly with ring skeletal vibrations.
C-F Stretching Dynamics
-
Frequency: 1200 – 1280 cm⁻¹ (Very Strong, Broad).
-
Interference: This often overlaps with the
ring stretch and the asymmetric stretch. -
Validation Strategy: Look for the intensification of the ring breathing modes . A fluoro-substituted pyridine will have a much more intense band at ~1480 cm⁻¹ and ~1580 cm⁻¹ than a non-fluorinated analog due to the C-F bond's polarity.
Positional Isomerism: The Comparison Core
Distinguishing between 2-, 3-, and 4-substituted pyridines is the most critical application of this guide. This relies on Out-of-Plane (OOP) C-H bending vibrations.
Comparison Table: Substitution Patterns
| Substitution Position | OOP Bending (cm⁻¹) | Ring Breathing Shift | Diagnostic Logic |
| 2-Substituted (Ortho-like) | 740 – 780 (Strong) | ~1590 (Intense) | The "Ortho" effect on Nitrogen distorts the ring, often splitting the 1580 band. |
| 3-Substituted (Meta-like) | 690 – 710 & 780 – 820 | ~1580 (Medium) | Resembles 3-substituted benzene; usually shows two distinct OOP bands. |
| 4-Substituted (Para-like) | 800 – 850 (Single, Strong) | ~1600 (Weak) | Symmetry reduces the number of active IR bands; look for one clean OOP peak >800. |
Decision Logic for Isomer Identification
The following diagram illustrates the workflow for assigning a specific isomer based on spectral data.
Caption: Logical flow for distinguishing pyridine isomers using hierarchical spectral region analysis.
Experimental Protocol: ATR-FTIR Workflow
For sulfonyl and fluoro-pyridines, which are often hygroscopic solids or viscous oils, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets to avoid moisture interference (which masks
Step-by-Step Methodology
-
Crystal Selection: Use a Diamond or Germanium crystal.
-
Reasoning: Sulfones and fluorinated compounds have high refractive indices. ZnSe crystals may result in derivative-shaped peaks due to refractive index mismatch near strong absorption bands (like C-F stretches).
-
-
Background Acquisition:
-
Collect 32 scans of the clean, dry crystal (air background).
-
Critical: Ensure the room humidity is stable; water vapor bands (3600 cm⁻¹ and 1600 cm⁻¹) can interfere with pyridine N-H (if aminated) or ring breathing modes.
-
-
Sample Application:
-
Solids: Crush ~5 mg of sample into a fine powder before placing on the crystal to ensure uniform contact. Apply high pressure using the anvil clamp.
-
Liquids: Apply 10 µL to cover the "sweet spot" of the crystal.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for splitting analysis).
-
Scans: 64 scans (to improve Signal-to-Noise ratio for weak overtone bands).
-
-
Post-Processing:
-
Apply ATR Correction (software algorithm).
-
Why? ATR penetration depth is wavelength-dependent. Without correction, high-wavenumber peaks (C-H) appear artificially weak, and low-wavenumber peaks (C-F, C-Cl) appear artificially strong compared to transmission libraries.
-
Caption: Optimized ATR-FTIR workflow for high-refractive-index pyridine derivatives.
Troubleshooting & Artifacts
-
The "Water Mask": Sulfonyl groups are polar and hygroscopic. Absorbed water creates a broad band at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹.
-
Fix: Vacuum dry the sample at 40°C for 1 hour before analysis.
-
-
C-F / Ring Overlap: If the C-F stretch (1200-1280) is indistinguishable from the ring C-N stretch:
-
Fix: Compare with a non-fluorinated precursor. The C-F band will be the new, very broad, intense band that appears.
-
-
Sulfonamide Confusion: If the compound is a sulfonamide (
), look for the N-H doublet at 3200-3400 cm⁻¹. If these are missing, you may have formed a sulfonate ester or salt.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for general IR assignments).
-
NIST Chemistry WebBook. Pyridine and Fluoropyridine IR Spectra. National Institute of Standards and Technology. Available at: [Link]
-
Boopalachandran, P., & Laane, J. (2011).[2] Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1191-1195.[2] [Link]
- Katritzky, A. R. (Ed.). (1963). Physical Methods in Heterocyclic Chemistry (Vol. 2). Academic Press.
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
-
ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]
Sources
Comparative kinetics of nucleophilic attack at C2 vs C4 positions
Executive Summary
In medicinal chemistry, particularly kinase inhibitor development, the pyrimidine scaffold is ubiquitous.[1] The ability to selectively functionalize the C2 (ortho-like) versus C4 (para-like) positions is a critical decision point.
Standard nucleophilic aromatic substitution (
| Feature | C4-Attack (Standard) | C2-Attack (Alternative) |
| Primary Driver | Kinetic Control (Sterics & LUMO) | Chelation / Catalyst Control |
| Nucleophile Preference | Amines (Primary/Secondary) | Alkoxides, Thiols (w/ Pd-cat) |
| Reaction Rate ( | Fast ( | Slow (requires activation) |
| Key Barrier | Solvent shell reorganization | Steric repulsion from N-lone pairs |
Mechanistic Foundation: The C2 vs. C4 Conflict
To control the reaction, one must understand the electronic and steric forces at play.
Frontier Molecular Orbital (FMO) Theory
In 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is significantly larger at the C4 position .
-
C4 Position: Electronically analogous to the para-position of a nitrobenzene. It accepts electron density readily into the ring system.
-
C2 Position: Flanked by two electronegative nitrogen atoms.[2] While inductively very positive (
), the LUMO coefficient is lower , and the position suffers from lone-pair repulsion against incoming nucleophiles.
The "Lone Pair" Shielding Effect
The nitrogen lone pairs at positions 1 and 3 create a region of high electron density in the plane of the ring. A nucleophile approaching C2 must navigate between these two repulsive forces. C4, being remote from N1 and N3, lacks this specific steric/electronic penalty.
Visualization: Reaction Energy Landscape
The following diagram illustrates the kinetic advantage of C4 attack versus the thermodynamic or chelation-assisted pathways required for C2.
Figure 1: Energy landscape showing the lower activation barrier for C4 attack (Blue path) vs C2 attack (Red path).
Comparative Analysis: Experimental Data
The following data summarizes the regioselectivity ratios observed when treating 2,4-dichloropyrimidine with various nucleophiles.
Selectivity Matrix
| Nucleophile Class | Specific Reagent | Conditions | Major Product | Selectivity (C4:C2) | Mechanistic Note |
| Amine (1°) | n-Butylamine | EtOH, 0°C | C4 | >95:5 | Sterically unhindered; Kinetic control. |
| Amine (2°) | Morpholine | EtOH, RT | C4 | 90:10 | Standard |
| Amine (Bulky) | t-Butylamine | THF, Reflux | C4 | >98:2 | Steric bulk at C2 is prohibitive. |
| Alkoxide | NaOMe | MeOH, -78°C | C2 | 10:90 | Inversion. Likely chelation control or hard-soft interaction [1]. |
| Thiol | PhSH | NaH, THF | C4 | 60:40 | Soft nucleophile; poor selectivity without catalyst. |
| Thiol (Catalytic) | PhSH | Pd-NHC Cat. | C2 | 5:95 | Catalyst Control. Oxidative addition preference inverted [2]. |
Solvent Effects on Kinetics
While C4 is intrinsically faster, solvent polarity can compress the selectivity gap.
-
Protic Solvents (EtOH, MeOH): Stabilize the leaving group (Cl-) and the transition state, generally enhancing the rate of both, but maintaining C4 selectivity.
-
Aprotic Polar (DMF, DMSO): Dramatically increase overall rate (
), sometimes eroding selectivity due to the "Reactivity-Selectivity Principle" (more reactive system = less selective).
Experimental Protocols
To validate these kinetics in your own specific scaffold, use the following self-validating protocols.
Protocol A: In-Situ Kinetic Profiling (NMR)
Objective: Determine
-
Preparation:
-
Dissolve 2,4-dichloropyrimidine (0.1 mmol) in deuterated solvent (
or ). -
Add internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative integration.
-
CRITICAL: Pre-shim the NMR instrument using a "dummy" tube containing only solvent/substrate to avoid losing the first 2 minutes of data.
-
-
Initiation:
-
Add Nucleophile (1.0 equiv) via syringe directly into the NMR tube.
-
Invert tube 3x to mix (do not vortex vigorously to avoid bubbles).
-
Insert into probe immediately.
-
-
Acquisition:
-
Run a pseudo-2D kinetic array (e.g., spectra every 30 seconds for 60 minutes).
-
Monitor the decay of SM protons (C5-H at
7.6 ppm) and growth of Product C4 ( 8.1 ppm) vs Product C2 ( 8.3 ppm).
-
-
Analysis:
-
Plot
vs time. The slope is .[3]
-
Protocol B: Competition Assay (HPLC)
Objective: Rapidly screen conditions for C2-selectivity.
-
Setup: Prepare 6 vials with different solvents/bases.
-
Reaction: Add Substrate (10 mg) + Nucleophile (1 equiv).
-
Quench: At
, quench with 0.1 M HCl (stops amine nucleophilicity immediately). -
Analysis: Inject on Reverse Phase HPLC (C18).
-
Validation: C4-product usually elutes before C2-product due to higher polarity (exposed NH group). Confirm with authentic standards.
-
Decision Logic for Synthetic Planning
When designing a route, use this logic flow to determine if you can rely on intrinsic kinetics or need a workaround.
Figure 2: Strategic decision tree for selecting reaction conditions based on regiochemical targets.
References
-
Regioselectivity of SNAr on Pyrimidines (Alkoxides)
-
Title: Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.[4]
- Source: WuXi AppTec, QM Magic Class.
-
-
Catalytic Inversion (C2-Selectivity)
-
General Kinetics & Mechanism
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi Biology.
-
URL:[Link]
-
Experimental Monitoring
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Fluoro-2-(methylsulfonyl)pyridine
This document provides a detailed protocol for the safe and compliant disposal of 4-Fluoro-2-(methylsulfonyl)pyridine. As a substituted pyridine derivative, this compound requires careful handling and adherence to specific disposal pathways to ensure the safety of laboratory personnel and protect the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents. Our objective is to provide clear, actionable guidance that goes beyond mere instruction to explain the scientific rationale behind each procedural step.
Hazard Profile and Core Safety Principles
-
Pyridine Core: Pyridine and its derivatives are often classified as hazardous waste.[1][2] They can be harmful if swallowed or inhaled, may cause skin and eye irritation, and can potentially damage the liver and kidneys.[3]
-
Organofluorine Moiety: The carbon-fluorine bond is exceptionally strong, making many fluorinated organic compounds persistent in the environment. This stability necessitates disposal methods that ensure complete molecular destruction.
-
Methylsulfonyl Group: While sulfonyl halides are highly reactive with water, the methylsulfonyl group (sulfone) attached to an aromatic ring is generally stable.[4][5] However, during combustion, sulfur compounds can form toxic sulfur oxides.
Based on these characteristics, 4-Fluoro-2-(methylsulfonyl)pyridine must be treated as a halogenated organic hazardous waste .[6] The cardinal principle of disposal is to prevent its release into the environment. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash .[7][8]
The following table summarizes the anticipated hazard classifications based on structurally related compounds.
| Hazard Classification | Anticipated Effect | Rationale & Representative Citations |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin. | Based on data for tetrachloro-(methylsulfonyl)pyridine and other fluorinated pyridines. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Common characteristic of functionalized pyridine compounds. |
| Skin Corrosion/Irritation | Causes skin irritation. | A frequent hazard associated with pyridine derivatives.[3] |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects. | A general concern for many synthetic organic compounds, especially pyridines.[9] |
| Flammability | Potentially flammable liquid and vapor. | Many pyridine derivatives are flammable.[10][11] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4-Fluoro-2-(methylsulfonyl)pyridine is not a single action but a systematic process involving containment, labeling, and transfer. On-site chemical neutralization is not recommended for this compound due to the stability of the fluoro and methylsulfonyl groups, which would require harsh conditions beyond the scope of standard laboratory practice.
Before handling the waste container or the chemical itself, ensure you are wearing appropriate PPE. The choice of PPE is dictated by the compound's potential for skin, eye, and respiratory irritation.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[8]
-
Eye Protection: Use splash-resistant safety goggles or a face shield.[3]
-
Body Protection: A standard laboratory coat is required. Ensure it is clean and fully buttoned.
-
Respiratory Protection: If handling outside of a fume hood where aerosols or vapors may be generated, use a NIOSH-approved respirator.
Proper segregation is the most critical step in the disposal process. Mixing hazardous waste with non-hazardous materials increases disposal costs and regulatory complexity.[6]
-
Designate a Waste Stream: 4-Fluoro-2-(methylsulfonyl)pyridine waste must be collected in a container designated for Halogenated Organic Waste .[6][12]
-
Select a Compatible Container: Use a clean, sealable container made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE). The container must be in good condition, free from cracks or leaks.[7]
-
Collect Waste:
-
Pure Compound/Neat Solutions: Carefully transfer any unused or waste 4-Fluoro-2-(methylsulfonyl)pyridine into the designated hazardous waste container.
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as pipette tips, gloves, and weighing papers, are also considered hazardous waste. These should be collected in a separate, clearly labeled solid waste bag or container designated for halogenated waste.[9]
-
-
Keep the Container Closed: Except when adding waste, the container must be securely sealed to prevent the release of vapors.[7]
Regulatory bodies like the Environmental Protection Agency (EPA) require meticulous labeling of hazardous waste.[13] Your institution's Environmental Health and Safety (EHS) department will provide specific label formats.
Your label must include:
-
The words "Hazardous Waste" .[7]
-
The full chemical name: "4-Fluoro-2-(methylsulfonyl)pyridine" . Do not use abbreviations.
-
An accurate list of all components in the container, including solvents.
-
The appropriate hazard warnings (e.g., "Toxic," "Flammable").[9]
-
The accumulation start date (the date the first drop of waste was added).
Accidents can happen. A swift and correct response can mitigate the risk.
-
Alert Personnel: Notify others in the immediate area.
-
Assess the Spill: If the spill is large or you feel unsafe, evacuate the area and contact your institution's EHS emergency line.
-
Manage Small Spills:
-
Ensure the area is well-ventilated and extinguish any nearby ignition sources.
-
Wearing your full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[8]
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as halogenated solid waste.[11]
-
Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be away from ignition sources and incompatible materials.[11]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate beyond regulatory limits (typically 55 gallons for a satellite area, but institutional rules may be stricter).[7]
-
The Final Disposal Route: The EHS department will consolidate this waste with other similar materials and transfer it to a licensed hazardous waste disposal contractor. The required and most effective method for destroying 4-Fluoro-2-(methylsulfonyl)pyridine is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic combustion products like hydrogen fluoride and sulfur oxides.[2][9] This process ensures the complete breakdown of the molecule into less harmful components.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 4-Fluoro-2-(methylsulfonyl)pyridine.
Caption: Decision workflow for the disposal of 4-Fluoro-2-(methylsulfonyl)pyridine.
References
- In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
- Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Labor
- SAFETY DATA SHEET - MilliporeSigma (Rel
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
- SAFETY DATA SHEET - Sigma-Aldrich (Rel
- Regulations and Guidelines Applicable to Pyridine. NCBI.
- SAFETY DATA SHEET - TCI Chemicals (Rel
- Hazardous Materials Disposal Guide. Nipissing University.
- Proper disposal of chemicals. Sciencemadness Wiki.
- SAFETY DATA SHEET - (Related Compound 2-Fluoropyridine). Fisher Scientific.
- EPA HAZARDOUS WASTE CODES. EPA.
- PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine.
- Solvent Wastes in the Labor
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
- WASTE DISPOSAL MANUAL. University of Louisville, Department of Environmental Health and Safety (DEHS).
- HAZARD SUMMARY for Pyridine. NJ.gov.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
Sources
- 1. wku.edu [wku.edu]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. nj.gov [nj.gov]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. epfl.ch [epfl.ch]
- 6. nipissingu.ca [nipissingu.ca]
- 7. louisville.edu [louisville.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling 4-Fluoro-2-(methylsulfonyl)pyridine
Essential Safety and Handling Guide for 4-Fluoro-2-(methylsulfonyl)pyridine
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 4-Fluoro-2-(methylsulfonyl)pyridine. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research. This is more than a set of rules; it is a framework for building a culture of safety and excellence in the laboratory.
Understanding the Hazard: A Proactive Approach to Safety
Before handling any chemical, a thorough understanding of its potential hazards is paramount.[1] 4-Fluoro-2-(methylsulfonyl)pyridine and related structures, such as other sulfonylpyridines, may cause skin and eye irritation.[2][3] While specific toxicity data for this compound may be limited, the prudent approach is to treat it with a high degree of caution.
Key Potential Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause irritation upon contact.[2][3]
-
Harmful if Swallowed or Inhaled: Assume the compound is harmful via ingestion and inhalation.[4]
A foundational principle of laboratory safety is to review the Safety Data Sheet (SDS) before beginning any new procedure.[1] The SDS provides critical information regarding hazards, first-aid measures, and required personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is a critical, non-negotiable aspect of safe chemical handling.[5][6] The following table outlines the minimum required PPE for handling 4-Fluoro-2-(methylsulfonyl)pyridine.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Provides protection from splashes and airborne particles.[7][8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or PVA) | Provides a barrier against skin contact. Nitrile gloves may not be suitable for prolonged contact.[10] Always inspect gloves for integrity before use.[2] |
| Body Protection | Fully-buttoned laboratory coat | Protects against accidental spills and contamination of personal clothing.[5] |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[1][10] |
Important Note on Gloves: Always double-check the glove manufacturer's compatibility chart for the specific chemical you are handling.[10] After handling the chemical, wash your hands thoroughly, even after removing gloves.[1][11]
Step-by-Step Handling Protocol: A Self-Validating System
This protocol is designed to minimize exposure and ensure a safe working environment.
Preparation:
-
Designated Work Area: All handling of 4-Fluoro-2-(methylsulfonyl)pyridine must occur within a certified chemical fume hood.[10]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers are inside the fume hood.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[10]
Weighing and Transfer:
-
Don Appropriate PPE: Put on all required PPE as outlined in the table above.
-
Minimize Dust Formation: When weighing the solid compound, do so carefully to avoid creating airborne dust.[2]
-
Use Non-Sparking Tools: To prevent ignition of flammable solvents, use non-sparking tools.[2][12]
-
Controlled Addition: When adding the solid to a solvent, do so slowly and in a controlled manner to prevent splashing.
Reaction and Work-up:
-
Closed System: Whenever possible, conduct reactions in a closed system to contain any potential vapors.
-
Maintain Ventilation: Ensure the fume hood sash is at the appropriate height to maintain proper airflow.
-
Labeling: Clearly label all vessels containing 4-Fluoro-2-(methylsulfonyl)pyridine.[9]
Workflow for Safe Handling of 4-Fluoro-2-(methylsulfonyl)pyridine
Caption: Safe handling workflow from preparation to disposal.
Spill and Emergency Plan: Preparedness is Key
Accidents can happen, but a well-defined emergency plan can significantly mitigate the consequences.
Minor Spill (inside a fume hood):
-
Alert Colleagues: Inform others in the immediate area.
-
Containment: Use an inert absorbent material to contain the spill.
-
Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled waste container.
-
Decontamination: Clean the affected area thoroughly.
Major Spill (outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert Others: Activate any local alarms and notify your institution's emergency response team.
-
Restrict Access: Prevent others from entering the contaminated area.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.[2]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[12]
In all cases of personal exposure, seek medical attention and provide the Safety Data Sheet to the medical personnel.
Waste Disposal Protocol: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with 4-Fluoro-2-(methylsulfonyl)pyridine, including disposable gloves, weigh boats, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[10]
-
Container Integrity: Ensure the waste container is compatible with the chemical and is kept closed when not in use.[2]
-
Disposal Procedure: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not dispose of this chemical down the drain.[11][13] Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these protocols, you contribute to a safer research environment for everyone. This guide serves as a living document; as new information becomes available, we will update our recommendations to reflect the best practices in laboratory safety.
References
- Scimplify. Material Safety Data Sheet.
- Thermo Fisher Scientific. Safety Data Sheet. (2025).
- U.S. Environmental Protection Agency. Personal Protective Equipment. (2025).
- Washington State University. Standard Operating Procedure for Pyridine.
- Sigma-Aldrich. Safety Data Sheet. (2024).
- Fisher Scientific. Safety Data Sheet.
- GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. (2025).
- Avantor Performance Materials, Inc. Material Safety Data Sheet - Pyridine. (2011).
- Fisher Scientific Company. Safety Data Sheet - 2-Amino-4-picoline. (2025).
- Fisher Scientific UK. Safety Data Sheet - Pyridine. (2023).
-
University of Bologna. General Rules to Operate Safely in a Chemical Laboratory. Retrieved from [Link]
- Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
- Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Storemasta. Examples of PPE for Various Dangerous Goods Classes. (2025).
- University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- AK Scientific, Inc. Safety Data Sheet - PDdB-Pfp.
Sources
- 1. gz-supplies.com [gz-supplies.com]
- 2. cdn.scimplify.com [cdn.scimplify.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. epa.gov [epa.gov]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. site.unibo.it [site.unibo.it]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
